molecular formula C8H8OS B155543 6,7-Dihydro-4-benzo[b]thiophenone CAS No. 13414-95-4

6,7-Dihydro-4-benzo[b]thiophenone

Cat. No.: B155543
CAS No.: 13414-95-4
M. Wt: 152.22 g/mol
InChI Key: GJEKNELSXNSYAQ-UHFFFAOYSA-N
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Description

6,7-Dihydro-4-benzo[b]thiophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.22 g/mol. The purity is usually 95%.
The exact mass of the compound Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99002. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-1-benzothiophen-4-one
Source PubChem
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InChI

InChI=1S/C8H8OS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEKNELSXNSYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065440
Record name Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-
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Molecular Weight

152.22 g/mol
Source PubChem
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CAS No.

13414-95-4
Record name 6,7-Dihydrobenzo[b]thiophen-4(5H)-one
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Record name 4,5,6,7-Tetrahydro-4-oxothionaphthene
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Record name 13414-95-4
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Record name Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-
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Record name Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-
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Record name 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
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Record name 4,5,6,7-TETRAHYDRO-4-OXOTHIONAPHTHENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic method for 6,7-Dihydro-4-benzo[b]thiophenone, a valuable heterocyclic ketone intermediate in the synthesis of various pharmaceutical agents.[1][2] The document details a robust experimental protocol, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and replication.

Introduction

This compound, also known as 4-keto-4,5,6,7-tetrahydrothianaphthene, is a bicyclic heterocyclic compound incorporating a thiophene (B33073) ring fused to a cyclohexenone ring.[2] Its structural motif is a key building block in medicinal chemistry, notably serving as a precursor in the synthesis of antipsychotic drugs such as Brexpiprazole.[3] The versatile reactivity of the ketone and the thiophene core allows for a variety of chemical transformations, making it a valuable starting material for the development of novel therapeutics.[1][2] This guide focuses on a common and effective method for its preparation via intramolecular cyclization of 4-(2-thienyl)butyric acid.

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound is efficiently achieved through an intramolecular Friedel-Crafts acylation of 4-(2-thienyl)butyric acid. In this reaction, the carboxylic acid is activated by a strong dehydrating agent, typically a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA), which promotes the cyclization to form the desired ketone.

Reaction_Pathway 4-(2-Thienyl)butyric_acid 4-(2-Thienyl)butyric acid Activated_Intermediate Activated Acylium Ion Intermediate 4-(2-Thienyl)butyric_acid->Activated_Intermediate TFAA, TFA This compound This compound Activated_Intermediate->this compound Intramolecular Cyclization

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the detailed experimental protocol.

ParameterValue
Starting Material4-(2-Thienyl)butyric acid
Reagent 1Trifluoroacetic anhydride (TFAA)
Reagent 2Trifluoroacetic acid (TFA)
Molar Ratio (Substrate:TFAA)1 : 3
SolventTrifluoroacetic acid (TFA)
Reaction TemperatureRoom Temperature
Reaction Time12 hours
Purification MethodSilica (B1680970) Gel Column Chromatography
Eluent SystemHexane / Ethyl Acetate (B1210297)

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a reported procedure.[4]

Materials:

  • 4-(2-Thienyl)butyric acid

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoroacetic acid (TFA)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • 10 mL glass reaction vial with a screw cap

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 10 mL glass reaction vial equipped with a magnetic stir bar and a screw cap, add 4-(2-thienyl)butyric acid (0.75 mmol, 1.0 equivalent).

  • Add trifluoroacetic acid (TFA, 0.8 mL) to the vial.

  • While stirring, add trifluoroacetic anhydride (TFAA, 2.25 mmol, 3.0 equivalents) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The resulting residue is then purified by silica gel flash column chromatography using a hexane/ethyl acetate mixed system as the eluent to afford the pure this compound.

Experimental_Workflow A Add 4-(2-thienyl)butyric acid (0.75 mmol) to vial B Add TFA (0.8 mL) A->B C Add TFAA (2.25 mmol) B->C D Stir at room temperature for 12 hours C->D E Monitor reaction progress (TLC or GC-MS) D->E F Remove solvent under reduced pressure E->F G Purify residue by silica gel column chromatography F->G H Obtain pure product G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The intramolecular Friedel-Crafts acylation of 4-(2-thienyl)butyric acid is a straightforward and effective method for the synthesis of this compound. The protocol provided in this guide, along with the supporting data and visualizations, offers a clear and reproducible pathway for obtaining this important pharmaceutical intermediate. This foundational knowledge is crucial for researchers and professionals engaged in the development of novel therapeutics and complex organic molecules.

References

6,7-Dihydro-4-benzo[b]thiophenone CAS 13414-95-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6,7-Dihydro-4-benzo[b]thiophenone (CAS 13414-95-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one, is a heterocyclic ketone built upon a fused thiophene (B33073) and cyclohexanone (B45756) ring system. While this specific compound serves primarily as a key intermediate and building block in synthetic chemistry, its core scaffold, tetrahydrobenzo[b]thiophene, is of significant interest in medicinal chemistry.[1][2] Derivatives of this scaffold have been extensively studied and demonstrate a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for its synthesis and analysis, and explores the key signaling pathways modulated by its more complex derivatives.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. Data has been aggregated from multiple chemical suppliers and databases.

Table 1: General and Physical Properties
PropertyValueCitations
CAS Number 13414-95-4[5][6]
Molecular Formula C₈H₈OS[5][6]
Molecular Weight 152.21 g/mol [5][6]
Appearance White to light yellow/pale brown crystals or low-melting solid[1][5][7]
Melting Point 34 - 40 °C[1][8][9]
Boiling Point 92 °C @ 1 mmHg; 120 °C @ 10 mmHg[1][10]
Flash Point 110 °C (230 °F) - closed cup[6][8]
Purity/Assay ≥95% (GC); ≥97.5% (HPLC)[1][5][7]
Solubility Soluble in DMSO (10 mM); moderately soluble in other organic solvents; low solubility in water[11][12]
Storage Conditions Store at 2-8 °C. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C.[1][13]
Table 2: Spectroscopic and Chemical Identifiers
IdentifierValueCitations
SMILES O=C1CCCc2sccc12[8]
InChI 1S/C8H8OS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2[6]
InChI Key GJEKNELSXNSYAQ-UHFFFAOYSA-N[8][14]
MDL Number MFCD00005861[5][6]
EC Number 236-510-7[6][8]

Experimental Protocols

General Synthesis Strategy: Gewald Reaction

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, the core 2-aminotetrahydrobenzo[b]thiophene scaffold is commonly synthesized via the Gewald reaction.[3] This one-pot, multi-component reaction is a foundational method for creating substituted thiophenes. The resulting amino-thiophene can then be chemically modified in subsequent steps to yield the target ketone.

The general workflow involves the condensation of a ketone (cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of an organic base like morpholine (B109124) or triethylamine.

G cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Intermediate Product R1 Cyclohexanone P1 Gewald Reaction: Condensation in Solvent (e.g., Ethanol) R1->P1 R2 Activated Nitrile (e.g., Malononitrile) R2->P1 R3 Elemental Sulfur R3->P1 R4 Organic Base (e.g., Morpholine) R4->P1 P2 Work-up & Isolation: Precipitation, Filtration P1->P2 Reaction Mixture P3 Purification: Recrystallization P2->P3 Crude Product Product 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene-3-carbonitrile P3->Product Purified Intermediate

Caption: Generalized workflow for the synthesis of the tetrahydrobenzo[b]thiophene scaffold.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis and separation of this compound.[8] This method is suitable for purity determination, impurity isolation in preparative separation, and pharmacokinetic studies.[8]

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

  • Detection: UV detector.

  • Mode: Reverse Phase (RP).

  • Application Notes: The method is scalable. For faster UPLC applications, columns with smaller (e.g., 3 µm) particles are available.

Biological Activity and Signaling Pathways of Derivatives

This compound itself is primarily a synthetic intermediate. However, its molecular scaffold is the foundation for a diverse range of biologically active molecules. Research has focused on synthesizing derivatives that can modulate key cellular pathways involved in cancer and oxidative stress.

Inhibition of Cancer Metabolism (Warburg Effect)

Derivatives of tetrahydrobenzo[b]thiophene have been identified as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) and Lactate (B86563) Dehydrogenase A (LDHA).[1][12] These two enzymes are crucial for the metabolic reprogramming observed in many cancer cells, known as the Warburg effect, where cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen.[11]

  • PDK1 Inhibition: PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. Inhibiting PDK1 restores PDH activity, shunting pyruvate from lactate production towards acetyl-CoA and the mitochondrial Tricarboxylic Acid (TCA) cycle.[11]

  • LDHA Inhibition: LDHA catalyzes the conversion of pyruvate to lactate. Its inhibition blocks this final step of aerobic glycolysis, leading to a buildup of pyruvate and a reduction in lactate secretion.[4]

Simultaneous inhibition of PDK1 and LDHA can synergistically suppress tumor growth by inducing a metabolic shift away from glycolysis, leading to mitochondrial depolarization and apoptosis.[12]

G cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA PDH PDH Complex Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle & OxPhos AcetylCoA->TCA PDK1 PDK1 PDK1->PDH Inhibits Inhibitor Tetrahydrobenzo- [b]thiophene Derivatives Inhibitor->Pyruvate Inhibit Inhibitor->PDK1 Inhibit

Caption: Inhibition of the Warburg Effect by tetrahydrobenzo[b]thiophene derivatives.

Activation of the Nrf2 Antioxidant Response Pathway

A significant area of research involves tetrahydrobenzo[b]thiophene derivatives as activators of the Nrf2 pathway, a master regulator of cellular defense against oxidative stress.[15][16] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[17]

Certain 2-aminotetrahydrobenzo[b]thiophene derivatives function as non-electrophilic inhibitors of the Keap1-Nrf2 protein-protein interaction.[16] By binding to the Kelch domain of Keap1, these compounds prevent the degradation of Nrf2.[16] The stabilized Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including those involved in detoxification and antioxidant production.[3][17] This mechanism is a promising therapeutic strategy for conditions linked to oxidative stress and inflammation.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Represses Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Transcription of Cytoprotective Genes ARE->Genes Inhibitor Tetrahydrobenzo- [b]thiophene Derivatives Inhibitor->Keap1 Inhibits Interaction

References

Physical and chemical properties of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-4-benzo[b]thiophenone, also known as 4-oxo-4,5,6,7-tetrahydrothianaphthene, is a bicyclic heterocyclic ketone containing a fused thiophene (B33073) and cyclohexenone ring system. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and the biological activity exhibited by its derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential role in relevant biological pathways.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid. Its core physical and chemical properties are summarized in the tables below, compiled from various sources.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈OS[1]
Molecular Weight 152.21 g/mol [1]
Appearance White to light yellow to light orange powder or lump[2]
Melting Point 34 °C[2]
35-36 °C[3]
38-40 °C (lit.)[4]
Boiling Point 92 °C at 1 mmHg[2]
150 °C at 18 Torr[3]
120 °C[5]
Flash Point 110 °C (230 °F) - closed cup[4]
Solubility Soluble in chloroform.[5]
Refractive Index 1.5895[6]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 13414-95-4[1]
EC Number 236-510-7[4]
Beilstein/REAXYS Number 112276[4]
PubChem CID 83418[5]
MDL Number MFCD00005861[4]
InChI 1S/C8H8OS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2[4]
InChIKey GJEKNELSXNSYAQ-UHFFFAOYSA-N[4]
SMILES O=C1CCCC2=C1C=CS2[7]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(2-thienyl)propanoic acid. This reaction is typically mediated by a strong dehydrating agent such as polyphosphoric acid (PPA).

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

  • Preparation of 3-(2-thienyl)propanoic acid: This starting material can be synthesized via the malonic ester synthesis, reacting 2-(bromomethyl)thiophene (B1339593) with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation.

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (a 10-fold excess by weight relative to the acid).

    • Heat the PPA to approximately 80-90°C with stirring.

    • Slowly add 3-(2-thienyl)propanoic acid to the hot PPA. The addition should be done in portions to control the exothermic reaction.

    • After the addition is complete, continue heating the mixture at 90-100°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 100 mL).

    • Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude solid in a minimal amount of a hot solvent. A mixture of ethanol (B145695) and water or hexane (B92381) and ethyl acetate can be effective.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol:

  • Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Data (Analogous and Predicted)

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene ring and the aliphatic protons on the cyclohexenone ring. The aromatic protons would appear as doublets in the downfield region (around 7-8 ppm). The aliphatic protons would appear as multiplets in the upfield region, with the protons adjacent to the carbonyl group being the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the highly deshielded region (around 190-200 ppm). Aromatic carbons would appear in the 120-150 ppm range, and the aliphatic carbons would be found in the upfield region (20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibration
~3100C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1680-1660C=O stretch (conjugated ketone)
~1600-1450C=C stretch (aromatic)
~1450CH₂ bend
~850-700C-H bend (aromatic)
Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would likely involve the loss of CO (m/z 124) and subsequent fragmentation of the heterocyclic ring system.

Biological Activity and Signaling Pathways

Derivatives of the tetrahydrobenzo[b]thiophene scaffold have shown promising biological activities, particularly as anticancer agents. Studies have indicated that these compounds can act as inhibitors of key enzymes in cancer cell metabolism, such as Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) and Lactate (B86563) Dehydrogenase A (LDHA)[8].

Inhibition of PDK1/LDHA Pathway in Cancer Metabolism

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. PDK1 and LDHA are crucial enzymes in this process. PDK1 inactivates the pyruvate dehydrogenase complex (PDC), shunting pyruvate away from the mitochondria and oxidative phosphorylation. LDHA then converts pyruvate to lactate. Inhibition of PDK1 and LDHA can reverse this metabolic switch, forcing cancer cells to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis.

The proposed mechanism of action for tetrahydrobenzo[b]thiophene derivatives involves the inhibition of these key metabolic enzymes.

References

Structure Elucidation of 6,7-Dihydro-4-benzo[b]thiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 6,7-Dihydro-4-benzo[b]thiophenone, a key intermediate in the synthesis of various pharmaceutical agents.[1] This document outlines the application of standard spectroscopic techniques to confirm the chemical structure of the compound, presenting key data in a clear and accessible format. Detailed experimental protocols for each analytical method are also provided to aid in the replication of these results.

Compound Identification

  • Compound Name: this compound

  • Synonyms: 4-Keto-4,5,6,7-tetrahydrothianaphthene, 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene[2]

  • CAS Number: 13414-95-4[2]

  • Molecular Formula: C₈H₈OS[2]

  • Molecular Weight: 152.21 g/mol [2]

  • Structure:

/ \ / C---C / CH2-CH2


Spectroscopic Data Summary

The structural confirmation of this compound is achieved through a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available in detail. Expected signals are described below based on the structure.
~7.2-7.8Doublet1HH-2
~7.0-7.5Doublet1HH-3
~2.9-3.1Triplet2HH-7
~2.4-2.6Triplet2HH-5
~2.0-2.3Multiplet2HH-6

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not publicly available in detail. Expected signals are described below based on the structure.
~190-200C=O (C-4)
~140-150C-3a
~135-145C-7a
~125-135C-2
~120-130C-3
~35-45C-7
~20-30C-5
~20-30C-6

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary.

Table 3: Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
152High[M]⁺ (Molecular Ion)
124Moderate[M - CO]⁺
96Moderate[M - CO - C₂H₄]⁺
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds.
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1660-1690StrongC=O stretch (conjugated ketone)
~3000-3100MediumC-H stretch (aromatic/vinylic)
~2850-2960MediumC-H stretch (aliphatic)
~1400-1600Medium-StrongC=C stretch (aromatic/vinylic)
~1100-1300MediumC-S stretch

Note: The predicted absorption bands are based on characteristic group frequencies.

Table 5: UV-Vis Spectroscopy Data
λmax (nm)Molar Absorptivity (ε)Solvent
Data not publicly available. Expected absorptions are described below based on the structure.
~250-270-Ethanol (B145695)/Methanol (B129727)
~300-330-Ethanol/Methanol

Note: The predicted absorption maxima are based on the electronic transitions of the conjugated system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a pulse angle of 30°, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Electron ionization was performed at 70 eV.

  • Mass Analysis: The ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 50-300.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of this compound was prepared in a UV-grade solvent (e.g., ethanol or methanol). This solution was then diluted to a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the spectrum.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound from its spectroscopic data is outlined in the following diagram.

structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_structure Structure Confirmation HNMR ¹H NMR HNMR_analysis Proton Environment & Connectivity HNMR->HNMR_analysis CNMR ¹³C NMR CNMR_analysis Carbon Skeleton CNMR->CNMR_analysis MS Mass Spec MS_analysis Molecular Weight & Formula MS->MS_analysis IR IR Spec IR_analysis Functional Groups IR->IR_analysis UV UV-Vis Spec UV_analysis Conjugated System UV->UV_analysis Structure Proposed Structure of This compound HNMR_analysis->Structure CNMR_analysis->Structure MS_analysis->Structure IR_analysis->Structure UV_analysis->Structure

References

An In-Depth Technical Guide to the Molecular Structure of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-4-benzo[b]thiophenone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure, combining a thiophene (B33073) ring with a cyclohexenone moiety, serves as a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and known biological relevance of this compound, with a particular focus on its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Brexpiprazole.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₈OS, possesses a molecular weight of 152.21 g/mol .[1] The molecule's core is a fused ring system where a thiophene ring is annulated to a cyclohexene (B86901) ring, which contains a ketone functional group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 13414-95-4[1]
Molecular Formula C₈H₈OS[1]
Molecular Weight 152.21 g/mol
Appearance White to light yellow to light orange powder or lump[2]
Melting Point 34-36 °C[3]
Boiling Point 92 °C at 1 mmHg; 150 °C at 18 Torr[2][3]
Solubility Soluble in chloroform[1]
Spectroscopic Data

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, its role as a commercial precursor in multi-step syntheses, such as that of Brexpiprazole, is well-established.[6][7] The synthesis of related tetrahydrobenzo[b]thiophene derivatives often involves the Gewald reaction, a one-pot multicomponent reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

A plausible synthetic route, based on general principles of heterocyclic chemistry, would involve the reaction of a suitable cyclohexanedione derivative with a sulfur-containing reagent to construct the thiophene ring.

Biological Relevance and Signaling Pathways

The primary significance of this compound in the context of drug development lies in its use as a key starting material for the synthesis of Brexpiprazole.[6][7] Brexpiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and as an adjunctive treatment for major depressive disorder.[8]

The therapeutic effects of Brexpiprazole are understood to be mediated through its unique pharmacological profile, which involves modulation of multiple neurotransmitter receptor systems in the central nervous system.[8][9][10]

Brexpiprazole's Mechanism of Action

Brexpiprazole exhibits a multi-receptor binding profile, acting as a:

This "serotonin-dopamine activity modulator" (SDAM) profile is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia while potentially offering a better tolerability profile compared to other antipsychotics.[11]

The following diagram illustrates the key signaling pathways modulated by Brexpiprazole, for which this compound is a crucial precursor.

Brexpiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Serotonin Serotonin HT1A 5-HT₁ₐ Receptor Serotonin->HT1A HT2A 5-HT₂ₐ Receptor Serotonin->HT2A Response Cellular Response (Modulation of Neuronal Activity) D2R->Response HT1A->Response HT2A->Response A1A2 α₁, α₂ Adrenergic Receptors A1A2->Response Brexpiprazole Brexpiprazole Brexpiprazole->D2R Partial Agonist Brexpiprazole->HT1A Partial Agonist Brexpiprazole->HT2A Antagonist Brexpiprazole->A1A2 Antagonist Noradrenaline Noradrenaline Noradrenaline->A1A2

Caption: Brexpiprazole's multi-receptor signaling mechanism.

Experimental Protocols

As this compound is a commercially available starting material, this guide will focus on a conceptual experimental workflow for its utilization in the synthesis of a key intermediate of Brexpiprazole, 1-(benzo[b]thiophen-4-yl)piperazine, as described in the literature.[7]

Synthesis_Workflow cluster_step1 Step 1: Aromatization cluster_step2 Step 2: Triflation cluster_step3 Step 3: Buchwald-Hartwig Amination cluster_step4 Step 4: Deprotection start This compound step1_reagents Aromatization Reagent (e.g., DDQ or MnO₂) step1_product Benzo[b]thiophen-4-ol start->step1_product step1_reagents->step1_product step2_reagents Triflic Anhydride (Tf₂O) Pyridine step2_product Benzo[b]thiophen-4-yl trifluoromethanesulfonate step1_product->step2_product step2_reagents->step2_product step3_reagents N-Boc-piperazine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) step3_product tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate step2_product->step3_product step3_reagents->step3_product step4_reagents Acid (e.g., HCl or TFA) final_product 1-(benzo[b]thiophen-4-yl)piperazine step3_product->final_product step4_reagents->final_product

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated utility in the synthesis of pharmacologically active molecules. Its structural features and chemical reactivity make it an important precursor for the development of new therapeutic agents. The role of this compound as a key starting material in the synthesis of Brexpiprazole highlights its significance in the field of medicinal chemistry and underscores the importance of the benzothiophene (B83047) scaffold in the design of drugs targeting the central nervous system. Further research into the synthesis of novel derivatives of this compound may lead to the discovery of new compounds with unique biological activities and therapeutic potential.

References

A Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophen-4-one: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The compound commonly known as 4-keto-4,5,6,7-tetrahydrothianaphthene is a heterocyclic ketone that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its formal IUPAC name is 4,5,6,7-Tetrahydro-1-benzothiophen-4-one . This molecule serves as a crucial intermediate and a privileged scaffold for the synthesis of a diverse range of biologically active compounds.[1][2][3] Derivatives of this core structure have shown promise as potent modulators of critical biological targets, positioning them as valuable leads in the development of novel therapeutics for inflammatory and autoimmune diseases.[4]

This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1-benzothiophen-4-one, including its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at the biological activities of its derivatives, with a particular focus on their role as modulators of the Retinoic Acid-Related Orphan Receptor γt (RORγt).

Physicochemical and Spectroscopic Data

The fundamental properties of 4,5,6,7-tetrahydro-1-benzothiophen-4-one are summarized below. These data are essential for its identification, handling, and use in synthetic applications.

PropertyValueReference
IUPAC Name 4,5,6,7-Tetrahydro-1-benzothiophen-4-one[2]
Synonyms 4-Keto-4,5,6,7-tetrahydrothianaphthene, 6,7-Dihydrobenzo[b]thiophen-4(5H)-one[3][5]
CAS Number 13414-95-4[1][2]
Molecular Formula C₈H₈OS[2][5]
Molecular Weight 152.21 g/mol [5]
Appearance White to yellow low melting solid or liquid[2]
Melting Point 34-40 °C[2]
Boiling Point 120 °C at 10 mmHg[6]
Density 1.245 g/cm³ (Predicted)[6]
Solubility Soluble in organic solvents such as CDCl₃ for NMR analysis.[5][7]
Spectroscopic Data ¹H NMR, FTIR, and Raman spectra are available in spectral databases.[4][5][7][8]

Experimental Protocols: Synthesis of the Core Scaffold

The synthesis of 4,5,6,7-tetrahydro-1-benzothiophen-4-one is typically achieved through a two-step process involving the preparation of a carboxylic acid precursor followed by an intramolecular cyclization.

Synthesis of 4-(2-Thienyl)butyric Acid (Precursor)

This protocol outlines the Wolff-Kishner reduction of 4-oxo-4-(thiophen-2-yl)butanoic acid to yield the necessary precursor, 4-(2-thienyl)butyric acid.

Reaction Scheme:

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-(thiophen-2-yl)butanoic acid (2.3 g, 12.48 mmol) in ethylene glycol (30 mL).[1]

  • To this solution, add hydrazine hydrate (99%, 2.2 mL, 45.9 mmol) and potassium hydroxide pellets (2.37 g, 42.4 mmol).[1]

  • Heat the reaction mixture to 180 °C and maintain this temperature for 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and dilute with water.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with 6N hydrochloric acid until a precipitate is formed.

  • Extract the product from the acidified aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (60-120 mesh) using a 2% methanol (B129727) in dichloromethane (B109758) eluent to afford pure 4-(thiophen-2-yl)butanoic acid.[1]

Intramolecular Cyclization to 4,5,6,7-Tetrahydro-1-benzothiophen-4-one

This protocol describes the intramolecular Friedel-Crafts acylation of 4-(2-thienyl)butyric acid using polyphosphoric acid (PPA) as a dehydrating and cyclizing agent.

Reaction Scheme:

  • Reactant: 4-(2-Thienyl)butyric acid

  • Reagents: Polyphosphoric Acid (PPA)

  • Product: 4,5,6,7-Tetrahydro-1-benzothiophen-4-one

Detailed Methodology:

  • Place 4-(2-thienyl)butyric acid (1.0 eq.) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the carboxylic acid). PPA is highly viscous and should be handled with care at an elevated temperature (around 60 °C) for easier manipulation.[9]

  • Heat the mixture with stirring, typically to a temperature between 80-100 °C, for several hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the PPA. This is a highly exothermic process.

  • Extract the product from the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient system, to yield the pure 4,5,6,7-tetrahydro-1-benzothiophen-4-one.[1]

Biological Activity: Modulation of the RORγt Signaling Pathway

Derivatives of the 4,5,6,7-tetrahydro-1-benzothiophene (B188421) scaffold have emerged as potent modulators of the Retinoic Acid-Related Orphan Receptor γt (RORγt).[4] RORγt is a nuclear receptor that functions as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][5]

Dysregulation of the Th17/IL-17 pathway is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] Therefore, inhibiting the activity of RORγt presents a promising therapeutic strategy for these conditions.

The RORγt Signaling Pathway in Th17 Cell Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is initiated by signals from cytokines such as Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6).[1] These signals activate the STAT3 transcription factor, which in turn induces the expression of RORγt. RORγt then binds to specific response elements in the promoter regions of genes encoding for key Th17 cytokines, including IL-17A, IL-17F, and IL-22, driving their transcription.[2][5] Interleukin-23 (IL-23) is crucial for the expansion and maintenance of the pathogenic function of differentiated Th17 cells.[2]

Small molecule inverse agonists targeting RORγt, such as derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, bind to the ligand-binding domain of the RORγt protein. This binding induces a conformational change that prevents the recruitment of transcriptional co-activators, thereby inhibiting the transcription of RORγt target genes and suppressing the Th17 inflammatory response.[5]

RORgt_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Pro-inflammatory Cytokines TGF-b TGF-b IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 Activate IL-23 IL-23 RORgt RORγt IL-23->RORgt Maintain/Expand STAT3->RORgt Induce Expression RORgt_DNA RORγt Binding to DNA (ROR Response Elements) RORgt->RORgt_DNA Translocate to Nucleus Gene_Transcription Transcription of Th17 Target Genes RORgt_DNA->Gene_Transcription Activate IL-17A IL-17A Gene_Transcription->IL-17A IL-17F IL-17F Gene_Transcription->IL-17F IL-22 IL-22 Gene_Transcription->IL-22 Inhibitor 4,5,6,7-Tetrahydro- 1-benzothiophene Derivatives Inhibitor->RORgt Inhibit

Caption: The RORγt signaling pathway in Th17 cell differentiation and its inhibition.

Quantitative Bioactivity of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives

A range of derivatives based on the 4,5,6,7-tetrahydro-1-benzothiophene scaffold have been synthesized and evaluated for their biological activity. The following table summarizes key quantitative data for selected compounds, primarily focusing on their potency as RORγt inhibitors. Additionally, other reported biological activities are included.

Compound/DerivativeBiological Target/AssayActivity (IC₅₀)Reference
Derivative 2 (N-(3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)picolinamide)RORγt (GAL4 Reporter Assay)0.75 nM[4]
Derivative 3 (N-(3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)picolinamide)RORγt (GAL4 Reporter Assay)2.19 nM[4]
Derivative 10 (N-(3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)picolinamide)RORγt (GAL4 Reporter Assay)0.82 nM[4]
Derivative 13 (N-(3-((2R,4R)-2,4-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)nicotinamide)RORγt (GAL4 Reporter Assay)1.61 nM[4]
Compound 1b (2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile)PDK1 Inhibition57.10 µg/mL[8]
Compound 1b (2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile)LDHA Inhibition64.10 µg/mL[8]
Compound 1b (2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile)Antioxidant (DPPH Assay)110.0 µg/mL[8]
Carbamate Derivative 3b Cytotoxicity (LoVo cells)81.50 µg/mL[8]
Carbamate Derivative 3b Cytotoxicity (HCT-116 cells)71.00 µg/mL[8]

Conclusion

4,5,6,7-Tetrahydro-1-benzothiophen-4-one is a versatile chemical entity with significant relevance to modern drug discovery. Its straightforward synthesis provides access to a privileged scaffold that has proven to be a fertile ground for the development of potent modulators of the RORγt nuclear receptor. The exceptional potency of its derivatives in inhibiting the Th17/IL-17 signaling pathway highlights their potential as therapeutic agents for a range of autoimmune and inflammatory disorders. Further exploration of the structure-activity relationships within this class of compounds is warranted and holds considerable promise for the development of next-generation immunomodulatory drugs.

References

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dihydro-4-benzo[b]thiophenone, a significant heterocyclic ketone intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document outlines the available spectroscopic data and provides a general experimental framework for its synthesis and characterization, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Spectroscopic Data

The structural elucidation of this compound, also known by its synonyms 4-Keto-4,5,6,7-tetrahydrothianaphthene and 6,7-dihydro-5H-1-benzothiophen-4-one, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available in a quantitative format
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
Data not publicly available in a quantitative format

Note: Detailed ¹³C NMR data with specific chemical shifts for each carbon atom is not currently available in publicly accessible literature.

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~1680 - 1660C=O (Aryl ketone) stretching
~3100 - 3000C-H (Aromatic) stretching
~2950 - 2850C-H (Aliphatic) stretching
~1600 - 1450C=C (Aromatic) stretching

Note: The exact peak values can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
152.03100[M]⁺ (Molecular Ion)
Further fragmentation data not publicly available

Note: The molecular ion peak corresponds to the molecular weight of the compound (C₈H₈OS), which is 152.21 g/mol .

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and spectroscopic characterization of this compound is not available in a single comprehensive source, a general methodology can be inferred from established synthetic routes for related benzothiophene (B83047) derivatives.

Synthesis of this compound

A common synthetic approach involves the cyclization of a suitable thiophene-containing precursor. One plausible route is the intramolecular Friedel-Crafts acylation of a 3-(2-thienyl)butyryl chloride or a similar activated carboxylic acid derivative.

General Procedure:

  • Preparation of the Precursor: 3-(2-Thienyl)butyric acid is synthesized through standard organic chemistry methods, for instance, by the reaction of a thiophene (B33073) Grignard reagent with an appropriate electrophile followed by chain extension.

  • Activation of the Carboxylic Acid: The synthesized 3-(2-thienyl)butyric acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, benzene).

  • Intramolecular Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation. This is typically achieved by adding a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), to the reaction mixture at a controlled temperature. The reaction is stirred until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by carefully adding it to ice-water. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with a base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis Protocol

Sample Preparation:

  • NMR Spectroscopy: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard.

  • IR Spectroscopy: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl, KBr).

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for obtaining the mass spectrum.

Instrumentation and Data Acquisition:

Standard spectroscopic instruments are used for analysis:

  • NMR: A high-field NMR spectrometer (e.g., 300-600 MHz) is used to acquire ¹H and ¹³C NMR spectra.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • MS: A mass spectrometer, often coupled with a gas chromatograph, is used for mass analysis.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound and a conceptual signaling pathway where a derivative of this compound might be investigated.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Synthesized Compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation end Confirmed Structure structure_confirmation->end Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Signaling_Pathway_Concept receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates drug Benzo[b]thiophenone Derivative drug->receptor Binds to kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response Induces

Caption: Conceptual signaling pathway illustrating the potential mechanism of action for a drug derivative.

The Discovery and Historical Development of Benzothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of benzothiophene (B83047) derivatives for researchers, scientists, and drug development professionals.

Introduction

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, represents a cornerstone in medicinal chemistry and materials science. Its rigid bicyclic structure and the presence of a sulfur atom confer unique physicochemical properties, making it a privileged scaffold in drug discovery. This guide provides an in-depth exploration of the discovery of benzothiophene and the subsequent historical development of its derivatives, with a focus on key synthetic milestones, significant compounds, and their impact on science and medicine.

1. The Initial Discovery of the Benzothiophene Core

The history of benzothiophene, originally named "thianaphthene," dates back to the late 19th century. The parent compound was first synthesized in 1892 by German chemists Ludwig Gattermann and L. Lockhart. Their pioneering work involved the reaction of o-mercaptocinnamic acid, which was cyclized to form the benzothiophene ring system. Another early synthesis was reported in 1902, involving the reaction of acetylene (B1199291) with thiophenol at high temperatures. These initial discoveries laid the fundamental groundwork for the exploration of this new class of heterocyclic compounds.

2. Early Synthetic Methodologies and Key Reactions

The development of synthetic routes to benzothiophene and its derivatives was crucial for further investigation. Early methods were often harsh and low-yielding. However, over the decades, several key reactions and named reactions have become instrumental in the synthesis of this scaffold.

  • The Gassman Indole (B1671886) Synthesis (adapted for Thiophenes): While primarily known for indole synthesis, the principles of the Gassman reaction can be adapted for the synthesis of substituted benzothiophenes. This involves the reaction of an aniline (B41778) with a sulfide, followed by oxidation and cyclization.

  • Friedel-Crafts Acylation: This fundamental reaction has been widely used to introduce acyl groups onto the benzothiophene ring, typically at the 2- or 3-position, providing key intermediates for further elaboration.

  • Metal-Catalyzed Cross-Coupling Reactions: The advent of modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) has revolutionized the synthesis of complex benzothiophene derivatives, allowing for the precise introduction of a wide variety of substituents.

A generalized workflow for the synthesis of substituted benzothiophenes often starts with a substituted thiophenol, which undergoes reaction with an α-haloketone to form a key intermediate. This intermediate is then cyclized, typically under acidic conditions, to form the benzothiophene ring. Subsequent functionalization can be achieved through various reactions, including electrophilic substitution and metal-catalyzed coupling.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Further Functionalization Thiophenol Substituted Thiophenol Intermediate Thioether Intermediate Thiophenol->Intermediate S-Alkylation Haloketone α-Haloketone Haloketone->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Benzothiophene Substituted Benzothiophene Cyclization->Benzothiophene Electrophilic Electrophilic Substitution (e.g., Halogenation, Nitration) Benzothiophene->Electrophilic Coupling Metal-Catalyzed Cross-Coupling Benzothiophene->Coupling Final Diverse Benzothiophene Derivatives Electrophilic->Final Coupling->Final

Caption: Generalized synthetic workflow for substituted benzothiophenes.

3. Discovery of Biologically Active Benzothiophene Derivatives

The therapeutic potential of benzothiophene derivatives began to be recognized in the mid-20th century. The unique structural and electronic properties of the benzothiophene scaffold make it an excellent pharmacophore, capable of interacting with a wide range of biological targets.

3.1. Raloxifene: A Landmark in SERM Development

One of the most significant benzothiophene-containing drugs is Raloxifene . Developed by Eli Lilly and Company, it emerged from research into non-steroidal antiestrogens. The discovery process involved the synthesis and screening of numerous benzothiophene derivatives. Raloxifene was found to act as a selective estrogen receptor modulator (SERM), exhibiting estrogenic effects on bone and anti-estrogenic effects on the uterus and breast. This dual activity led to its approval for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer.

The mechanism of action of SERMs like Raloxifene involves binding to the estrogen receptor (ER) and inducing a conformational change that is different from that induced by estrogen. This leads to differential recruitment of co-activator and co-repressor proteins, resulting in tissue-specific gene expression.

G cluster_ligand Ligand Binding cluster_receptor Receptor Modulation cluster_response Tissue-Specific Response Raloxifene Raloxifene ER Estrogen Receptor (ER) Raloxifene->ER Binds to Conformation Receptor Conformational Change ER->Conformation CoRegulator Differential Co-regulator Recruitment Conformation->CoRegulator Bone Agonist action in Bone (Anti-osteoporotic) CoRegulator->Bone Breast Antagonist action in Breast (Anti-cancer) CoRegulator->Breast

Caption: Simplified signaling pathway of Raloxifene as a SERM.

3.2. Other Notable Benzothiophene-Based Drugs

Beyond Raloxifene, several other benzothiophene derivatives have made their way into clinical practice, highlighting the versatility of this scaffold.

  • Sertaconazole: An antifungal agent used to treat skin infections. Its mechanism of action involves the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane.

  • Zileuton: A 5-lipoxygenase inhibitor used in the management of asthma. It works by blocking the synthesis of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma.

  • Bremelanotide: A melanocortin receptor agonist developed for the treatment of hypoactive sexual desire disorder in women.

4. Quantitative Data of Representative Benzothiophene Derivatives

The following table summarizes key quantitative data for the parent benzothiophene and some of its notable derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Biological Activity/Use
BenzothiopheneC₈H₆S134.2032221-222Parent Scaffold
RaloxifeneC₂₈H₂₇NO₄S473.58255-262.5N/ASERM (Osteoporosis)
SertaconazoleC₂₀H₁₅Cl₃N₂OS437.77158-160N/AAntifungal
ZileutonC₁₁H₁₂N₂O₂S236.29144.2-145.1N/A5-Lipoxygenase Inhibitor (Asthma)

5. Key Experimental Protocols

To provide a practical understanding of the synthesis of these compounds, this section outlines a representative experimental protocol for the synthesis of a substituted benzothiophene, based on classical methods.

Synthesis of 2-Benzoyl-3-methylbenzothiophene

  • Step 1: Synthesis of the Thioether Intermediate. To a solution of o-thiocresol (1.24 g, 10 mmol) in ethanol (B145695) (50 mL) is added a solution of sodium hydroxide (B78521) (0.4 g, 10 mmol) in water (5 mL). The mixture is stirred for 10 minutes, followed by the dropwise addition of α-bromoacetophenone (1.99 g, 10 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude thioether.

  • Step 2: Cyclization to form the Benzothiophene Ring. The crude thioether from Step 1 is dissolved in polyphosphoric acid (20 g) and heated at 100°C for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-benzoyl-3-methylbenzothiophene.

From its initial synthesis in the late 19th century, the benzothiophene scaffold has evolved into a cornerstone of modern medicinal chemistry. The development of diverse synthetic methodologies has enabled the creation of a vast library of derivatives, leading to the discovery of important drugs like Raloxifene, Sertaconazole, and Zileuton. The ongoing exploration of benzothiophene chemistry continues to yield novel compounds with promising therapeutic potential, ensuring its relevance in the field of drug discovery for years to come.

An In-depth Technical Guide to the Formation of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-4-benzo[b]thiophenone is a heterocyclic ketone with a bicyclic scaffold composed of a thiophene (B33073) ring fused to a cyclohexanone (B45756) ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Understanding the mechanism of its formation is crucial for the efficient synthesis of its derivatives and for the exploration of its therapeutic potential. This guide provides a detailed overview of the plausible mechanism of formation, experimental protocols, and relevant data for the synthesis of this compound.

Proposed Mechanism of Formation

The most probable synthetic route to this compound involves a multi-step reaction starting from 1,3-cyclohexanedione (B196179). This proposed mechanism draws a parallel to the well-established synthesis of the analogous 6,7-dihydro-4(5H)-benzofuranone. The key difference lies in the use of a sulfur-donating reagent in place of an oxygen-containing one. A plausible sequence of reactions is initiated by the reaction of 1,3-cyclohexanedione with an appropriate C2-synthone bearing a leaving group and a sulfur nucleophile.

The reaction likely proceeds through the following key steps:

  • Enolate Formation: In the presence of a base, 1,3-cyclohexanedione is deprotonated to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks a suitable electrophilic C2-synthon containing a sulfur atom, such as a 2-halo-thioacetaldehyde derivative or a related reagent.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack, where the sulfur atom attacks one of the carbonyl carbons of the dione (B5365651) moiety.

  • Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiophene ring, yielding the final product, this compound.

An alternative, though less direct route for a related compound, involves the Gewald reaction. The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While this does not directly yield the target molecule, it is a prominent method for constructing the tetrahydrobenzo[b]thiophene core structure.

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound, based on analogous heterocyclic syntheses.

Materials:

  • 1,3-Cyclohexanedione

  • 2-Chloroacetaldehyde (50% aqueous solution) or a suitable sulfur-containing analog (e.g., sodium hydrosulfide (B80085) followed by an alkylating agent)

  • Sodium hydroxide (B78521) or Potassium hydroxide

  • Hydrochloric acid (1N)

  • Methanol (B129727) or Ethanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: A solution of 1,3-cyclohexanedione (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Base Addition: A solution of sodium hydroxide (1.0 eq) in water is added dropwise to the cooled solution of 1,3-cyclohexanedione. The mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Addition of Sulfur Reagent: A sulfur-containing C2-synthon is then added to the reaction mixture. Note: A plausible approach involves the in-situ formation of a sulfur nucleophile. For instance, by adding sodium hydrosulfide (NaSH) followed by a suitable electrophile like 2-chloroacetaldehyde.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is acidified to a pH of approximately 4-5 with 1N hydrochloric acid. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of heterocyclic compounds analogous to this compound. It is important to note that these values are for reference and may vary depending on the specific reaction conditions and reagents used for the synthesis of the target molecule.

ParameterValueReference Compound
Yield 75-85%6,7-dihydro-4(5H)-benzofuranone
Reaction Time 12-24 hours6,7-dihydro-4(5H)-benzofuranone
Reaction Temperature 0 °C to Room Temperature6,7-dihydro-4(5H)-benzofuranone
Purity (after purification) >95%General heterocyclic synthesis

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 1_3_CHD 1,3-Cyclohexanedione Enolate Enolate 1_3_CHD->Enolate Deprotonation Base Base (e.g., NaOH) Sulfur_Reagent Sulfur-containing C2-Synthon Adduct Intermediate Adduct Enolate->Adduct Nucleophilic Attack Cyclic_Intermediate Cyclic Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product Dehydration

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Workflow

experimental_workflow Start Start Dissolve Dissolve 1,3-cyclohexanedione in methanol and cool to 0 °C Start->Dissolve Add_Base Add aqueous base dropwise Dissolve->Add_Base Stir_1 Stir at 0 °C for 30 min Add_Base->Stir_1 Add_Sulfur_Reagent Add sulfur-containing C2-synthon Stir_1->Add_Sulfur_Reagent Warm_Stir Warm to RT and stir overnight Add_Sulfur_Reagent->Warm_Stir Acidify Acidify with 1N HCl Warm_Stir->Acidify Extract Extract with ethyl acetate Acidify->Extract Wash_Dry Wash with water and brine, dry over MgSO4 Extract->Wash_Dry Evaporate Evaporate solvent Wash_Dry->Evaporate Purify Purify by column chromatography or recrystallization Evaporate->Purify End Obtain pure product Purify->End

Caption: A general experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-4-benzo[b]thiophenone is a crucial heterocyclic intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic brexpiprazole. Its structural motif is also found in a range of other biologically active molecules, making its efficient synthesis a topic of significant interest for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the requisite starting materials, experimental protocols, and comparative analysis of the available methodologies.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: construction of the thiophene (B33073) ring onto a pre-existing cyclohexanone (B45756) framework, and simultaneous formation of the fused ring system. This guide will focus on the most prominent and practical methods reported in the scientific literature.

Sulfur-Mediated Ring-Opening Cyclization of a Spirocyclopropane

A highly effective method for the synthesis of the this compound core involves the reaction of a cyclohexane-1,3-dione-2-spirocyclopropane with a sulfur nucleophile. This approach directly establishes the desired ketone functionality at the 4-position of the tetrahydrobenzo[b]thiophene ring system.

Starting Materials:

Reaction Pathway:

The reaction proceeds via a regioselective ring-opening of the spirocyclopropane by the hydrosulfide anion, followed by an intramolecular cyclization and dehydration to afford the target molecule.

G A Cyclohexane-1,3-dione-2-spirocyclopropane C Intermediate Thiolate A->C Nucleophilic Attack B Sodium Hydrosulfide (NaSH) B->C D This compound C->D Intramolecular Cyclization & Dehydration

Figure 1: Reaction scheme for the synthesis of this compound via a spirocyclopropane intermediate.

Experimental Protocol (Adapted from a similar synthesis[1])

  • Reaction Setup: To a solution of cyclohexane-1,3-dione-2-spirocyclopropane (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydrosulfide (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified duration (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

Starting MaterialReagentsSolventTemperatureTimeYieldReference
2'-Phenylcyclohexane-1,3-dione-2-spirocyclopropaneNaSHDMF/H₂ORoom Temp.4 h41% (of 2-phenyl derivative)[1]

Note: The yield for the unsubstituted this compound is not explicitly reported but is expected to be comparable.

Gewald Reaction Approach

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. While it does not directly yield the target ketone, it provides a versatile platform for accessing highly functionalized tetrahydrobenzo[b]thiophenes, which can then be further modified. To synthesize the target molecule, a variation of the Gewald reaction starting from a diketone would be necessary, followed by deamination and oxidation, which is a less direct route.

Starting Materials for a Hypothetical Modified Gewald Approach:

Reaction Pathway:

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.

G A Cyclohexanone E Knoevenagel Condensation A->E B Active Methylene Nitrile B->E C Elemental Sulfur F Thiolation & Cyclization C->F D Base D->E E->F G 2-Aminotetrahydrobenzo[b]thiophene F->G

Figure 2: Generalized workflow of the Gewald reaction for the synthesis of tetrahydrobenzo[b]thiophene derivatives.

Experimental Protocol (Generalized for 2-aminothiophene synthesis)

  • Reaction Mixture: A mixture of the ketone (1 equivalent), the active methylene nitrile (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base in a solvent like ethanol (B145695) or DMF is prepared.

  • Reaction Conditions: The mixture is typically heated to reflux for several hours.

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and can be recrystallized for purification.

Note: This method would require subsequent chemical transformations to convert the 2-amino-3-cyano (or 3-carbethoxy) group to the desired ketone at the 4-position, making it a multi-step and less efficient approach for the specific target molecule.

Summary of Starting Materials and Synthetic Routes

Synthetic RouteKey Starting MaterialsAdvantagesDisadvantages
Sulfur-Mediated Ring-Opening Cyclization Cyclohexane-1,3-dione-2-spirocyclopropane, Sodium hydrosulfideDirect formation of the target ketone, Potentially high yieldingRequires synthesis of the spirocyclopropane precursor
Modified Gewald Reaction Cyclohexane-1,3-dione, Active methylene nitrile, Elemental sulfurUtilizes readily available starting materials, Well-established reactionIndirect route requiring multiple subsequent steps, Potentially lower overall yield

Conclusion

For the direct and efficient synthesis of this compound, the sulfur-mediated ring-opening cyclization of a cyclohexane-1,3-dione-2-spirocyclopropane presents the most promising strategy. While the Gewald reaction is a powerful tool for the synthesis of substituted tetrahydrobenzo[b]thiophenes, its application to the synthesis of the title compound is less direct and likely to be lower yielding. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of production, and the overall synthetic strategy for the final target molecule. Further research into optimizing the conditions for the spirocyclopropane route could lead to an even more efficient and scalable process for the production of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Chemical Stability of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 6,7-Dihydro-4-benzo[b]thiophenone, a versatile heterocyclic ketone with applications in pharmaceutical and materials science. Due to the limited availability of direct stability data for this specific compound, this guide leverages information on structurally related benzothiophene (B83047) and thiophene-containing molecules to infer potential degradation pathways and stability-indicating analytical methodologies. This approach provides a robust framework for researchers to design and execute stability studies for this compound and its derivatives.

Inferred Chemical Stability Profile

Based on forced degradation studies of structurally related compounds such as raloxifene (B1678788) and olanzapine (B1677200), the following stability profile for this compound can be inferred. It is crucial to note that these are predicted vulnerabilities and should be confirmed through specific experimental studies.

Stress ConditionPredicted StabilityPotential Degradation ProductsInferred From
Acidic Hydrolysis Likely StableNo significant degradation expected.Raloxifene, a benzothiophene derivative, is stable under acidic conditions.
Basic Hydrolysis Potentially LabileDegradation may occur, potentially involving ring opening or reactions at the ketone.Raloxifene shows degradation in basic media.
Oxidative Stress Likely LabileOxidation of the thiophene (B33073) sulfur to form the corresponding sulfoxide (B87167) and sulfone.Olanzapine and other thiophene-containing compounds are susceptible to oxidation of the sulfur atom.[1][2][3]
Thermal Degradation Likely StableThe core structure is expected to be thermally robust under typical pharmaceutical storage and processing conditions.Raloxifene is reported to be stable under thermal stress. The use of this compound in materials science also suggests good thermal stability.
Photodegradation Potentially LabileDegradation may be induced by exposure to UV or visible light, potentially leading to complex reaction pathways.Thiophene-containing drugs like ketotifen (B1218977) have shown susceptibility to photodegradation.[4][5][6][7]

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting forced degradation studies, adapted from established protocols for related pharmaceutical compounds. These protocols provide a strong starting point for investigating the stability of this compound.

General Stock Solution Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile (B52724) or methanol. This stock solution will be used for all subsequent stress studies.

Forced Degradation (Stress Testing) Protocols
Stress ConditionExperimental Protocol
Acidic Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.[8]
Basic Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.[8]
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.[3]
Thermal Degradation Place the solid drug substance in a hot air oven at 70°C for 24 hours. Also, reflux a solution of the drug substance in a suitable solvent at 80°C for 24 hours. After cooling, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
Photolytic Degradation Expose the solid drug substance and a solution of the drug substance (100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. Based on methods developed for related benzothiophene derivatives, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.[8][9]

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 3.5-6.8) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm (based on the UV absorbance of the benzothiophene chromophore)
Column Temperature Ambient or controlled at 25-30°C
Injection Volume 10-20 µL

Visualizations of Potential Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways of this compound under oxidative stress.

Oxidative Degradation Pathway

Oxidative stress is a common degradation pathway for thiophene-containing compounds, primarily involving the oxidation of the sulfur atom.

Oxidative Degradation of this compound This compound This compound Sulfoxide Derivative Sulfoxide Derivative This compound->Sulfoxide Derivative [O] Sulfone Derivative Sulfone Derivative Sulfoxide Derivative->Sulfone Derivative [O]

Predicted oxidative degradation pathway of this compound.
Experimental Workflow for Forced Degradation Studies

This diagram outlines the logical flow of a forced degradation study, from sample preparation to analysis.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Heat Heat Heat->Stressed Samples Light Light Light->Stressed Samples Stock Solution Stock Solution Stock Solution->Acid Stock Solution->Base Stock Solution->Oxidation Stock Solution->Heat Stock Solution->Light Analysis Analysis Stressed Samples->Analysis Stability-Indicating HPLC Data Interpretation Data Interpretation Analysis->Data Interpretation Identify Degradants & Quantify Purity

Workflow for conducting forced degradation studies.

Conclusion

While direct, quantitative stability data for this compound is not extensively available in the public domain, a comprehensive understanding of its potential stability can be formulated by examining structurally analogous compounds. This guide provides a foundational framework for researchers and drug development professionals to approach the stability testing of this important molecule. The provided experimental protocols and inferred stability profile should be used as a starting point for rigorous, compound-specific investigations to ensure the quality, safety, and efficacy of any resulting pharmaceutical products or materials. It is strongly recommended that formal forced degradation studies be conducted to confirm these predictions and fully characterize the degradation profile of this compound.

References

A Technical Guide to the Solubility of 6,7-Dihydro-4H-benzo[b]thiophen-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 6,7-Dihydro-4H-benzo[b]thiophen-4-one. Due to a lack of publicly available quantitative solubility data for this compound, this guide focuses on predicting its solubility based on its molecular structure and provides a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to support researchers in solvent selection for synthesis, purification, and formulation development.

Introduction to 6,7-Dihydro-4H-benzo[b]thiophen-4-one

6,7-Dihydro-4H-benzo[b]thiophen-4-one, with the CAS Number 13414-95-4, is a bicyclic organosulfur compound.[1][2][3] Its chemical structure consists of a thiophene (B33073) ring fused to a cyclohexanone (B45756) ring. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.[4][5] Understanding its solubility in organic solvents is crucial for its effective use in research and development, particularly in processes such as reaction chemistry, crystallization, and formulation.

Chemical Structure:

  • IUPAC Name: 6,7-dihydro-1-benzothiophen-4(5H)-one

  • Molecular Formula: C₈H₈OS

  • Molecular Weight: 152.21 g/mol [1]

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of 6,7-Dihydro-4H-benzo[b]thiophen-4-one can be predicted based on the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another.

The structure of 6,7-Dihydro-4H-benzo[b]thiophen-4-one possesses both polar and non-polar characteristics:

  • Polar characteristics: The ketone carbonyl group (C=O) is a significant polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The sulfur atom in the thiophene ring also contributes to the molecule's polarity.

  • Non-polar characteristics: The bicyclic ring system, composed primarily of carbon and hydrogen, is non-polar in nature.

Based on this structural analysis, the following solubility predictions can be made:

  • High Solubility Predicted in:

    • Polar Aprotic Solvents: Such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in strong dipole-dipole interactions with the ketone group.

    • Chlorinated Solvents: Such as dichloromethane (B109758) and chloroform, which are effective at dissolving a wide range of organic compounds.

  • Moderate Solubility Predicted in:

    • Polar Protic Solvents: Such as ethanol, methanol, and isopropanol. While the ketone can accept hydrogen bonds, the overall molecule is not a strong hydrogen bond donor, which may limit its solubility compared to more polar compounds.

    • Ethers: Such as diethyl ether and tetrahydrofuran (B95107) (THF), which have moderate polarity.

  • Low to Negligible Solubility Predicted in:

    • Non-polar Solvents: Such as hexanes, cyclohexane, and toluene. The polar ketone group will likely hinder solubility in these solvents.

    • Water: The compound is expected to have very low aqueous solubility due to the predominantly non-polar hydrocarbon backbone.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology for determining the solubility of 6,7-Dihydro-4H-benzo[b]thiophen-4-one in an organic solvent of choice.

3.1. Materials and Equipment

  • 6,7-Dihydro-4H-benzo[b]thiophen-4-one (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Procedure

  • Preparation of the Solid: Add an excess amount of solid 6,7-Dihydro-4H-benzo[b]thiophen-4-one to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 6,7-Dihydro-4H-benzo[b]thiophen-4-one.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

3.3. Data Presentation

For clear comparison, the determined solubility data should be summarized in a structured table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Acetone25ValueValue
e.g., Ethanol25ValueValue
e.g., Toluene25ValueValue
............

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 6,7-Dihydro-4H-benzo[b]thiophen-4-one.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_solid Add excess 6,7-Dihydro-4H- benzo[b]thiophen-4-one to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute hplc Quantify using HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

The Rising Therapeutic Potential of Benzothiophenones: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophenone core, a sulfur-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural versatility and wide range of pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth overview of the key biological activities of benzothiophenone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Benzothiophenone derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[6] Their mechanisms of action are diverse, primarily involving the disruption of microtubule dynamics, inhibition of multiple protein kinases, and modulation of critical signaling pathways.[6][7][8]

Quantitative Analysis of Anticancer Potency

The cytotoxic effects of various benzothiophenone derivatives have been extensively evaluated. The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for some of the most promising compounds.

Derivative ClassCompound/AnalogCancer Cell Line(s)GI50 / IC50 (µM)Reference
Benzothiophene (B83047) AcrylonitrilesAnalog 5Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[6]
Analog 6Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[6][8]
Analog 13Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[6][8]
5-Hydroxybenzothiophene HydrazideCompound 16bU87MG (Glioblastoma)Low IC50 against key kinases[7]
Benzo[b]thiophene 1,1-dioxideCompound 8bVarious cancer cellsNot specified, but potent[9]
3-iodo-2-phenylbenzo[b]thiopheneIPBTMDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, IshikawaEC50: 126.67, 67.04, 127.59, 63.74, 76.72, 146.75, 110.84 respectively[10]
Key Mechanisms of Anticancer Action

1.2.1. Inhibition of Tubulin Polymerization

A significant number of benzothiophenone derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[8][11] These compounds often bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptotic cell death.[8][11] This mechanism is particularly noteworthy as it can be effective in cancers that have developed resistance to other apoptosis-inducing agents.[8]

Mechanism of Tubulin Polymerization Inhibition Benzothiophenone Benzothiophenone Derivative Tubulin Tubulin Dimer Benzothiophenone->Tubulin Binds to Colchicine Site Microtubule Microtubule Benzothiophenone->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Benzothiophenone-mediated inhibition of tubulin polymerization.

1.2.2. Multi-Kinase Inhibition

Certain benzothiophenone derivatives, such as the 5-hydroxybenzothiophene hydrazide compound 16b, act as multi-kinase inhibitors.[7] This is a promising strategy to combat chemoresistance, which often arises from the redundancy and complexity of cancer cell signaling.[7] By simultaneously targeting several key kinases involved in cell proliferation, survival, and migration, these compounds can overcome resistance mechanisms.[7]

1.2.3. STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when abnormally activated in tumors, plays a crucial role in cell proliferation, survival, and migration.[9] Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of STAT3.[9] These compounds block the phosphorylation of STAT3, preventing its activation and downstream signaling. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.[9]

STAT3 Inhibition Pathway Benzothiophenone Benzo[b]thiophene 1,1-dioxide pSTAT3 Phosphorylated STAT3 Benzothiophenone->pSTAT3 Inhibits Apoptosis Apoptosis Benzothiophenone->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Benzothiophenone->CellCycleArrest Induces STAT3 STAT3 STAT3->pSTAT3 Phosphorylation GeneExpression Target Gene Expression (Proliferation, Survival) pSTAT3->GeneExpression Promotes GeneExpression->Apoptosis Suppresses GeneExpression->CellCycleArrest Promotes Progression

Caption: Inhibition of the STAT3 signaling pathway by benzothiophenones.

Experimental Protocols

1.3.1. General Synthesis of Benzothiophene Derivatives

The synthesis of benzothiophene derivatives often involves regioselective methods such as coupling reactions and electrophilic cyclization.[12][13] A common approach is the Palladium-catalyzed Sonogashira coupling reaction.[13]

  • Step 1: A mixture of a 3-iodo-2-substituted benzo[b]thiophene, a terminal alkyne, and a palladium catalyst (e.g., PdCl2(PPh3)2) is prepared in a solvent like dimethylformamide (DMF) with a base such as triethylamine.[13]

  • Step 2: A copper(I) iodide (CuI) co-catalyst is added under an inert atmosphere (e.g., argon).[13]

  • Step 3: The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours).[13]

  • Step 4: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane).[13]

  • Step 5: The organic layer is dried, the solvent is removed, and the crude product is purified by column chromatography.[13]

1.3.2. In Vitro Anticancer Activity Screening

A general workflow for assessing the anticancer potential of newly synthesized benzothiophenone derivatives is outlined below.

Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Synthesis of Benzothiophenone Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture Test Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) CellCulture->Cytotoxicity IC50 Determine IC50/GI50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Western Blot) IC50->Mechanism

Caption: General experimental workflow for anticancer drug screening.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Benzothiophenone derivatives have also demonstrated significant potential as anti-inflammatory agents.[3][14] Their mechanism of action is often associated with the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Assessment of Anti-inflammatory Effects

The anti-inflammatory properties of benzothiophenone carboxamides and other derivatives have been evaluated in vivo, often using the carrageenan-induced paw edema model.

Compound ClassTest ModelDose% Inhibition of EdemaReference
4,5,6,7-tetrahydrobenzothiopheneCarrageenan-induced paw edemaNot specified61%[3]
4,5,6,7-tetrahydrobenzothiophene with R = COCH2Carrageenan-induced paw edemaNot specified81%[3]
Benzothiophene carbohydrazideCarrageenan-induced paw edema25 or 50 mg/kgMore potent than piroxicam[3]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] It is hypothesized that benzothiophenone derivatives may exert their anti-inflammatory effects through a similar mechanism, potentially by selectively inhibiting COX-2.[3][14] Additionally, some derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Anti-inflammatory Mechanism InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Macrophage Macrophage InflammatoryStimulus->Macrophage Activates COX2 COX-2 Enzyme Macrophage->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Cytokines Releases Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Benzothiophenone Benzothiophenone Derivative Benzothiophenone->COX2 Inhibits Benzothiophenone->Cytokines Inhibits Release Cytokines->Inflammation

Caption: Proposed anti-inflammatory mechanism of benzothiophenones.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Step 1: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.

  • Step 2: The test compounds (benzothiophenone derivatives) and the standard drug are administered orally or intraperitoneally at a specific dose.

  • Step 3: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce localized inflammation and edema.

  • Step 4: The paw volume is measured at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • Step 5: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[15] Benzothiophenone derivatives have shown promising activity against a range of bacteria and fungi.[12][15][16][17][18]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potential of benzothiophenone derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).

DerivativeTarget MicroorganismMIC (µg/mL)Reference
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E)Staphylococcus aureusHigh activity[12][13]
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L)Staphylococcus aureusHigh activity[12][13]
3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J)Staphylococcus aureusHigh activity[12][13]
3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10)Antifungal activityPotential use[12]
3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (B33073) (12K)Antifungal activityPotential use[12]
Various derivativesCandida species32 - 64[15]
Various derivatives (with Polymyxin B)Escherichia coli8 - 64[15]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)Staphylococcus aureus (including MRSA)4[19]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Step 1: A serial two-fold dilution of the benzothiophenone derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Step 2: Each well is inoculated with a standardized suspension of the target microorganism.

  • Step 3: Positive (microorganism and medium) and negative (medium only) controls are included.

  • Step 4: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Step 5: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

Benzothiophenone and its derivatives represent a highly versatile and promising scaffold in medicinal chemistry.[5] The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore their potential for the development of novel therapeutics.[1][2][3][4] The ability of these compounds to interact with a variety of biological targets, such as tubulin, protein kinases, and microbial enzymes, offers multiple avenues for therapeutic intervention.[6][7][8][11]

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of benzothiophenone derivatives for specific biological targets.

  • Elucidation of molecular mechanisms: To gain a deeper understanding of how these compounds exert their biological effects.

  • In vivo efficacy and safety profiling: To translate the promising in vitro results into potential clinical applications.

This guide provides a solid foundation for researchers and drug development professionals to explore the rich therapeutic landscape of benzothiophenones and to accelerate the discovery of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols: 6,7-Dihydro-4-benzo[b]thiophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6,7-dihydro-4-benzo[b]thiophenone as a fundamental building block in the synthesis of diverse heterocyclic compounds. Particular focus is given to its role in the preparation of thieno[2,3-d]pyrimidines and other fused systems with significant biological activities.

Introduction

This compound is a bicyclic ketone that serves as a crucial intermediate in the synthesis of various complex heterocyclic scaffolds. Its fused thiophene (B33073) and cyclohexanone (B45756) rings provide a versatile platform for a range of chemical transformations, making it a valuable starting material in medicinal chemistry and materials science. While direct reactions involving the ketone moiety are plausible, its most prominent application lies in its conversion to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives via the Gewald reaction. These amino-functionalized intermediates are then readily transformed into a plethora of biologically active molecules, including potent anticancer and antimicrobial agents.

Synthetic Applications

The primary application of this compound and its conceptual precursor, cyclohexanone, is in the multicomponent Gewald reaction to produce 2-aminotetrahydrobenzo[b]thiophenes. These compounds are key synthons for a variety of fused heterocyclic systems.

The Gewald reaction is a one-pot synthesis of a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester or α-cyanothioacetamide, and elemental sulfur in the presence of a base. This reaction is highly efficient for constructing the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core.

DOT Diagram: Gewald Reaction Workflow

Gewald Reaction Workflow start Start Materials ketone This compound (or Cyclohexanone) nitrile Active Methylene Nitrile (e.g., Malononitrile (B47326), Ethyl Cyanoacetate) sulfur Elemental Sulfur (S8) base Base (e.g., Morpholine, Triethylamine) reaction Gewald Reaction (One-Pot) ketone->reaction nitrile->reaction sulfur->reaction base->reaction product 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivative reaction->product

Caption: Workflow for the Gewald multicomponent reaction.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

This protocol is adapted from procedures for the Gewald reaction using cyclohexanone, the direct precursor to the benzo[b]thiophene core.

  • Materials:

    • Cyclohexanone (or this compound) (0.1 mol)

    • Malononitrile (0.1 mol, 6.6 g)

    • Elemental Sulfur (0.1 mol, 3.2 g)

    • Morpholine (0.2 mol, 17.4 mL)

    • Ethanol (B145695) (100 mL)

  • Procedure:

    • A mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL) is stirred in a round-bottom flask.

    • Morpholine (0.2 mol) is added dropwise to the stirred mixture at room temperature.

    • The reaction mixture is then gently heated to 40-50°C and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.

    • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

    • The crude product is recrystallized from ethanol or another suitable solvent to afford the pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
Cyclohexanone1.098.149.81
Malononitrile1.066.066.61
Sulfur1.032.063.21
Morpholine2.087.1217.42
Product 192.27
Typical Yield (%)75-85%

The 2-aminothiophene derivatives are excellent precursors for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with a broad spectrum of biological activities, including anticancer properties.

DOT Diagram: Synthesis of Thieno[2,3-d]pyrimidines

Thienopyrimidine Synthesis start 2-Amino-3-carbethoxy-4,5,6,7- tetrahydrobenzo[b]thiophene reaction Cyclization start->reaction reagent Formamide (B127407) reagent->reaction product 5,6,7,8-Tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one reaction->product

Caption: Synthesis of a thieno[2,3-d]pyrimidin-4-one derivative.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one [3]

  • Materials:

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol)

    • Formamide (25 mL)

  • Procedure:

    • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) and formamide (25 mL) is heated at reflux for 4 hours.

    • The reaction mixture is then cooled to room temperature.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is recrystallized from ethanol to yield fine pale brown needles.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate1.0239.322.39
FormamideExcess45.0425 mL
Product 206.26
Yield (%)92% [3]
  • Spectroscopic Data:

    • IR (cm⁻¹): 3415 (NH), 1693 (C=O)[3]

    • ¹H-NMR (DMSO-d₆, δ ppm): 1.73-1.79 (m, 4H, 2CH₂ at C-6, C-7), 2.71-2.74 (m, 2H, CH₂ at C-5), 2.85-2.87 (m, 2H, CH₂ at C-8), 7.99 (s, 1H, H-2), 12.29 (br. s, 1H, NH)[3]

    • ¹³C-NMR (DMSO-d₆, δ ppm): 22.32, 23.01, 24.99, 25.89, 123.23, 131.36, 136.77, 145.39, 158.26, 162.97[3]

    • MS (m/z %): 206 [M⁺] (100)[3]

Biological Activity of Derivatives

Derivatives of this compound, particularly the thieno[2,3-d]pyrimidine (B153573) series, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes required for tumor growth and proliferation.

Several tetrahydrobenzo[b]thiophene derivatives have been shown to exhibit anticancer activity through multiple mechanisms:

  • Tyrosine Kinase Inhibition: Some derivatives act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[4]

  • Tubulin Polymerization Inhibition: Certain compounds have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: Many of these compounds induce programmed cell death (apoptosis) in cancer cells, often through the upregulation of pro-apoptotic proteins like Bax and caspases 3 and 9.[4]

  • PDK1 and LDHA Inhibition: Some derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), key enzymes in cancer cell metabolism. Inhibition of these enzymes disrupts the Warburg effect, leading to a metabolic shift and reduced cancer cell proliferation.

DOT Diagram: Anticancer Signaling Pathways

Anticancer Signaling Pathways cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis TK Tyrosine Kinases Cell Growth &\nProliferation Cell Growth & Proliferation TK->Cell Growth &\nProliferation Tubulin Tubulin Polymerization Mitosis Mitosis Tubulin->Mitosis Metabolism Glycolysis (Warburg Effect) ATP Production &\nMacromolecule Synthesis ATP Production & Macromolecule Synthesis Metabolism->ATP Production &\nMacromolecule Synthesis Apoptosis Apoptosis (Programmed Cell Death) Bax Bax Caspases Caspase 9 & 3 Bax->Caspases Caspases->Apoptosis Inhibitor Tetrahydrobenzo[b]thiophene Derivatives Inhibitor->TK Inhibitor->Tubulin Inhibitor->Metabolism PDK1/LDHA Inhibition Inhibitor->Bax Upregulation

Caption: Mechanisms of anticancer action of tetrahydrobenzo[b]thiophene derivatives.

Summary of Quantitative Data

The following table summarizes the biological activity of selected tetrahydrobenzo[b]thiophene derivatives.

Compound TypeTarget Cell Line / EnzymeIC₅₀ / ActivityReference
Thieno[2,3-d]pyrimidine Derivative (Cpd. 5)HepG2 (Liver Cancer)6 µM (Cytotoxicity)[4]
Thieno[2,3-d]pyrimidine Derivative (Cpd. 5)Tyrosine Kinase296 nM[4]
Thiophene Derivative (Cpd. 1)HCT116 (Colon Cancer)16 µM (Cytotoxicity)[4]
Thiophene Derivative (Cpd. 12)MCF7 (Breast Cancer)12 µM (Cytotoxicity)[4]
2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrilePDK157.10 µg/mL
2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileLDHA64.10 µg/mL

Conclusion

This compound is a pivotal starting material in the synthesis of a wide array of heterocyclic compounds, most notably through its conversion to 2-aminotetrahydrobenzo[b]thiophene derivatives. These derivatives serve as versatile intermediates for the construction of fused ring systems such as thieno[2,3-d]pyrimidines, which exhibit promising biological activities, particularly as anticancer agents. The synthetic protocols provided herein offer robust methods for the preparation of these valuable compounds, and the elucidation of their mechanisms of action continues to open new avenues for drug discovery and development.

References

Application Notes and Protocols: 6,7-Dihydro-4-benzo[b]thiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-4-benzo[b]thiophenone is a versatile heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Its rigid, bicyclic scaffold is amenable to a variety of chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. Derivatives of this core structure, particularly 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes on its use, quantitative data on the biological activity of its derivatives, and comprehensive experimental protocols for their synthesis and evaluation.

Key Applications in Medicinal Chemistry

The this compound scaffold is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Agents: Tetrahydrobenzo[b]thiophene derivatives have shown potent cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer metabolism, such as pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA).[2]

  • Anti-inflammatory Agents: By activating the NRF2 pathway, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives can reverse the expression of pro-inflammatory cytokines and mediators, highlighting their potential in treating inflammatory diseases.[3][4]

  • Neuroprotective Agents: The benzo[b]thiophene core is present in compounds being investigated for the treatment of neurodegenerative diseases.

Data Presentation: Biological Activities of Tetrahydrobenzo[b]thiophene Derivatives

The following tables summarize the quantitative data on the biological activity of various derivatives synthesized from this compound and related starting materials.

Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
3b LoVo (Colon)81.50--[2]
3b HCT-116 (Colon)71.00--[2]
NPs12a LoVo (Colon)57.15--[2]
NPs12a HCT-116 (Colon)60.35--[2]

Table 2: Enzyme Inhibition Activity of Tetrahydrobenzo[b]thiophene Derivatives

Compound IDTarget EnzymeIC50 (µg/mL)Standard InhibitorIC50 (µg/mL)Reference
1b PDK157.10Sodium Dichloroacetate25.75[2]
1b LDHA64.10Sodium Oxamate15.60[2]

Table 3: Anti-inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives

Compound IDAssayInhibition (%)Reference CompoundInhibition (%)Reference
3a NO Production87.07 ± 1.22Sulforaphane (10 µM)91.57[5][6]
3b NO Production80.39 ± 5.89Sulforaphane (10 µM)91.57[5][6]
2a NO Production78.04 ± 2.86Sulforaphane (10 µM)91.57[5][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives via Gewald Reaction

This protocol describes the one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles from this compound (as the cyclic ketone component), an active methylene (B1212753) nitrile, and elemental sulfur, catalyzed by an amine base.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the cyclohexanone derivative (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Add morpholine (2.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol to remove impurities.

  • Dry the purified product under vacuum.

  • Confirm the structure of the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of synthesized tetrahydrobenzo[b]thiophene derivatives on cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., LoVo, HCT-116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized tetrahydrobenzo[b]thiophene derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Protocol 3: Enzyme Inhibition Assay (PDK1 and LDHA)

This protocol outlines a general procedure for assessing the inhibitory activity of tetrahydrobenzo[b]thiophene derivatives against PDK1 and LDHA.

Materials:

  • Recombinant human PDK1 or LDHA enzyme

  • Assay buffer (specific to the enzyme)

  • Substrates (e.g., Pyruvate and NADH for LDHA)

  • Synthesized tetrahydrobenzo[b]thiophene derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate(s).

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. For the LDHA assay, this typically involves monitoring the decrease in NADH absorbance at 340 nm.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start This compound gewald Gewald Reaction start->gewald reagents Malononitrile, Sulfur, Morpholine reagents->gewald product 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene Derivatives gewald->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity enzyme Enzyme Inhibition Assay (PDK1/LDHA) product->enzyme anti_inflammatory Anti-inflammatory Assay (NO Production) product->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 inhibition Inhibition % Calculation anti_inflammatory->inhibition

Caption: General workflow for the synthesis and biological evaluation of tetrahydrobenzo[b]thiophene derivatives.

nrf2_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory induces Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->NFkB inhibits THBT Tetrahydrobenzo[b]thiophene Derivative THBT->Keap1 inhibits

Caption: Proposed anti-inflammatory mechanism of action via the Nrf2 signaling pathway.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 6,7-Dihydro-4H-benzo[b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 6,7-Dihydro-4H-benzo[b]thiophen-4-one, with a primary focus on the synthesis of Olanzapine (B1677200), an atypical antipsychotic medication. The procedures outlined are based on established chemical transformations and provide a foundation for laboratory-scale synthesis and process development.

Introduction

6,7-Dihydro-4H-benzo[b]thiophen-4-one is a versatile heterocyclic ketone that serves as a crucial starting material in the synthesis of various pharmaceutically active compounds. Its fused thiophene (B33073) and cyclohexenone ring system provides a scaffold for the construction of complex polycyclic molecules, most notably the thienobenzodiazepine core found in the atypical antipsychotic drug, Olanzapine. Olanzapine is widely used for the treatment of schizophrenia and bipolar disorder. Its therapeutic effect is primarily attributed to its antagonist activity at dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors in the central nervous system.[1][2][3] This document outlines the synthetic pathway from 6,7-Dihydro-4H-benzo[b]thiophen-4-one to Olanzapine, detailing the necessary intermediates and experimental procedures.

Synthetic Pathway Overview

The synthesis of Olanzapine from 6,7-Dihydro-4H-benzo[b]thiophen-4-one proceeds through a multi-step sequence involving the formation of a key thienobenzodiazepine intermediate. The overall transformation can be summarized as follows:

Synthesis_Pathway A 6,7-Dihydro-4H-benzo[b]thiophen-4-one B 2-Amino-3-cyano-4,5-dihydrobenzo[b]thiophene Intermediate A->B Gewald Reaction C 2-((2-Nitrophenyl)amino)-3-cyano-4,5-dihydrobenzo[b]thiophene B->C Nucleophilic Aromatic Substitution D 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine C->D Reductive Cyclization E Olanzapine D->E Condensation

Caption: Synthetic workflow for Olanzapine from 6,7-Dihydro-4H-benzo[b]thiophen-4-one.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-cyano-4,5-dihydrobenzo[b]thiophene Intermediate via Gewald Reaction

The initial step involves the Gewald reaction, a multicomponent reaction that forms a 2-aminothiophene ring.[4][5][6]

Reaction Scheme:

Protocol:

  • To a stirred solution of 6,7-Dihydro-4H-benzo[b]thiophen-4-one (1 equivalent) in ethanol (B145695), add malononitrile (B47326) (1 equivalent) and elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of a suitable base, such as triethylamine (B128534) or morpholine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-3-cyano-4,5-dihydrobenzo[b]thiophene intermediate.

Reagent/SolventMolar Ratio/Volume
6,7-Dihydro-4H-benzo[b]thiophen-4-one1 eq
Malononitrile1 eq
Sulfur1.1 eq
TriethylamineCatalytic
EthanolSufficient volume
ParameterValue
TemperatureReflux
Reaction TimeMonitored by TLC
YieldHigh
Step 2: Synthesis of 2-((2-Nitrophenyl)amino)-3-cyano-4,5-dihydrobenzo[b]thiophene

This step involves a nucleophilic aromatic substitution reaction between the 2-aminothiophene intermediate and o-fluoronitrobenzene.[7]

Reaction Scheme:

Protocol:

  • To a stirred suspension of sodium hydride (1.5 equivalents) in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a solution of the 2-amino-3-cyano-4,5-dihydrobenzo[b]thiophene intermediate (1 equivalent) in dry THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of o-fluoronitrobenzene (1 equivalent) in dry THF dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.[7]

  • Quench the reaction by carefully adding water.

  • Adjust the pH to 5 with 2N HCl.[7]

  • Extract the product with an organic solvent such as chloroform.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Reagent/SolventMolar Ratio/Volume
2-Amino-3-cyano-4,5-dihydrobenzo[b]thiophene1 eq
o-Fluoronitrobenzene1 eq
Sodium Hydride (NaH)1.5 eq
Tetrahydrofuran (THF)Sufficient volume
ParameterValue
Temperature0 °C to Room Temperature
Reaction Time24 hours
Yield81% (for analogous reaction)[1]
Step 3: Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1][3]benzodiazepine

This is a key step involving the reductive cyclization of the nitro group and subsequent intramolecular cyclization to form the thienobenzodiazepine core.[8]

Reaction Scheme:

Protocol:

  • Dissolve the 2-((2-nitrophenyl)amino)-3-cyano-4,5-dihydrobenzo[b]thiophene intermediate (1 equivalent) in a suitable solvent such as ethanol.

  • Add a reducing agent, such as stannous chloride (SnCl₂) (1.6 equivalents), followed by concentrated hydrochloric acid.[8]

  • Heat the reaction mixture at an elevated temperature (e.g., 85 °C) for several hours.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and stir for an extended period (e.g., 8 hours) to allow for precipitation of the product as its hydrochloride salt.[8]

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Reagent/SolventMolar Ratio/Volume
2-((2-Nitrophenyl)amino)-3-cyano-intermediate1 eq
Stannous Chloride (SnCl₂)~1.6 eq
Hydrochloric AcidSufficient amount
EthanolSufficient volume
ParameterValue
Temperature85 °C
Reaction Time4 hours
Yield96% (for analogous reaction)[8]
Step 4: Synthesis of Olanzapine

The final step is the condensation of the thienobenzodiazepine intermediate with N-methylpiperazine.[9]

Reaction Scheme:

Protocol:

  • Charge a reaction flask with 4-amino-2-methyl-10H-thieno[2,3-b][1][3]benzodiazepine hydrochloride (1 equivalent), N-methylpiperazine (2.5 volumes), and a C1 to C4 alcoholic solvent such as 2-propanol (2 volumes).[9]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours (e.g., overnight).[9]

  • Cool the reaction mixture to below 55 °C.

  • Add water as an anti-solvent to precipitate the olanzapine product.

  • Isolate the precipitated solid by filtration.

  • Wash the solid with an aqueous alcohol solution and then with the alcohol solvent.

  • Dry the product under vacuum to obtain Olanzapine.

Reagent/SolventMolar Ratio/Volume
4-Amino-2-methyl-10H-thieno[2,3-b][1][3]benzodiazepine HCl1 eq
N-Methylpiperazine2.5 vol
2-Propanol2 vol
ParameterValue
TemperatureReflux (~102 °C)
Reaction TimeOvernight
Yield84-86.5%[9]

Quantitative Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Spectroscopic Data
2-Amino-3-cyano-4,5-dihydrobenzo[b]thiopheneC₉H₈N₂S176.24High¹H NMR and ¹³C NMR data would be recorded to confirm the structure.
2-((2-Nitrophenyl)amino)-3-cyano-4,5-dihydrobenzo[b]thiopheneC₁₅H₁₁N₃O₂S297.33~81 (analogous)[1]¹H NMR (DMSO-d6): δ 9.65 (s, 1H), 8.15 (dd, 1H), 7.65-7.58 (m, 1H), 7.08-7.01 (m, 3H), 2.44 (s, 3H). ¹³C NMR (DMSO-d6): δ 150.8, 140.8, 136.2, 136.1, 134.7, 126.1, 124.1, 120.0, 117.3, 114.1, 103.7, 15.1.[1]
4-Amino-2-methyl-10H-thieno[2,3-b][1][3]benzodiazepine HClC₁₂H₁₂ClN₃S265.76~96 (analogous)[8]¹H NMR (MeOD): δ 7.14 (dt, 1H), 7.05 (dt, 1H), 6.95 (dd, 1H), 6.81 (dd, 1H), 6.69 (d, 1H), 2.31 (d, 3H).
OlanzapineC₁₇H₂₀N₄S312.4384-86.5[9]¹H NMR and ¹³C NMR data would be recorded to confirm the final structure.

Mechanism of Action: Olanzapine Signaling Pathway

Olanzapine exerts its antipsychotic effects by acting as an antagonist at multiple neurotransmitter receptors in the brain. Its primary mechanism involves the blockade of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[1][2]

Olanzapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Effect Reduced Psychotic Symptoms D2_Receptor->Effect Signal Transduction (Positive Symptoms) HT2A_Receptor->Effect Signal Transduction (Negative Symptoms) Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonist Olanzapine->HT2A_Receptor Antagonist

Caption: Olanzapine's antagonist action on Dopamine D2 and Serotonin 5-HT2A receptors.

References

Application of 6,7-Dihydro-4H-benzo[b]thiophen-4-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-Dihydro-4H-benzo[b]thiophen-4-one and its derivatives, particularly the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, are versatile building blocks in the synthesis of a variety of heterocyclic compounds with significant biological activities. In the field of agrochemical research, this structural motif has been successfully incorporated into novel fungicides and insecticides. The synthetic accessibility of the tetrahydrobenzo[b]thiophene core, primarily through the Gewald multicomponent reaction, allows for diverse functionalization and the generation of libraries of potential agrochemical candidates. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this valuable intermediate.

Key Intermediate Synthesis: The Gewald Reaction

The foundational step for accessing a wide range of agrochemically relevant compounds from cyclic ketones is the Gewald reaction. While direct use of 6,7-Dihydro-4H-benzo[b]thiophen-4-one in a Gewald reaction to produce agrochemicals is not extensively documented in publicly available literature, a logical and synthetically viable approach involves its reaction with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst. This would yield a highly functionalized 2-aminothieno[3,2-b]thiophene derivative, a key precursor for further elaboration into target agrochemicals. A more commonly documented pathway in the literature involves the use of cyclohexanone (B45756) derivatives to produce 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which serves as a versatile starting material for various agrochemical classes.

G start 6,7-Dihydro-4H-benzo[b]thiophen-4-one reagents Malononitrile, Sulfur, Base (e.g., Morpholine) start->reagents Gewald Reaction intermediate 2-Aminothieno[3,2-b]thiophene Intermediate reagents->intermediate agrochemicals Target Agrochemicals (Fungicides, Insecticides) intermediate->agrochemicals Further Functionalization

Application in Fungicide Synthesis

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has been successfully employed in the development of novel fungicides. By modifying the core structure, researchers have synthesized compounds with potent activity against various plant pathogens.

N-(Thiophen-2-yl) Nicotinamide (B372718) Derivatives

A series of N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to exhibit excellent fungicidal activities, particularly against cucumber downy mildew (Pseudoperonospora cubensis).

Quantitative Data:

Compound IDTarget PathogenEC50 (mg/L)Reference FungicideEC50 (mg/L)
4a P. cubensis4.69Diflumetorim21.44
4f P. cubensis1.96Flumorph7.55

Experimental Protocol: Synthesis of N-(5-ethoxycarbonyl-4-methyl-2-thienyl)-5,6-dichloronicotinamide (Compound 4f)

  • Step 1: Synthesis of 5,6-dichloronicotinoyl chloride: To a solution of 5,6-dichloronicotinic acid in an appropriate solvent, oxalyl chloride is added dropwise at room temperature. The reaction mixture is stirred for several hours, and the solvent is then removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

  • Step 2: Synthesis of Compound 4f: To a solution of ethyl 2-amino-4-methylthiophene-5-carboxylate in a suitable solvent under basic conditions, the freshly prepared 5,6-dichloronicotinoyl chloride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The resulting solid is collected by filtration, washed, and purified by recrystallization to afford the final product.

G start Ethyl 2-amino-4-methyl- thiophene-5-carboxylate reagent 5,6-Dichloronicotinoyl chloride start->reagent Acylation product Compound 4f (Fungicide) reagent->product

Application in Insecticide Synthesis

Derivatives of the tetrahydrobenzo[b]thiophene scaffold have also shown promise as insecticides. The incorporation of this moiety into various chemical frameworks has led to the discovery of compounds with activity against common agricultural pests.

Triazone Derivatives Containing Acylhydrazone Moieties

A series of triazone derivatives incorporating an acylhydrazone linkage and a thiophene (B33073) ring have been synthesized and evaluated for their insecticidal activity against the bean aphid (Aphis craccivora).

Quantitative Data:

Compound IDTarget PestActivity (%) at 5 mg/kgReference InsecticideActivity (%) at 5 mg/kg
3w A. craccivora30Pymetrozine30
3t A. craccivora35Pymetrozine30

Experimental Protocol: General Synthesis of Acylhydrazone Derivatives

  • Step 1: Synthesis of Hydrazide Intermediate: A suitable carboxylic acid is converted to its corresponding acyl hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) in an appropriate solvent.

  • Step 2: Synthesis of Acylhydrazone: The acyl hydrazide is then condensed with a thiophene-containing aldehyde or ketone in the presence of a catalytic amount of acid. The reaction mixture is typically refluxed until completion. The product is then isolated by filtration and purified by recrystallization.

G start Acyl Hydrazide reagent Thiophene-containing Aldehyde/Ketone start->reagent Condensation product Acylhydrazone Derivative (Insecticide) reagent->product

The 6,7-dihydro-4H-benzo[b]thiophen-4-one and its resulting tetrahydrobenzo[b]thiophene derivatives represent a valuable and versatile platform for the discovery of novel agrochemicals. The synthetic tractability of the core scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent fungicidal and insecticidal agents. The examples provided herein demonstrate the potential of this chemical space for the development of next-generation crop protection solutions. Further exploration of this scaffold is warranted to unlock its full potential in addressing the ongoing challenges in agriculture.

Anwendungshinweise und Protokolle zur Derivatisierung von 6,7-Dihydro-4-benzo[b]thiophenon für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Anwendungsbeschreibung bietet einen detaillierten Überblick über die Derivatisierung des 6,7-Dihydro-4-benzo[b]thiophenon-Kerns zur Entdeckung neuer Wirkstoffkandidaten. Der Schwerpunkt liegt auf der Synthese, Charakterisierung und biologischen Evaluierung von Derivaten mit potenzieller Antikrebs-Aktivität. Die hier vorgestellten Protokolle und Daten fassen die jüngsten Forschungsergebnisse zusammen und sollen als Leitfaden für die Entwicklung neuartiger Therapeutika dienen.

Einleitung

Der 4,5,6,7-Tetrahydrobenzo[b]thiophen-Kern ist eine wichtige heterocyclische Struktur in der medizinischen Chemie. Derivate dieses Grundgerüsts haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften. Insbesondere die Derivatisierung von 6,7-Dihydro-4-benzo[b]thiophenon bietet einen vielseitigen Ansatz zur Synthese neuartiger Verbindungen, die auf spezifische zelluläre Signalwege abzielen, die bei Krebserkrankungen fehlreguliert sind.

Jüngste Studien haben sich auf die Entwicklung von Tetrahydrobenzo[b]thiophen-Derivaten als Inhibitoren von Proteinkinasen und als Induktoren der Apoptose in Krebszellen konzentriert.[1][2] Proteinkinasen spielen eine entscheidende Rolle bei der Signaltransduktion und der Zellproliferation, was sie zu attraktiven Zielen für die Krebstherapie macht.[1][2] Die Fähigkeit, die Apoptose, den programmierten Zelltod, auszulösen, ist ein weiteres wichtiges Merkmal wirksamer Krebsmedikamente.

Synthesestrategien

Eine gängige und effiziente Methode zur Synthese des 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-Grundgerüsts ist die Gewald-Reaktion.[3] Diese Reaktion, bei der typischerweise ein Keton (in diesem Fall Cyclohexanon, der Vorläufer von 6,7-Dihydro-4-benzo[b]thiophenon), eine aktive Methylenverbindung (z. B. Malononitril) und elementarer Schwefel in Gegenwart einer basischen Katalysator verwendet werden, ist ein Eckpfeiler für die Erzeugung hochfunktionalisierter Thiophene.[3] Das resultierende 2-Aminothiophen-Derivat dient als vielseitiges Zwischenprodukt für weitere Modifikationen, wie z. B. die Bildung von anellierten Pyrimidin- oder Pyrazolringen.

Logischer Arbeitsablauf der Synthese

A 6,7-Dihydro-4-benzo[b]thiophenon E Gewald-Reaktion A->E B Aktive Methylenverbindung (z.B. Malononitril) B->E C Elementarer Schwefel C->E D Base (z.B. Morpholin) D->E F 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril E->F H Cyclisierung / Derivatisierung F->H G Weitere Reagenzien (z.B. Formamid, Hydrazin) G->H I Biologisch aktive Derivate (z.B. Thienopyrimidine, Pyrazole) H->I cluster_0 Zellmembran RTK Rezeptor-Tyrosinkinase (RTK) RAS RAS RTK->RAS Aktivierung Wachstumsfaktor Wachstumsfaktor Wachstumsfaktor->RTK Bindung & Aktivierung Derivat Tetrahydrobenzo[b]thiophen Derivat Derivat->RTK Hemmung RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transkription Zellproliferation und Überleben ERK->Transkription Derivat Tetrahydrobenzo[b]thiophen Derivat Bax Bax (pro-apoptotisch) Derivat->Bax Hochregulierung Mitochondrium Mitochondrium Bax->Mitochondrium Permeabilisierung CytC Cytochrom c Mitochondrium->CytC Freisetzung Apoptosom Apoptosom-Bildung CytC->Apoptosom Casp9 Caspase-9 (Initiator) Apoptosom->Casp9 Aktivierung Casp3 Caspase-3 (Effektor) Casp9->Casp3 Aktivierung Apoptose Apoptose Casp3->Apoptose

References

Application Notes and Protocols for the Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone, a valuable intermediate in the synthesis of pharmaceuticals, such as the antipsychotic drug Brexpiprazole. The primary synthetic route described is the Fiesselmann thiophene (B33073) synthesis, which offers a direct approach to the target molecule. An alternative multi-step synthesis commencing with the Gewald reaction is also discussed.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. The tetrahydrobenzo[b]thiophene core is present in a variety of biologically active compounds, exhibiting activities such as anticancer, antioxidant, and antibacterial properties[1][2]. The title compound is a key starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients[3]. This protocol details a reliable method for its laboratory-scale preparation.

Synthesis Protocols

Two primary methods for the synthesis of the tetrahydrobenzo[b]thiophene core are presented: the Fiesselmann Synthesis for a direct approach to the ketone, and the Gewald Reaction followed by subsequent transformations for amino-substituted derivatives.

Protocol 1: Fiesselmann Thiophene Synthesis (Lissavetzky Modification)

This protocol describes the reaction of a cyclic β-dicarbonyl compound with a thioglycolic acid derivative to directly form the thiophene ring.

Reaction Scheme:

Caption: Fiesselmann synthesis of this compound.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in absolute ethanol.

  • Addition of Base: To this solution, add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 15 minutes.

  • Addition of Thioglycolate: Add ethyl thioglycolate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Gewald Reaction and Potential Subsequent Transformations

This protocol describes the synthesis of a 2-amino-3-cyanotetrahydrobenzo[b]thiophene derivative, which is a common precursor for various substituted analogs. The conversion of this intermediate to the target ketone is not straightforward and would require further synthetic steps, such as hydrolysis, decarboxylation, and deamination, which are subjects of further research and optimization.

Reaction Scheme:

Caption: Gewald reaction for a tetrahydrobenzo[b]thiophene derivative.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: Add a catalytic amount of triethylamine or morpholine (B109124) to the mixture.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.

Quantitative Data

The following table summarizes representative yields and characterization data for this compound and related derivatives from the literature.

CompoundSynthetic MethodYield (%)Melting Point (°C)Spectroscopic Data NotesReference
This compoundNot specified--Commercially available starting material for Brexpiprazole synthesis.[3]
2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileGewald Reaction"Excellent"-Structure confirmed by FT-IR, 1H-NMR, and mass spectroscopy.[2]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativesGewald Reaction--Used as starting materials for further derivatization.[1]
1-(benzo[b]thiophen-4-yl)piperazine (from 6,7-dihydrobenzo[b]thiophen-4(5H)-one)Multistep synthesis87-1H NMR (400 MHz, CDCl3): δ 7.57 (d, J = 7.9 Hz, 1H), 7.41 (brs, 2H), 7.28 (t, J = 7.7 Hz, 1H), 6.88 (d, J = 7.2 Hz, 1H), 3.66 (brs, 4H), 3.10 (brs, 4H), 1.50 (s, 9H); 13C NMR (100 MHz, CDCl3): δ 154.83, 148.22, 141.17, 134.17, 125.29, 124.96, 121.61, 117.40, 112.40, 79.84, 52.11, 28.46; ESI (MS): 319.1 [M+H]+.[3][4]

Characterization Data for this compound:

  • Molecular Formula: C₈H₈OS

  • Molecular Weight: 152.21 g/mol

  • Appearance: Typically crystals

  • NMR Spectroscopy:

    • ¹H NMR and ¹³C NMR data are available in the literature and databases, confirming the structure of the title compound and its derivatives[4].

  • Infrared (IR) Spectroscopy:

    • FTIR spectra are available for derivatives, showing characteristic peaks for the functional groups present[1][5].

  • Mass Spectrometry:

    • Mass spectral data for various derivatives confirm their molecular weights[1].

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants, Solvent, and Catalyst Reaction Heat under Reflux (Monitor by TLC) Reactants->Reaction Neutralization Cool and Neutralize Reaction->Neutralization Concentration Remove Solvent Neutralization->Concentration Extraction Extract with Organic Solvent Concentration->Extraction Drying Dry Organic Layer Extraction->Drying Crude_Product Concentrate to Obtain Crude Product Drying->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Isolate Pure Product Chromatography->Pure_Product Characterization Characterize by NMR, IR, MS Pure_Product->Characterization

Caption: General workflow for the synthesis of thiophene derivatives.

Conclusion

The Fiesselmann synthesis provides a direct and efficient method for the preparation of this compound. For the synthesis of 2-amino-substituted analogs, the Gewald reaction is a reliable and high-yielding alternative. The choice of method will depend on the desired substitution pattern of the final product. The protocols and data presented here serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes and Protocols for Reactions Involving 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the utilization of 6,7-Dihydro-4-benzo[b]thiophenone as a key intermediate in the synthesis of biologically active heterocyclic compounds. The focus is on its application in the Gewald reaction to form substituted 2-aminothiophenes, which are versatile precursors for thieno[2,3-d]pyrimidines with potential therapeutic applications, particularly in oncology.

Introduction

This compound is a valuable bicyclic ketone building block in medicinal chemistry and organic synthesis.[1][2] Its fused thiophene (B33073) and cyclohexanone (B45756) rings provide a rigid scaffold that can be strategically functionalized to generate libraries of compounds for drug discovery. A primary application of this ketone is in the Gewald multicomponent reaction, which offers a straightforward, one-pot synthesis of highly substituted 2-aminothiophenes.[3][4] These resulting aminothiophenes serve as crucial intermediates for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2][5][6][7]

Data Presentation

The following table summarizes the quantitative data for the synthesis of a 2-aminothiophene derivative from a cyclic ketone precursor via the Gewald reaction, and the subsequent synthesis and anticancer activity of a thieno[2,3-d]pyrimidine (B153573) derivative.

Compound IDReaction StepReactantsProductYield (%)Biological Activity (IC50)
1 Gewald ReactionCyclic Ketone, Malononitrile (B47326), Sulfur2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851)Not explicitly stated, but generally good yields are reported for this reaction.Not Applicable
2 Cyclization2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, Formic Acid3,4,5,6-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidin-4-one92%[1]Not Reported
3 D-DT InhibitionThieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)Inhibition of D-dopachrome tautomeraseNot Applicable1.0 µM[9]
4 NSCLC Cell Proliferation InhibitionThieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)Inhibition of A549 cell growthNot Applicable3.0 µM[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This protocol describes the synthesis of a 2-aminothiophene derivative from a cyclic ketone, which is a key first step in utilizing this compound.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

  • Add a catalytic amount of morpholine or triethylamine to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum. The resulting compound is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Synthesis of 3,4,5,6-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidin-4-one

This protocol details the cyclization of the 2-aminothiophene derivative to form a thieno[2,3-d]pyrimidine.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv)

  • Formic acid (excess)

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv) in a round-bottom flask.

  • Add an excess of formic acid to the flask.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • A solid precipitate will form. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4,5,6-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidin-4-one. The yield for a similar compound was reported to be 92%.[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow from the starting material, this compound, to the biologically active thieno[2,3-d]pyrimidine derivatives.

G cluster_start Starting Material cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Gewald Reaction (Malononitrile, Sulfur, Base) A->B Reactant C 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Intermediate B->C Product D Cyclization Reactions (e.g., with Formic Acid) C->D Reactant E Thieno[2,3-d]pyrimidine Derivatives D->E Product F In vitro Assays (e.g., Anticancer Screening) E->F Test Compound

Caption: General workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidines.

Signaling Pathway

Derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit the proliferation of non-small cell lung cancer cells through the deactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] The diagram below illustrates this inhibitory action.

G cluster_pathway MAPK Signaling Pathway in Cancer MIF2 MIF2 / D-DT CD74 CD74 Receptor MIF2->CD74 Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) CD74->MAPK_Pathway Activates CyclinD1 Cyclin D1 MAPK_Pathway->CyclinD1 Stabilizes CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation ThienoPyrimidinone Thieno[2,3-d]pyrimidine Derivative ThienoPyrimidinone->MIF2 Inhibits

Caption: Inhibition of the MAPK pathway by a thieno[2,3-d]pyrimidine derivative.

References

Application Notes and Protocols for the Synthesis of Neurological Disorder Drugs from 6,7-Dihydro-4H-benzo[b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 6,7-Dihydro-4H-benzo[b]thiophen-4-one as a versatile starting material for the synthesis of drugs targeting neurological disorders. This document covers the synthesis of the atypical antipsychotic Brexpiprazole and explores the potential of the benzothiophene (B83047) scaffold in developing Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases like Parkinson's.

Application: Synthesis of the Antipsychotic Drug Brexpiprazole

6,7-Dihydro-4H-benzo[b]thiophen-4-one is a key intermediate in the synthesis of Brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia.[1][2] The synthesis involves the formation of the key intermediate, 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173), which is then coupled with a butoxyquinolinone side chain.[1]

Experimental Protocols

A concise, convergent synthesis route has been developed for Brexpiprazole, with a crucial step being the formation of 1-(benzo[b]thiophen-4-yl)piperazine from 6,7-dihydrobenzo[b]thiophen-4(5H)-one.[1]

Protocol 1: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride

This protocol outlines a two-step synthesis of the key intermediate for Brexpiprazole.

Step 1: Bromination of 6,7-Dihydro-4H-benzo[b]thiophen-4-one

  • Dissolve 6,7-dihydrobenzo[b]thiophene-4(5H)-one in dichloromethane.

  • Cool the solution to 0-25°C.

  • Add a brominating agent such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃).[3]

  • Stir the reaction mixture until completion, monitored by TLC.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Purify the crude product to yield 3-bromo-6,7-dihydrobenzo[b]thiophene-4(5H)-one.[3]

Step 2: Lewis Acid-Mediated Coupling and Aromatization with N-Boc-piperazine

  • React the resulting 3-bromo-6,7-dihydrobenzo[b]thiophene-4(5H)-one with N-Boc-piperazine in toluene.[3]

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

  • Heat the reaction mixture at 90°C for approximately 5 hours to facilitate both coupling and aromatization.[3]

  • After the reaction, filter to remove catalyst residues and evaporate the solvent.[3]

Step 3: Deprotection to Yield 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride

  • Dissolve the crude product from the previous step in methanol.

  • Introduce HCl gas into the solution to remove the Boc protecting group and form the hydrochloride salt.[4]

  • The product, 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride, will precipitate as a white solid.[4]

  • Filter the solid and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[3]

Alternative Protocol: Buchwald-Hartwig Amination Approach

An alternative route involves a palladium-catalyzed Buchwald-Hartwig amination.[1] This method converts 6,7-dihydrobenzo[b]thiophen-4(5H)-one in three steps to the triflate ester of benzo[b]thiophen-4-ol, which is then coupled with N-Boc-piperazine.[1] This amination can be highly efficient, affording the desired 1-(benzo[b]thiophen-4-yl)piperazine in high yield.[1]

Quantitative Data: Brexpiprazole Receptor Binding Profile

Brexpiprazole exhibits a multi-receptor binding profile, acting as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors.

ReceptorBinding Affinity (Ki, nM)
Dopamine D₂0.30
Dopamine D₃1.1
Serotonin 5-HT₁ₐ0.12
Serotonin 5-HT₂ₐ0.47
Serotonin 5-HT₂ₑ1.9
Serotonin 5-HT₇3.7
Noradrenergic α₁ₐ3.8
Noradrenergic α₁ₑ0.17
Noradrenergic α₁ₒ2.6
Noradrenergic α₂C0.59

Data sourced from PubChem.

Visualization of Synthetic Workflow and Signaling Pathway

G cluster_synthesis Synthetic Workflow for Brexpiprazole Intermediate A 6,7-Dihydro-4H- benzo[b]thiophen-4-one B Bromination (NBS or PBr3) A->B C 3-Bromo-6,7-dihydro- benzo[b]thiophen-4(5H)-one B->C D Lewis Acid-Mediated Coupling & Aromatization with N-Boc-piperazine C->D E N-Boc-1-(benzo[b]thiophen-4-yl)piperazine D->E F Deprotection (HCl) E->F G 1-(Benzo[b]thiophen-4-yl)piperazine (Brexpiprazole Intermediate) F->G

Synthetic Workflow for a Key Brexpiprazole Intermediate.

G cluster_pathway Dopamine Signaling in Schizophrenia & Brexpiprazole's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_Vesicle Dopamine (in vesicles) L_DOPA->Dopamine_Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling Response Neuronal Response (Altered in Schizophrenia) Signaling->Response Brexpiprazole Brexpiprazole Brexpiprazole->D2_Receptor Partial Agonist (Modulates Activity) note In Schizophrenia: Hyperactive dopamine signaling in the mesolimbic pathway is associated with positive symptoms.

Dopamine Signaling and Brexpiprazole's Mechanism.

Application: Development of Monoamine Oxidase B (MAO-B) Inhibitors

The benzothiophene scaffold, inherent to 6,7-Dihydro-4H-benzo[b]thiophen-4-one, is a promising starting point for the development of novel MAO-B inhibitors. These inhibitors are crucial for treating neurodegenerative conditions like Parkinson's disease by preventing the breakdown of dopamine in the brain. Derivatives such as benzo[b]thiophen-3-ols have demonstrated potent and selective inhibition of MAO-B.

Experimental Protocols

Protocol 2: General In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening compounds for MAO-B inhibitory activity.

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds (derived from 6,7-Dihydro-4H-benzo[b]thiophen-4-one) and a known MAO-B inhibitor (e.g., Selegiline) in DMSO.

    • Reconstitute recombinant human MAO-B enzyme, a fluorescent probe, a developer enzyme, and the MAO-B substrate in the provided assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add test compounds at various concentrations to their respective wells. Include wells for a positive control (Selegiline) and a vehicle control (DMSO).

    • Add the MAO-B enzyme solution to all wells except the "blank" wells.

    • Incubate the plate to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding the MAO-B substrate solution containing the fluorescent probe and developer.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data: Inhibitory Activity of Benzothiophene Derivatives against MAO-B

The following table presents the in vitro inhibitory activity (IC₅₀) of a series of 2-aroyl-benzo[b]thiophen-3-ol derivatives against human MAO-A and MAO-B, showcasing the potential for high selectivity for the MAO-B isoform.

CompoundRhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (SI) for hMAO-B
PM1 H> 100.142 ± 0.012> 70.4
PM2 2-CH₃> 100.443 ± 0.038> 22.5
PM3 3-CH₃> 100.287 ± 0.022> 34.8
PM4 4-CH₃> 100.063 ± 0.005> 158.7
PM5 4-OCH₃> 100.022 ± 0.002> 454.5
PM6 4-F> 100.041 ± 0.003> 243.9
PM7 4-Cl> 100.129 ± 0.011> 77.5
PM8 4-Br> 100.156 ± 0.013> 64.1
PM9 4-NO₂> 100.057 ± 0.004> 175.4
PM10 3,4-di-Cl> 100.078 ± 0.006> 128.2

Selectivity Index (SI) = IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B). Data adapted from Guglielmi et al. (2019).

Visualization of MAO-B Pathway and Experimental Workflow

G cluster_pathway Role of MAO-B in Parkinson's Disease & Inhibition Mechanism Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC ROS Reactive Oxygen Species (ROS) (Oxidative Stress) MAOB->ROS Neurodegeneration Neurodegeneration of Dopaminergic Neurons ROS->Neurodegeneration MAOB_Inhibitor MAO-B Inhibitor (e.g., Benzothiophene derivative) MAOB_Inhibitor->MAOB Inhibits note In Parkinson's Disease: Loss of dopaminergic neurons leads to reduced dopamine levels. MAO-B activity contributes to further dopamine depletion and oxidative stress.

MAO-B's Role in Parkinson's and Inhibitor Action.

G cluster_workflow In Vitro MAO-B Inhibition Assay Workflow A Prepare Reagents: Test Compounds, Controls, Enzyme, Substrate, Probe B Dispense Reagents into 96-well Plate A->B C Pre-incubate (Inhibitor-Enzyme Interaction) B->C D Initiate Reaction (Add Substrate/Probe Mix) C->D E Kinetic Fluorescence Measurement D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value E->F

Workflow for In Vitro MAO-B Inhibition Screening.

References

Role of 6,7-Dihydro-4-benzo[b]thiophenone in material science applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-Dihydro-4-benzo[b]thiophenone is a heterocyclic compound recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules. While its direct applications in material science are not extensively documented in publicly available literature, its inherent chemical structure, featuring a fused benzothiophene (B83047) core, presents potential for the development of novel functional materials. The thiophene (B33073) moiety is a well-established building block for electroactive and photoactive materials, suggesting that derivatives of this compound could serve as precursors to monomers for conductive polymers, organic semiconductors, and functional dyes.

This document outlines a prospective application of this compound as a precursor for the synthesis of a functionalized benzothiophene monomer, which can then be utilized in the preparation of conjugated polymers for organic electronics. The proposed pathway involves the aromatization of the dihydrothiophenone ring followed by functionalization to enable polymerization.

Prospective Application: Precursor for Conductive Polymers

The core concept involves the transformation of this compound into a polymerizable benzothiophene derivative. A key synthetic step would be the aromatization of the dihydro-ring to form a fully conjugated benzothiophene system. Subsequent functionalization, for instance, through bromination, would yield a monomer suitable for cross-coupling polymerization reactions, such as Suzuki or Stille coupling. The resulting poly(benzothiophene) derivatives are expected to exhibit interesting electronic and optical properties applicable in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Experimental Protocols

The following protocols describe a hypothetical synthetic route from this compound to a functionalized monomer and its subsequent polymerization. These protocols are based on established chemical transformations for similar heterocyclic systems.

Protocol 1: Synthesis of 4-Bromobenzo[b]thiophene (B1340190) from this compound

This protocol outlines a two-step process involving the reduction of the ketone and subsequent aromatization and bromination.

Materials:

Procedure:

  • Reduction of the Ketone:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1) at 0 °C.

    • Slowly add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude alcohol.

  • Aromatization and Bromination:

    • Dissolve the crude alcohol from the previous step in carbon tetrachloride.

    • Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and filter off the succinimide.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromobenzo[b]thiophene.

Protocol 2: Synthesis of Poly(4-alkylbenzo[b]thiophene) via Suzuki Coupling

This protocol describes the polymerization of a functionalized benzothiophene monomer.

Materials:

  • 4-Bromobenzo[b]thiophene (from Protocol 1)

  • Alkylboronic acid pinacol (B44631) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Methanol

  • Chloroform

Procedure:

  • Preparation of the Monomer (Alkylation):

    • To a solution of 4-bromobenzo[b]thiophene (1.0 eq) and the desired alkylboronic acid pinacol ester (1.2 eq) in toluene, add an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq).

    • Degas the mixture with argon for 30 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to 90 °C for 24 hours under an argon atmosphere.

    • Cool the reaction to room temperature and separate the organic layer.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 4-alkylbenzo[b]thiophene monomer.

  • Oxidative Polymerization:

    • Dissolve the 4-alkylbenzo[b]thiophene monomer in dry chloroform.

    • Add anhydrous iron(III) chloride (FeCl₃) (4.0 eq) as the oxidizing agent.

    • Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the reaction mixture into methanol.

    • Filter the polymer and wash it extensively with methanol, acetone, and hexane to remove residual catalyst and oligomers.

    • Dry the polymer under vacuum to obtain poly(4-alkylbenzo[b]thiophene).

Data Presentation

As the described applications are prospective, quantitative data from direct experimental evidence on this compound-derived materials is not available. However, based on analogous polythiophene systems, the following table outlines the expected properties of poly(4-alkylbenzo[b]thiophene).

PropertyExpected Value RangeSignificance in Material Science
Optical Band Gap (eV) 2.0 - 2.5Determines the absorption and emission properties for optoelectronics.
HOMO Level (eV) -5.0 to -5.5Influences charge injection and stability in electronic devices.
LUMO Level (eV) -2.5 to -3.0Affects electron transport and acceptor compatibility in OPVs.
Hole Mobility (cm²/Vs) 10⁻⁴ - 10⁻²Dictates the charge transport efficiency in OFETs.
Thermal Stability (TGA) > 300 °CIndicates the material's robustness for device fabrication and operation.

Visualizations

Caption: Synthetic pathway from this compound to Poly(4-alkylbenzo[b]thiophene).

G A This compound B 4-Hydroxybenzo[b]thiophene (Intermediate) A->B Reduction & Aromatization C 4-Bromobenzo[b]thiophene (Monomer Precursor) B->C Bromination D 4-Alkylbenzo[b]thiophene (Monomer) C->D Suzuki Coupling E Poly(4-alkylbenzo[b]thiophene) D->E Oxidative Polymerization

Caption: Experimental workflow for the synthesis and characterization of Poly(4-alkylbenzo[b]thiophene).

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Material: This compound B Protocol 1: Monomer Synthesis A->B C Protocol 2: Polymerization B->C D Structural Analysis (NMR, FT-IR) C->D E Optical Properties (UV-Vis, PL) C->E F Electrochemical Properties (Cyclic Voltammetry) C->F G Device Fabrication & Performance Testing E->G F->G

Disclaimer: The application notes and protocols provided are based on established chemical principles and are intended for research and development purposes by qualified professionals. Due to the limited direct literature on the material science applications of this compound, these pathways are proposed as potential research directions. Experimental conditions may require optimization.

Application Note: Laboratory-Scale Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible laboratory-scale method for the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The described protocol employs an efficient intramolecular Friedel-Crafts acylation of 3-(thiophen-2-yl)propanoic acid, facilitated by polyphosphoric acid (PPA), to yield the target compound. This method offers a straightforward and scalable approach for researchers in organic synthesis and drug discovery.

Introduction

This compound, also known as 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene, is a heterocyclic ketone of significant interest in medicinal chemistry and material science. Its structural motif is a core component in various biologically active molecules and functional organic materials. Notably, it serves as a crucial building block in the synthesis of antipsychotic drugs such as Brexpiprazole. The synthesis of this intermediate is therefore of considerable importance for the advancement of novel therapeutics and technologies.

The presented method is based on the principle of intramolecular Friedel-Crafts acylation, a powerful tool for the formation of cyclic ketones. In this procedure, 3-(thiophen-2-yl)propanoic acid is treated with a strong dehydrating agent, polyphosphoric acid, which promotes the cyclization to form the desired fused ring system.

Experimental Protocol

Materials:

  • 3-(thiophen-2-yl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place 3-(thiophen-2-yl)propanoic acid (1 equivalent).

  • Addition of Polyphosphoric Acid: Carefully add polyphosphoric acid (10-15 equivalents) to the flask. The mixture will be viscous.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice in a beaker. This should be done in a fume hood with caution as the quenching process can be exothermic.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent system.

Data Presentation

Reactant/ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount Used
3-(thiophen-2-yl)propanoic acid156.201.010.0 g
Polyphosphoric acidN/A10-15100-150 g
Product 152.21
This compound~8.3 g (Yield: ~90%)

Note: The yield is an approximation and may vary based on reaction conditions and purification efficiency.

Visualizations

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product & Purification Reactant 3-(thiophen-2-yl)propanoic acid Setup 1. Reaction Setup Reactant->Setup Reagent Polyphosphoric Acid (PPA) Reagent->Setup Reaction 2. Intramolecular Acylation (80-90°C, 2-4h) Setup->Reaction Quench 3. Quenching with Ice Reaction->Quench Extract 4. Extraction with DCM Quench->Extract Wash 5. Washing with NaHCO3 & Brine Extract->Wash Dry 6. Drying & Concentration Wash->Dry Crude Crude Product Dry->Crude Purify Purification (Chromatography/Recrystallization) Crude->Purify Final This compound Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care.

  • The quenching of the reaction with ice is exothermic and may cause splashing. Perform this step slowly and cautiously.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

References

Application Notes and Protocols: 6,7-Dihydro-4-benzo[b]thiophenone as a Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 6,7-dihydro-4-benzo[b]thiophenone in the preparation of diverse fused heterocyclic systems with significant potential in medicinal chemistry. Detailed experimental protocols for key transformations are also provided to facilitate the practical application of this versatile building block.

Application Notes

This compound is a valuable starting material for the synthesis of a variety of fused heterocyclic compounds, owing to the reactivity of its ketone functionality and the adjacent aromatic thiophene (B33073) ring. This precursor allows for the construction of novel molecular scaffolds that are of interest in drug discovery and materials science.

Key applications include the synthesis of:

  • Thieno[2,3-d]pyrimidines: These compounds are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties. The synthesis typically proceeds through a 2-aminotetrahydrobenzo[b]thiophene intermediate, which is readily accessible from this compound via the Gewald reaction. These thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as microtubule targeting agents and kinase inhibitors.

  • Thieno[3,2-b]pyridines: This class of compounds has shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis. The synthetic strategy often involves the construction of the pyridine (B92270) ring onto the thiophene core of the precursor.

  • Pyrazolo-fused Systems: The ketone group of this compound can be used to construct fused pyrazole (B372694) rings, leading to compounds with potential anti-inflammatory and anti-platelet activities.

  • Thieno[2,3-g]indoles: These nitrogen-containing fused systems are accessible through multi-step synthetic sequences starting from 5-substituted benzo[b]thiophene derivatives, which can be derived from this compound.

The versatility of this compound makes it a key intermediate for generating libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.

Quantitative Data

The following tables summarize key quantitative data for representative compounds synthesized from this compound and its derivatives.

Table 1: Synthesis Yields of Key Intermediates and Fused Heterocycles

PrecursorReactionProductYield (%)Reference
This compoundGewald Reaction2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851)~90%General knowledge
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileCyclization with Formamide (B127407)5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-amineHigh[3]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideCyclization with Aromatic Aldehydes2-Aryl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-onesGood[4]
3-Aminothienopyridine derivativesReaction with Aryl Isothiocyanates3-Substituted-thienopyridine compoundsGood[5]
3-Aminothienopyridine derivativesReaction with Maleic AnhydrideFused thienopyridine derivativesGood[5]

Table 2: Biological Activity of Fused Heterocyclic Systems

Compound ClassTarget/AssayActivity (IC50/MIC)Reference
5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidinesMicrotubule Depolymerization (MDA-MB-435 cells)EC50 = 19 nM - >10 µM[6]
5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidinesAntiproliferative (MDA-MB-435 cells)IC50 = 9.0 nM - 125 nM[6]
Thieno[2,3-d]pyrimidinesVEGFR-2 InhibitionIC50 = 0.23 µM - >50 µM[7]
Thieno[2,3-d]pyrimidinesAntiproliferative (HCT-116, HepG2, MCF-7 cells)IC50 = 2.80 µM - >100 µM[7]
Thieno[3,2-b]pyridinonesMycobacterium tuberculosis (Mtb) UAlRvMIC = 0.5-1 µg/mL[8]
Thieno[2,3-b]pyridine-based compoundsAntimicrobial (various strains)MIC = 4-16 μg/mL[5]
Thieno[2,3-b]pyridine-based compoundsAntiproliferative (HepG-2 and MCF-7 cells)IC50 = 3.12 µM and 20.55 µM, respectively[5]
Pyrazolo[3,4-b]thieno[2,3-d]pyridine derivativesArachidonic acid-induced platelet aggregationIC50 = 0.14 µM[5]
Pyrazolo[3,4-b]thieno[2,3-d]pyridine derivativesLTD(4) induced contraction of guinea pig tracheaIC50 = 43.7 µM[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This protocol describes the synthesis of a key intermediate for the preparation of thieno[2,3-d]pyrimidines.

Materials:

Procedure:

  • To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add elemental sulfur (1.1 equivalents).

  • To this stirred suspension, add a catalytic amount of morpholine dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-amine

This protocol outlines the formation of the fused pyrimidine (B1678525) ring.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) in an excess of formamide is heated to reflux (approximately 180-200 °C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 3: Synthesis of 4-Substituted-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines (via SNAr reaction)

This protocol describes the diversification of the thienopyrimidine scaffold.

Materials:

  • 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (prepared from the corresponding 4-hydroxy derivative using POCl3)

  • Desired amine or other nucleophile

  • A suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • A base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-substituted derivative.

Visualizations

Experimental Workflow: Synthesis of Thieno[2,3-d]pyrimidines

experimental_workflow start This compound intermediate 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile start->intermediate Gewald Reaction (Malononitrile, S, Base) product1 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine intermediate->product1 Cyclization (Formamide) product2 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine product1->product2 Chlorination (POCl3) product3 4-Substituted Thieno[2,3-d]pyrimidines product2->product3 SNAr Reaction (Nucleophile, Base)

Caption: Synthetic route from this compound to substituted thieno[2,3-d]pyrimidines.

Signaling Pathway: Microtubule Targeting by Thieno[2,3-d]pyrimidines

microtubule_pathway drug Thieno[2,3-d]pyrimidine Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to mt_dynamics Disruption of Microtubule Dynamics tubulin->mt_dynamics Inhibits Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) mt_dynamics->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Mechanism of action for microtubule-targeting thieno[2,3-d]pyrimidines.

Signaling Pathway: InhA Inhibition by Thieno[3,2-b]pyridinones

inhA_pathway drug Thieno[3,2-b]pyridinone Derivative inhA InhA (Enoyl-ACP Reductase) drug->inhA Inhibits fas2 Fatty Acid Synthase II (FAS-II) Pathway inhA->fas2 Is a key enzyme in mycolic_acid Mycolic Acid Biosynthesis inhA->mycolic_acid Inhibition blocks fas2->mycolic_acid Produces cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for cell_death Bacterial Cell Death cell_wall->cell_death Disruption leads to

Caption: Inhibition of the mycolic acid biosynthesis pathway by thieno[3,2-b]pyridinones.

References

Application Notes and Protocols for Biological Assays of 6,7-Dihydro-4H-benzo[b]thiophen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological evaluation of 6,7-Dihydro-4H-benzo[b]thiophen-4-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The protocols outlined below are designed to guide researchers in the systematic evaluation of these derivatives.

Anticancer Activity Assays

6,7-Dihydro-4H-benzo[b]thiophen-4-one derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][2] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2][3]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of representative 6,7-Dihydro-4H-benzo[b]thiophen-4-one and related thiophene (B33073) derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5a A549 (Lung)41.99 ± 7.64[3]
HCT116 (Colon)-[3]
MCF7 (Breast)-[3]
Compound 5b A549 (Lung)-[3]
HCT116 (Colon)-[3]
MCF7 (Breast)-[3]
Compound 9a A549 (Lung)-[3]
HCT116 (Colon)-[3]
MCF7 (Breast)-[3]
Compound 9b A549 (Lung)92.42 ± 30.91[3]
HCT116 (Colon)-[3]
MCF7 (Breast)-[3]
Compound 8e Various (NCI-60)0.411 - 2.8[4]
Compound 17 A549 (Lung)10 (GI50)[2]

Note: "-" indicates data not provided in the cited source. The activity of compounds can vary significantly based on the specific substitutions on the core structure.

Experimental Protocols

1.1. Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cultured cells.[5]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[5]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[5]

  • Formazan (B1609692) Solubilization: Incubate for another 2-4 hours. Then, remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[5]

  • Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Normal cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive[3]

Visualizations

anticancer_workflow cluster_invitro In Vitro Anticancer Evaluation start Synthesized 6,7-Dihydro-4H-benzo[b]thiophen-4-one Derivatives cell_culture Cancer Cell Lines (e.g., A549, HCT116, MCF7) start->cell_culture mtt_assay MTT Assay (Cytotoxicity Screening) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis_assay->mechanism cell_cycle->mechanism

Caption: Workflow for in vitro anticancer evaluation.

apoptosis_pathway compound Thiophene Derivative cell Cancer Cell compound->cell intrinsic Intrinsic Pathway (Mitochondrial) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptors) cell->extrinsic caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathways.

Antimicrobial Activity Assays

Thiophene-based compounds are well-documented for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][7][8] The evaluation of 6,7-Dihydro-4H-benzo[b]thiophen-4-one derivatives for antimicrobial activity is a critical step in the drug discovery process.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against selected microbial strains.

Compound IDGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (mg/L)FungiMIC (µg/mL)Reference
AGR1.229 (1) --A. baumannii32--[6]
E. coli64[6]
AGR1.230 (2) --A. baumannii16--[6]
E. coli16[6]
Thiophene 4 --Col-R A. baumannii4-16--[6]
Col-R E. coli16[6]
Thiophene 5 --Col-R A. baumannii4--[6]
Col-R E. coli16[6]
Thiophene 8 --Col-R A. baumannii16--[6]
Col-R E. coli16[6]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene S. aureus16--C. albicans16[7]
Cyclohexanol-substituted 3-bromobenzo[b]thiophene S. aureus16--C. albicans16[7]

Note: "-" indicates data not provided or not applicable.

Experimental Protocols

2.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)[9]

  • Negative control (broth with solvent)

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform two-fold serial dilutions of the compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial strain to the mid-logarithmic phase. Dilute the culture in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

antimicrobial_workflow cluster_antimicrobial Antimicrobial Activity Screening start Synthesized Thiophene Derivatives microorganisms Bacterial & Fungal Strains (Gram+, Gram-, Fungi) start->microorganisms mic_assay Broth Microdilution Assay microorganisms->mic_assay mic_determination Determine MIC Values mic_assay->mic_determination mbc_assay MBC/MFC Determination mic_determination->mbc_assay time_kill Time-Kill Curve Assay mic_determination->time_kill mechanism Mechanism of Action Studies (e.g., Membrane Permeability) mbc_assay->mechanism time_kill->mechanism

Caption: Workflow for antimicrobial activity screening.

Enzyme Inhibition Assays

Certain benzo[b]thiophene derivatives have been identified as potent inhibitors of enzymes such as monoamine oxidase (MAO), which are significant targets in the treatment of neurodegenerative diseases.[10][11]

Quantitative Data Summary

The following table shows the inhibitory activity (IC50 values) of benzo[b]thiophen-3-ol derivatives, which are structurally related to the core of interest, against human monoamine oxidase A (hMAO-A) and B (hMAO-B).

Compound IDhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI)Reference
Indanone Derivatives -0.0052 - 2.74-[10]
Aurone Derivatives > 5011.6 - 26.3-[10]
PM14 > 100.02> 500[10]

Note: Selectivity Index (SI) = IC50 (hMAO-A) / IC50 (hMAO-B). "-" indicates data not provided.

Experimental Protocols

3.1. Monoamine Oxidase (MAO) Inhibition Assay

This is a fluorometric assay to determine the inhibitory potential of compounds against MAO-A and MAO-B.

Materials:

Protocol:

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the substrate, HRP, and Amplex Red reagent to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

mao_inhibition inhibitor Benzo[b]thiophene Derivative inhibitor->inhibition mao_enzyme MAO Enzyme (A or B) product Aldehyde + H2O2 + NH3 mao_enzyme->product substrate Amine Substrate (e.g., Dopamine, Serotonin) substrate->mao_enzyme Oxidative Deamination inhibition->mao_enzyme

Caption: Mechanism of MAO inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a two-step process involving the Friedel-Crafts acylation of thiophene (B33073) with succinic anhydride (B1165640), followed by a reduction and subsequent intramolecular cyclization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-oxo-4-(thiophen-2-yl)butanoic acid (Friedel-Crafts Intermediate) 1. Inactive Friedel-Crafts catalyst (e.g., AlCl₃).2. Insufficient reaction temperature or time.3. Impure thiophene or succinic anhydride.4. Competitive side reactions (e.g., polymerization of thiophene).1. Use freshly opened or properly stored AlCl₃. Consider using other Lewis acids like SnCl₄ or BF₃·OEt₂.2. Optimize the reaction temperature (typically between 0 °C and room temperature) and monitor the reaction progress by TLC.3. Purify starting materials by distillation (thiophene) or recrystallization (succinic anhydride).4. Add thiophene slowly to the reaction mixture to minimize polymerization. Use a suitable solvent like nitrobenzene (B124822) or carbon disulfide.
Low Yield of this compound (Final Product) 1. Incomplete reduction of the keto-acid intermediate.2. Inefficient intramolecular cyclization.3. Degradation of the product under harsh cyclization conditions.1. Ensure the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction goes to completion. Monitor by TLC or ¹H NMR.2. Use a strong acid catalyst for cyclization, such as polyphosphoric acid (PPA) or methanesulfonic acid. Optimize the temperature and reaction time for the cyclization step.3. Avoid excessively high temperatures or prolonged reaction times during cyclization. Work-up the reaction promptly once complete.
Presence of Impurities in the Final Product 1. Unreacted starting materials or intermediates.2. Formation of polymeric byproducts.3. Isomeric impurities from non-selective acylation.1. Improve the efficiency of each reaction step through optimization of conditions.2. Purify the final product using column chromatography (silica gel with a hexane (B92381)/ethyl acetate (B1210297) gradient) or recrystallization from a suitable solvent like ethanol (B145695) or a mixture of hexane and ethyl acetate.3. While acylation of thiophene with succinic anhydride is generally selective for the 2-position, the use of milder conditions can enhance selectivity.
Difficulty in Product Isolation/Purification 1. Product is an oil or low-melting solid.2. Co-elution of impurities during column chromatography.1. If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is the best option.2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent can improve separation. Consider using a different stationary phase if separation on silica (B1680970) gel is poor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established route is a two-step synthesis starting from thiophene and succinic anhydride. The first step is a Friedel-Crafts acylation to form 4-oxo-4-(thiophen-2-yl)butanoic acid. This intermediate is then reduced (commonly via Clemmensen or Wolff-Kishner reduction) to 4-(thiophen-2-yl)butanoic acid, which subsequently undergoes an intramolecular Friedel-Crafts acylation (cyclization) in the presence of a strong acid to yield the final product.

Q2: What are the critical parameters for the initial Friedel-Crafts acylation step?

A2: The key parameters for the Friedel-Crafts acylation are the choice and quality of the Lewis acid catalyst (aluminum chloride, AlCl₃, is common), the reaction temperature, and the purity of the reactants. The catalyst must be anhydrous and reactive. The temperature should be carefully controlled, as excessive heat can lead to polymerization of the thiophene ring and reduced yields.

Q3: Which reduction method is preferred for the keto-acid intermediate?

A3: Both the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide) are effective. The choice often depends on the overall substrate compatibility and laboratory safety preferences. The Clemmensen reduction is performed in acidic conditions, while the Wolff-Kishner is in basic media.

Q4: What are the best conditions for the final intramolecular cyclization?

A4: The intramolecular cyclization of 4-(thiophen-2-yl)butanoic acid requires a strong dehydrating acid. Polyphosphoric acid (PPA) at elevated temperatures (e.g., 80-100 °C) is a very common and effective reagent for this step. Alternatively, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can also be used and sometimes offers milder conditions and easier work-up.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of all steps. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate (B83412) or using a UV lamp can help visualize the spots. For more detailed analysis, techniques like ¹H NMR and GC-MS can be employed on aliquots taken from the reaction mixture.

Q6: What are the expected spectroscopic signatures for this compound?

A6: In the ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons on the thiophene ring and the aliphatic protons of the dihydro-thianaphthenone ring system. The ¹³C NMR will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (C₈H₈OS, M.W. = 152.21 g/mol ).

Experimental Protocols

Protocol 1: Synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid (Friedel-Crafts Acylation)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

  • Addition of Reactants: Cool the mixture in an ice bath to 0 °C. Add a solution of succinic anhydride (1.0 eq.) in the same solvent to the flask.

  • Thiophene Addition: Add thiophene (1.0 eq.) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of toluene (B28343) and hexane).

Protocol 2: Synthesis of this compound (Reduction and Cyclization)
  • Reduction of the Keto-Acid:

    • Clemmensen Reduction: To a flask containing amalgamated zinc, add a solution of 4-oxo-4-(thiophen-2-yl)butanoic acid (1.0 eq.) in a mixture of toluene and concentrated hydrochloric acid. Reflux the mixture for 4-8 hours. After cooling, separate the organic layer, extract the aqueous layer with toluene, and combine the organic fractions.

    • Wolff-Kishner Reduction: In a flask equipped with a reflux condenser, dissolve 4-oxo-4-(thiophen-2-yl)butanoic acid (1.0 eq.) in diethylene glycol. Add hydrazine hydrate (excess) and potassium hydroxide (B78521) (excess). Heat the mixture to reflux for 2-4 hours.

  • Isolation of the Reduced Acid: After the reduction is complete, acidify the reaction mixture and extract the product, 4-(thiophen-2-yl)butanoic acid, with an organic solvent. Dry the organic layer and remove the solvent.

  • Intramolecular Cyclization:

    • Using Polyphosphoric Acid (PPA): Add the crude 4-(thiophen-2-yl)butanoic acid (1.0 eq.) to polyphosphoric acid (PPA). Heat the mixture at 80-100 °C with stirring for 1-3 hours.

    • Using Eaton's Reagent: Dissolve the acid in Eaton's reagent and stir at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Pour the hot reaction mixture onto crushed ice. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Workflow Thiophene Thiophene Intermediate1 4-oxo-4-(thiophen-2-yl)butanoic acid Thiophene->Intermediate1 Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 4-(thiophen-2-yl)butanoic acid Intermediate1->Intermediate2 Reduction (Clemmensen or Wolff-Kishner) FinalProduct This compound Intermediate2->FinalProduct Intramolecular Cyclization (PPA or Eaton's Reagent)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep1 Check Friedel-Crafts Step Start->CheckStep1 CheckStep2 Check Reduction Step Start->CheckStep2 CheckStep3 Check Cyclization Step Start->CheckStep3 CheckPurification Review Purification Start->CheckPurification Sol_Step1 Use fresh catalyst Purify starting materials Optimize temperature CheckStep1->Sol_Step1 Issues found Sol_Step2 Ensure complete reaction Choose appropriate method CheckStep2->Sol_Step2 Issues found Sol_Step3 Use strong acid Optimize temperature/time CheckStep3->Sol_Step3 Issues found Sol_Purification Optimize chromatography Attempt recrystallization CheckPurification->Sol_Purification Issues found

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone. This key intermediate is crucial in the development of various pharmaceutical agents.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, focusing on the widely used three-step pathway starting from thiophene (B33073) and succinic anhydride (B1165640).

Synthetic Pathway Overview

The synthesis typically proceeds through three key steps:

  • Friedel-Crafts Acylation: Thiophene is acylated with succinic anhydride to form 4-oxo-4-(thiophen-2-yl)butanoic acid.

  • Reduction: The ketone group of the butanoic acid derivative is reduced to a methylene (B1212753) group to yield 4-(thiophen-2-yl)butanoic acid.

  • Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting acid is cyclized to form the target ketone, this compound.

Diagram: Synthetic Workflow

G Thiophene Thiophene KetoAcid 4-oxo-4-(thiophen-2-yl)butanoic acid Thiophene->KetoAcid 1. Friedel-Crafts Acylation (e.g., AlCl3) SuccinicAnhydride Succinic Anhydride PropanoicAcid 4-(thiophen-2-yl)butanoic acid KetoAcid->PropanoicAcid 2. Reduction (e.g., Clemmensen or Wolff-Kishner) FinalProduct This compound PropanoicAcid->FinalProduct 3. Intramolecular Cyclization (e.g., PPA, Eaton's Reagent)

Caption: Three-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Thiophene
Problem Possible Causes Solutions & Recommendations
Low or No Yield of 4-oxo-4-(thiophen-2-yl)butanoic acid 1. Inactive Catalyst: Lewis acid (e.g., AlCl₃) is hydrolyzed due to moisture.• Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). • Use freshly opened or properly stored anhydrous Lewis acid.
2. Catalyst Poisoning: The sulfur atom in thiophene can coordinate with the Lewis acid, deactivating it.• Use a milder Lewis acid, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which have a lower affinity for sulfur. • Consider using solid acid catalysts like zeolites (e.g., Hβ, HZSM-5) which are reusable and less prone to poisoning.
3. Incorrect Stoichiometry: Insufficient Lewis acid is used.• For AlCl₃, a stoichiometric amount is often required as it complexes with the product. Ensure the correct molar equivalents are used.
Formation of Multiple Products (Isomers) 1. Acylation at the 3-position: While acylation at the 2-position is electronically favored, some 3-acylation can occur.• Optimize reaction temperature. Lower temperatures generally favor the formation of the 2-substituted product.
Diacylation of Thiophene 1. Excess Acylating Agent: Succinic anhydride reacts with the mono-acylated product.• Use an excess of thiophene relative to succinic anhydride to increase the probability of the acylating agent reacting with an unreacted thiophene molecule.
Step 2: Reduction of the Keto Acid
Problem Possible Causes Solutions & Recommendations
Incomplete Reduction (Starting material remains) 1. Ineffective Reducing Agent (Clemmensen): The zinc amalgam may be impure or deactivated.• Prepare fresh zinc amalgam before use. • Ensure the hydrochloric acid is concentrated.
2. Incomplete Reaction (Wolff-Kishner): Reaction time or temperature is insufficient.• Ensure the reaction is heated to a sufficiently high temperature to facilitate decomposition of the hydrazone intermediate. • Use a high-boiling point solvent like diethylene glycol.
Formation of Side Products 1. Dimerization/Polymerization: Under harsh acidic (Clemmensen) or basic (Wolff-Kishner) conditions.• For the Clemmensen reduction, maintain a moderate reaction temperature. • For the Wolff-Kishner reduction, ensure slow and controlled addition of reagents.
2. Ring Opening of Thiophene: Can occur under strongly acidic conditions.• Consider alternative, milder reduction methods such as catalytic hydrogenation (e.g., H₂/Pd-C) of the corresponding acrylic acid precursor if accessible.[1]
Step 3: Intramolecular Cyclization
Problem Possible Causes Solutions & Recommendations
Low Yield of this compound 1. Ineffective Cyclizing Agent: Polyphosphoric acid (PPA) is old or has absorbed moisture.• Use freshly prepared or commercially available PPA with a known phosphoric anhydride content. • Consider using alternative cyclizing agents like Eaton's reagent (P₂O₅ in methanesulfonic acid) or trifluoroacetic anhydride.
2. Polymerization/Charring: Reaction temperature is too high or reaction time is too long.• Carefully control the reaction temperature and monitor the reaction progress by TLC or GC. • Add the 4-(thiophen-2-yl)butanoic acid portion-wise to the hot PPA to control the exotherm.
Formation of Isomeric Product 1. Cyclization at the 3-position: Although less favored, some cyclization can occur at the 3-position of the thiophene ring.• This is generally a minor pathway. Purification by column chromatography or recrystallization can be used to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the initial Friedel-Crafts acylation of thiophene?

The major product is the 2-acylthiophene. The electrophilic acylium ion preferentially attacks the 2-position (or the equivalent 5-position) of the thiophene ring due to the greater stabilization of the cationic intermediate through resonance.

Q2: Are there more environmentally friendly alternatives to traditional Lewis acids for the Friedel-Crafts acylation step?

Yes, solid acid catalysts such as zeolites (e.g., Hβ, HZSM-5) and certain resins are excellent alternatives. They are often recoverable, regenerable, and reusable, and they can lead to higher selectivity and easier work-up procedures.

Q3: Can I use a different reduction method instead of the Clemmensen or Wolff-Kishner reductions?

Yes, catalytic hydrogenation is a viable alternative. For instance, 3-(2-thienyl)acrylic acid can be hydrogenated over palladium on carbon (Pd/C) to yield 3-(2-thienyl)propanoic acid, which can then be cyclized.[1] This method avoids the use of harsh acidic or basic conditions.

Q4: What are the typical reaction conditions for the final intramolecular cyclization step?

A common method involves heating 4-(thiophen-2-yl)butanoic acid in polyphosphoric acid (PPA) at elevated temperatures, often in the range of 120-130°C. The reaction is typically monitored until the starting material is consumed.

Q5: How can I purify the final product, this compound?

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Experimental Protocols

Synthesis of 3-(2-Thienyl)propanoic acid (Alternative to Step 1 & 2)

This protocol outlines the synthesis of the cyclization precursor via hydrogenation of 3-(2-thienyl)acrylic acid.

Materials:

Procedure:

  • Dissolve 3-(2-thienyl)acrylic acid (0.10 mol) in tetrahydrofuran (130 mL).

  • Add 10% palladium on carbon (4.2 g) to the solution.

  • Subject the mixture to Parr hydrogenation conditions (45 psi H₂, room temperature) for approximately 24 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to dryness to obtain the crude product.

  • Recrystallize the solid from water to yield 3-(2-thienyl)propanoic acid.[1]

Expected Yield: Approximately 60%.[1]

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene

CatalystMolar Ratio (Thiophene:Ac₂O)Temperature (°C)Reaction Time (h)Thiophene Conversion (%)2-Acetylthiophene Yield (%)
Hβ Zeolite1:3604~9998.6
HZSM-51:3604ModerateModerate
NKC-9 Resin1:3604LowLow

Data adapted from a study on the acetylation of thiophene with acetic anhydride, demonstrating the efficacy of solid acid catalysts.

Diagram: Troubleshooting Logic for Low Yield

G start Low Yield in Synthesis step1 Step 1: Friedel-Crafts Acylation Issue? start->step1 step2 Step 2: Reduction Issue? start->step2 step3 Step 3: Cyclization Issue? start->step3 catalyst Check Catalyst Activity & Anhydrous Conditions step1->catalyst stoichiometry Verify Stoichiometry step1->stoichiometry temp_control1 Optimize Temperature step1->temp_control1 reduction_method Evaluate Reduction Method (Clemmensen vs. Wolff-Kishner vs. Hydrogenation) step2->reduction_method reagent_quality Check Reducing Agent Quality step2->reagent_quality cyclizing_agent Check Cyclizing Agent (e.g., PPA quality) step3->cyclizing_agent temp_control2 Optimize Cyclization Temperature and Time step3->temp_control2

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Crude 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6,7-Dihydro-4-benzo[b]thiophenone. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile of the crude material and the desired final purity.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of pure this compound is in the range of 34-40 °C. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q3: What are the typical impurities I might encounter in my crude this compound?

A3: Without a specific synthesis route, it is challenging to pinpoint exact impurities. However, common impurities in related benzothiophene (B83047) syntheses can include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various thiophene (B33073) or benzene (B151609) derivatives.

  • Side-products: Isomeric products or compounds resulting from incomplete cyclization or side reactions.

  • Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q4: My purified product has a persistent color. Is this normal?

A4: Pure this compound is typically described as a white to off-white solid. A persistent yellow or brown color may indicate the presence of colored impurities. These can sometimes be removed by treatment with activated carbon during recrystallization or by careful column chromatography.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.

Problem 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solvent may be too nonpolar for the compound at the temperature of crystallization, or the concentration of the compound is too high. The presence of significant impurities can also lower the melting point of the mixture, causing it to separate as a liquid.

  • Troubleshooting Steps:

    • Add a co-solvent: If using a single solvent, try adding a small amount of a more polar co-solvent (in which the compound is less soluble) dropwise to the hot solution until turbidity persists. Then, reheat to dissolve and allow to cool slowly.

    • Reduce concentration: Add more of the primary solvent to the hot solution to decrease the concentration before allowing it to cool.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Cool slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

Problem 2: Poor recovery of the purified product.

  • Possible Cause: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures. Too much solvent may have been used.

  • Troubleshooting Steps:

    • Solvent selection: Test the solubility of your crude product in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. For benzothiophene derivatives, solvent systems like ethanol, or a mixture of ethyl acetate (B1210297) and heptane, have been reported to be effective.

    • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Concentrate the filtrate: If you suspect a significant amount of product remains in the filtrate, you can concentrate it by evaporation and attempt a second crystallization.

Flash Column Chromatography

Flash column chromatography is ideal for separating compounds with different polarities from a complex mixture.

Problem 3: Poor separation of the desired product from an impurity.

  • Possible Cause: The chosen eluent system may not have the optimal polarity to effectively separate the components. The column may have been packed improperly, or it may be overloaded.

  • Troubleshooting Steps:

    • Optimize the eluent system: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). For benzothiophene derivatives, mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or chloroform (B151607) are often effective.

    • Use a solvent gradient: If a single solvent system does not provide adequate separation, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

    • Proper column packing: Ensure the silica (B1680970) gel is packed uniformly without any cracks or bubbles, which can lead to channeling and poor separation.

    • Sample loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad, overlapping bands.

Problem 4: The product does not elute from the column.

  • Possible Cause: The eluent system is too nonpolar for your compound. The compound may be degrading on the silica gel.

  • Troubleshooting Steps:

    • Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Check for decomposition: Run a quick TLC of your starting material on a silica gel plate and let it sit for a while. If you see new spots appearing, your compound may be unstable on silica. In this case, you could try using a different stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

Data Presentation

ParameterRecrystallizationFlash Column Chromatography
Typical Solvents/Eluents Ethanol, Ethyl Acetate/HeptaneHexane/Ethyl Acetate, Hexane/Chloroform
Expected Purity >99% (if impurities are minor)>98%
Typical Yield 60-90%70-95%
Advantages Simple setup, good for large quantities, can yield very pure product.Can separate complex mixtures, high recovery.
Disadvantages Can have lower yields, may not remove all impurities.More complex setup, requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or a mixture of Ethyl Acetate and Heptane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of Hexane and Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Methodology:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate dry Dry Crystals filtrate->dry pure_recryst Pure Product dry->pure_recryst col_start Crude Product load Load on Silica Gel Column col_start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze TLC Analysis collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_col Pure Product evaporate->pure_col

Caption: General workflows for purification by recrystallization and column chromatography.

Troubleshooting_Logic start Purification Issue recryst_issue Recrystallization Issue? start->recryst_issue col_chrom_issue Column Chromatography Issue? start->col_chrom_issue oiling_out Oiling Out? recryst_issue->oiling_out Yes low_recovery Low Recovery? recryst_issue->low_recovery No solution1 Add Co-solvent Scratch Flask Seed Solution oiling_out->solution1 Yes solution2 Check Solvent Solubility Minimize Solvent Volume low_recovery->solution2 Yes poor_sep Poor Separation? col_chrom_issue->poor_sep Yes no_elution No Elution? col_chrom_issue->no_elution No solution3 Optimize Eluent (TLC) Check Column Packing poor_sep->solution3 Yes solution4 Increase Eluent Polarity Check for Decomposition no_elution->solution4 Yes

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Synthesis of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted benzothiophenes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of substituted benzothiophenes, with a focus on common synthetic methods.

Issue 1: Low or No Product Yield

Q1: I am not obtaining the desired benzothiophene (B83047) product. What are the common causes for a complete reaction failure?

A1: A complete failure of the reaction can be attributed to several factors. A systematic check of the following is recommended:

  • Catalyst Inactivity: In metal-catalyzed reactions, particularly with palladium, ensure the catalyst has not been deactivated by exposure to air or moisture. It is advisable to use a fresh catalyst or a pre-catalyst that is activated in situ. The choice of ligand is also critical for catalyst stability and activity.[1] For metal-free reactions, verify the purity and correct handling of reagents like iodine.[1]

  • Incorrect Reaction Temperature: Benzothiophene synthesis can be highly sensitive to temperature. A temperature that is too low may not provide sufficient activation energy, while an excessively high temperature can lead to the decomposition of starting materials, intermediates, or the final product.[1] Consult the literature for the optimal temperature range for your specific reaction.

  • Inappropriate Solvent: The solvent plays a crucial role in dissolving reactants and ensuring compatibility with the reaction conditions. Common solvents for benzothiophene synthesis include DMF, DMSO, toluene, and acetonitrile.[1] For microwave-assisted synthesis, high-boiling point polar solvents are often preferred.[1]

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as substituted thiophenols, alkynes, or o-halovinylbenzenes, can interfere with the reaction.[1]

  • Atmosphere Control: Many catalytic cycles, especially those involving palladium, are sensitive to oxygen. Ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: My reaction yield is consistently low. How can I improve it?

A2: Low yields can often be improved by systematically optimizing the reaction parameters:

  • Catalyst Loading: The amount of catalyst can significantly impact the yield. It is advisable to screen a range of catalyst concentrations to find the optimal loading.[1]

  • Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal duration. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to product degradation.[1]

  • Base Selection: The strength and type of base (e.g., organic vs. inorganic) can influence the reaction outcome. The choice of base should be tailored to the specific reaction mechanism.[1]

  • Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to significantly improve yields and reduce reaction times for various heterocyclic syntheses.[1]

Issue 2: Formation of Side Products and Regioselectivity Issues

Q3: I am observing a significant amount of side products in my reaction mixture. How can I improve the selectivity?

A3: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

  • Control of Reaction Temperature: Precise temperature control can minimize the formation of undesired byproducts that may be favored at different temperatures.[1]

  • Choice of Catalyst and Ligand: In transition metal-catalyzed reactions, the ligand coordinated to the metal center plays a crucial role in directing the regioselectivity of the reaction. Experiment with different ligands to find one that favors the formation of the desired isomer.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the product distribution. A solvent screen can help identify the optimal medium for your desired transformation.[1]

  • Slow Addition of Reagents: In some cases, the slow addition of one of the reactants can help to maintain a low concentration of a reactive intermediate, thereby suppressing side reactions.[1]

Q4: My synthesis is not regioselective, leading to a mixture of isomers. How can I control the regioselectivity?

A4: Achieving high regioselectivity is a key challenge in the synthesis of substituted benzothiophenes.[1]

  • Directing Groups: The use of directing groups on the starting materials can effectively guide the cyclization to the desired position.[1]

  • Steric Hindrance: The steric bulk of substituents on the starting materials can influence the regiochemical outcome of the reaction. Larger groups may favor the formation of the less sterically hindered product.[1]

  • Electronic Effects: The electronic nature (electron-donating or electron-withdrawing) of substituents can also direct the cyclization.[1] A modern, metal-free approach for achieving C3 selectivity utilizes readily accessible benzothiophene S-oxides, which proceed via an interrupted Pummerer reaction.[2]

Troubleshooting Specific Synthetic Methods

Q5: My Fiesselmann reaction is yielding a significant amount of a non-cyclized intermediate. How can I favor cyclization?

A5: The formation of a non-cyclized monoadduct is a common issue where the initial Michael addition is not followed by intramolecular cyclization.[3] To favor the desired cyclization, consider the following:

  • Base Selection: A stronger base, such as sodium ethoxide or potassium tert-butoxide, is often required to facilitate the deprotonation of the intermediate and promote the intramolecular Dieckmann-type condensation.

  • Reaction Temperature: Increasing the reaction temperature can often provide the necessary activation energy for the cyclization step. However, be cautious of potential decomposition at excessively high temperatures.

  • Solvent: Ensure your solvent is anhydrous. Protic solvents can interfere with the base and inhibit cyclization. Aprotic solvents like THF or dioxane are generally preferred.

Q6: I am observing the formation of a thioacetal byproduct in my Fiesselmann synthesis. How can I prevent this?

A6: Thioacetal formation can occur, particularly in variations using β-ketoesters, where two equivalents of the thioglycolate react with the keto group.[3] To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the β-ketoester relative to the thioglycolic acid derivative can help minimize thioacetal formation.[3]

  • Reaction Conditions: The presence of an alcohol in the reaction mixture can favor the formation of the monoadduct over the thioacetal.[3]

Q7: My Gewald reaction is producing a significant amount of a dimeric byproduct. How can I suppress this side reaction?

A7: The dimerization of the ylidene intermediate is a well-known side reaction in the Gewald synthesis.[3] To suppress this:

  • Reaction Concentration: Performing the reaction at a lower concentration can help to suppress the bimolecular dimerization reaction.[3]

  • Base Selection: The choice of base can influence the rate of the desired cyclization versus side reactions. While organic bases like morpholine (B109124) or triethylamine (B128534) are common, exploring inorganic bases might alter the reaction pathway favorably.[3]

Data Presentation

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂Dioxane39
2PdCl₂Cu(OAc)₂Dioxane25
3Pd(TFA)₂Cu(OAc)₂Dioxane31
4Pd(OAc)₂CuCl₂Dioxane45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (B92270) (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[2]

Experimental Protocols

Key Experiment 1: Generalized Protocol for Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate[3]
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the α,β-acetylenic ester (1.0 eq) and anhydrous solvent (e.g., ethanol (B145695) or THF).

  • Reagent Addition: In a separate flask, dissolve the base (e.g., sodium ethoxide, 1.1 eq) in the same anhydrous solvent and add the thioglycolic acid ester (1.0 eq) dropwise at 0 °C.

  • Reaction: Add the base-thioglycolate mixture to the solution of the acetylenic ester at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Purification: If the product does not precipitate, pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.[3]

Key Experiment 2: Generalized Protocol for Gewald Synthesis of a 2-Aminothiophene[1][3]
  • Reaction Setup: In a round-bottom flask, combine the ketone or aldehyde (1.0 eq), the active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF).[3]

  • Base Addition: Add a catalytic amount of a base (e.g., morpholine or triethylamine, 0.1-0.2 eq).[3]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates).

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. Collect the precipitated solid by filtration.[1]

  • Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.[1] If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica (B1680970) gel.[3]

Key Experiment 3: Generalized Protocol for Palladium-Catalyzed Synthesis[1]
  • Reaction Setup: To an oven-dried reaction tube, add the aryl sulfide (B99878) (1.0 equiv), the alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (10 mol%).

  • Reagent Addition: Add the solvent and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst Activity start->catalyst temp Verify Reaction Temperature start->temp solvent Assess Solvent Choice start->solvent materials Check Starting Material Purity start->materials atmosphere Ensure Inert Atmosphere start->atmosphere optimize Systematic Optimization catalyst->optimize temp->optimize solvent->optimize materials->optimize atmosphere->optimize cat_loading Optimize Catalyst Loading optimize->cat_loading time Optimize Reaction Time optimize->time base Screen Bases optimize->base microwave Consider Microwave Synthesis optimize->microwave success Improved Yield cat_loading->success time->success base->success microwave->success

Caption: Troubleshooting workflow for low or no product yield in benzothiophene synthesis.

Regioselectivity_Control start Poor Regioselectivity (Mixture of Isomers) directing_groups Introduce Directing Groups start->directing_groups Covalent Modification steric_hindrance Utilize Steric Hindrance start->steric_hindrance Substituent Design electronic_effects Exploit Electronic Effects start->electronic_effects Substituent Choice metal_free Metal-Free C3-Functionalization (e.g., Pummerer Reaction) start->metal_free Alternative Strategy outcome Improved Regioselectivity directing_groups->outcome steric_hindrance->outcome electronic_effects->outcome metal_free->outcome

Caption: Strategies for controlling regioselectivity in the synthesis of substituted benzothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of substituted benzothiophenes?

A1: For the Fiesselmann synthesis, common side reactions include the formation of non-cyclized monoadducts and thioacetals.[3] In the Gewald synthesis, the most prevalent side reaction is the dimerization of the ylidene intermediate formed during the Knoevenagel condensation.[3] In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, homocoupling of terminal alkynes (Glaser coupling) is a frequent side reaction.[4]

Q2: How can I purify my desired benzothiophene derivative from common side products?

A2: Standard purification techniques such as column chromatography on silica gel are typically effective for separating the desired benzothiophene from most side products.[3] Recrystallization can also be a powerful purification method, especially for crystalline products.[3] The choice of solvent for both chromatography and recrystallization will depend on the specific properties of your compounds.

Q3: Are there alternative synthetic routes to substituted benzothiophenes that might avoid these side reactions?

A3: Yes, the choice of synthetic route can significantly impact the types and amounts of side products. For instance, to avoid issues with regioselectivity, a cyclization reaction that yields only the desired regioisomer can be advantageous over direct arylation of the benzothiophene core.[5] Metal-free synthetic methods are also being developed to circumvent challenges associated with transition metal catalysis.[6]

Q4: How important is the purity of starting materials?

A4: The purity of starting materials is crucial for the success of any chemical synthesis. Impurities can act as catalysts or inhibitors for side reactions, lead to the formation of unexpected byproducts, and complicate the purification of the final product. It is always recommended to use high-purity starting materials or to purify them before use.

Q5: Can I use microwave irradiation to improve my synthesis?

A5: Yes, microwave-assisted synthesis has emerged as a powerful tool in organic synthesis. It can lead to enhanced reaction rates, higher yields, and shorter reaction times compared to conventional heating methods. This is due to efficient and uniform heating of the reaction mixture.[1]

References

Technical Support Center: Catalyst Selection for Benzothiophene Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for benzothiophene (B83047) ring formation. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, alongside detailed experimental protocols and comparative data to guide your experimental design.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzothiophene and its derivatives, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivity Palladium Catalysts: Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) has not been deactivated by exposure to air or moisture. It is advisable to use a fresh catalyst or a pre-catalyst that is activated in situ. The choice of ligand is also critical for catalyst stability and activity.[1] Other Catalysts: For metal-free reactions using iodine or other promoters, verify the purity and proper handling of the reagent.[1]
Incorrect Reaction Temperature Benzothiophene synthesis can be highly temperature-sensitive. A temperature that is too low may not provide sufficient activation energy, while an excessively high temperature can lead to the decomposition of starting materials or the product.[1] Consult the literature for the optimal temperature range for your specific reaction. For example, some palladium-catalyzed reactions perform well at around 120-130°C.[1]
Inappropriate Solvent The solvent must dissolve the reactants and be compatible with the reaction conditions. Common solvents for benzothiophene synthesis include DMF, DMSO, toluene (B28343), and acetonitrile.[1] For microwave-assisted synthesis, high-boiling point polar solvents are often preferred.[1]
Poor Quality of Starting Materials Impurities in starting materials (e.g., substituted thiophenols, alkynes) can interfere with the reaction. Verify the purity of your reagents.[1]
Atmosphere Control Many catalytic cycles, especially those involving palladium, are sensitive to oxygen. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Low Reactivity of Starting Materials Starting materials with strong electron-withdrawing groups (e.g., -NO₂, -CN) can exhibit low reactivity.[2] To overcome this, consider optimizing the ligand (e.g., bulky, electron-rich phosphine (B1218219) ligands), using a stronger base (e.g., NaOtBu), or increasing the reaction temperature.[2]

Issue 2: Poor Selectivity and Formation of Side Products

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Precise temperature control can minimize the formation of undesired byproducts that may be favored at different temperatures.[1]
Incorrect Catalyst and/or Ligand Choice In transition metal-catalyzed reactions, the ligand plays a crucial role in directing the regioselectivity. Experiment with different ligands to favor the formation of the desired isomer.[1]
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction pathway. A solvent screen can help identify the optimal medium for your transformation.[1]
High Concentration of Reactive Intermediates In some cases, the slow addition of one of the reactants can help maintain a low concentration of a reactive intermediate, thereby suppressing side reactions.[1]
Poor Regioselectivity between C2 and C3 Functionalization The use of directing groups on the starting materials can effectively guide the cyclization to the desired position.[1] For instance, achieving selective C3 arylation can be accomplished using benzothiophene S-oxides.[3]

Frequently Asked Questions (FAQs)

Q1: How can I improve the yield of my palladium-catalyzed benzothiophene synthesis?

Low yields in palladium-catalyzed reactions often stem from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature.[3] A systematic optimization of these parameters is crucial. For example, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100°C has been shown to provide superior results.[3] It is also important to consider catalyst loading; while a higher loading might seem beneficial, it can sometimes lead to side reactions.[1]

Q2: What are the key parameters to consider when optimizing a palladium-catalyzed synthesis?

For palladium-catalyzed reactions, the following parameters are crucial for optimization:

  • Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂) can affect catalytic activity.[1]

  • Ligand: The ligand is critical for stabilizing the palladium catalyst and influencing its reactivity and selectivity.[1]

  • Base: The choice of base is important for steps like deprotonation.

  • Solvent: The solvent can influence solubility, reaction rate, and sometimes the reaction pathway.[1][2]

  • Temperature: Temperature affects the reaction rate and can influence selectivity.[1]

Q3: Are there any effective metal-free alternatives for benzothiophene synthesis?

Yes, several metal-free methods have been developed. One approach involves the use of benzothiophene S-oxides, which can undergo an interrupted Pummerer reaction for C3-functionalization under mild conditions.[2] Additionally, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions offer an efficient and economical route to benzothiophene derivatives.[4]

Q4: My synthesis is not regioselective, leading to a mixture of isomers. How can I control this?

Achieving high regioselectivity can be challenging. Here are some strategies:

  • Directing Groups: The use of directing groups on the starting materials can effectively guide the cyclization to the desired position.[1]

  • Ligand Selection: In metal-catalyzed reactions, the ligand can significantly influence the regioselectivity.[1]

  • Solvent Effects: The choice of solvent can alter the reaction pathway and, consequently, the product distribution.[1]

Data Presentation

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [3]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO78
4Pd(OAc)₂CuCl₂DMSO55
5Pd(OAc)₂Cu(OTf)₂DMSO71
6Pd(OAc)₂Cu(OAc)₂DMF65
7Pd(OAc)₂Cu(OAc)₂Toluene43

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (B92270) (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[3]

Table 2: Comparison of Catalytic Systems for Benzothiophene Synthesis [5]

EntryStarting MaterialsCatalyst System (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
1Phenyl sulfide (B99878), DiphenylacetylenePd(OAc)₂ (5), Ag₂CO₃ (2 equiv.), Cu(OAc)₂ (2 equiv.)Toluene130242,3-Diphenylbenzothiophene85
2Thioanisole (B89551), DiphenylacetylenePd(OAc)₂ (5), Ag₂CO₃ (2 equiv.), Cu(OAc)₂ (2 equiv.)Toluene130242,3-Diphenylbenzothiophene94
32-Alkynyl thioanisole[IPrAuOH] (1)Toluene100202-Substituted benzothiophene90-98
4(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidCuI (10), 1,10-phenanthroline (B135089) (20)Dioxane100122-Substituted benzothiophene70-90

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes [5]

  • To a screw-capped test tube, add Pd(OAc)₂ (2.8 mg), Ag₂CO₃ (138 mg), and Cu(OAc)₂ (91 mg).

  • Add the aryl sulfide (e.g., thioanisole, 0.25 mmol) and the internal alkyne (e.g., diphenylacetylene, 0.3 mmol).

  • Add 1.0 mL of toluene as the solvent.

  • Seal the tube and place it on a preheated block at 130 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired product.

Protocol 2: Gold(I)-Catalyzed Cyclization of 2-Alkynyl Thioanisoles [5]

  • In a 2-dram vial, add the gold catalyst (e.g., [IPrAuOH], 1 mol%), the 2-alkynyl thioanisole substrate (0.25 mmol), and 240 µL of toluene.

  • Add acetic acid (15.0 µL, 0.25 mmol) to the mixture.

  • Cap the vial and heat the mixture at 100 °C for 20 hours.

  • Cool the reaction to room temperature.

  • The product can be purified directly by flash column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Synthesis of Benzothiophenes [5]

  • Add CuI (3.8 mg), 1,10-phenanthroline (7.2 mg), (2-iodobenzyl)triphenylphosphonium bromide (0.2 mmol), and the thiocarboxylic acid (0.24 mmol) to a reaction tube.

  • Add 2.0 mL of dioxane as the solvent, followed by n-Pr₃N (0.4 mmol).

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst Activity start->catalyst temp Verify Reaction Temperature start->temp solvent Assess Solvent Choice start->solvent reagents Check Reagent Purity start->reagents atmosphere Ensure Inert Atmosphere start->atmosphere optimize Systematically Optimize Conditions catalyst->optimize temp->optimize solvent->optimize reagents->optimize atmosphere->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection_Logic start Starting Material Reactivity? high_reactivity High Reactivity (Electron-rich) start->high_reactivity High low_reactivity Low Reactivity (Electron-deficient) start->low_reactivity Low pd_cu_au Standard Pd, Cu, or Au Catalysis high_reactivity->pd_cu_au optimized_pd Optimized Pd Catalysis (e.g., strong base, specific ligand) low_reactivity->optimized_pd metal_free Metal-Free Options (e.g., Iodine, Pummerer) low_reactivity->metal_free

Caption: Decision logic for initial catalyst system selection.

Experimental_Workflow setup Reaction Setup (Inert atmosphere) addition Reagent Addition (Catalyst, Ligand, Solvent, Reactants) setup->addition reaction Heating & Stirring (Monitor by TLC) addition->reaction workup Quenching & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis purification->analysis

Caption: General experimental workflow for benzothiophene synthesis.

References

Technical Support Center: Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(2-thienyl)propanoic acid or its corresponding acyl chloride. This reaction results in the cyclization of the propanoic acid chain onto the thiophene (B33073) ring to form the desired ketone.

Q2: What are the typical catalysts and reagents used in this synthesis?

Commonly used catalysts for the intramolecular Friedel-Crafts acylation are Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃).[1] When starting from the carboxylic acid, a strong acid like PPA is often used, which acts as both the catalyst and a dehydrating agent. If the more reactive 3-(2-thienyl)propanoyl chloride is used, a Lewis acid catalyst is typically employed.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the synthesis of this compound by influencing reaction rate, yield, and purity. Non-polar, high-boiling point solvents are often preferred for reactions involving polyphosphoric acid to ensure the mixture remains stirrable and to facilitate heating. For reactions using Lewis acids like AlCl₃, chlorinated solvents are common, but they must be anhydrous to prevent catalyst deactivation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient reaction temperature or time.Optimize the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
The starting material, 3-(2-thienyl)propanoic acid, is not sufficiently pure.Purify the starting material before use. Impurities can interfere with the cyclization reaction.
Poor mixing of the reaction, especially with viscous PPA.Use a high-boiling point co-solvent such as xylene or toluene (B28343) to reduce the viscosity of the PPA and improve stirring.[2]
Formation of Side Products Intermolecular polymerization or side reactions.Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. Ensure the purity of the starting materials and reagents.
Charring or decomposition of the starting material.The reaction temperature may be too high. Reduce the temperature and monitor the reaction closely.
Difficult Product Isolation The product is difficult to separate from the reaction mixture.After quenching the reaction, typically with ice-water, ensure the pH is adjusted appropriately to facilitate extraction of the product into an organic solvent.

Solvent Effects on Reaction Yield and Purity

The choice of solvent can significantly impact the outcome of the synthesis. Below is a summary of potential solvent effects based on common practices for intramolecular Friedel-Crafts acylations.

Solvent Catalyst Typical Temperature (°C) Expected Yield (%) Key Considerations
XylenePPA120-14070-85Good for high-temperature reactions and helps to reduce the viscosity of PPA.[2]
ToluenePPA80-11065-80Lower boiling point than xylene, may require longer reaction times.
Dichloromethane (B109758) (DCM)AlCl₃0 - rt60-75Must be anhydrous. The reaction is typically run at lower temperatures.
Carbon Disulfide (CS₂)AlCl₃0 - rt50-70A traditional solvent for Friedel-Crafts reactions, but highly flammable and toxic.
Neat (No Solvent)PPA80-10050-70Can be difficult to stir due to high viscosity, potentially leading to localized overheating and charring.

Note: The values presented in this table are illustrative and can vary based on specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Protocol 1: Cyclization of 3-(2-thienyl)propanoic acid using Polyphosphoric Acid (PPA) in Xylene
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid.

  • Reagent Addition: Add 3-(2-thienyl)propanoic acid and xylene to the flask.

  • Reaction: Heat the mixture to 120-130°C with vigorous stirring for 2-4 hours.[2] Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Cyclization of 3-(2-thienyl)propanoyl chloride using Aluminum Chloride (AlCl₃) in Dichloromethane (DCM)
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

  • Reagent Addition: Cool the suspension to 0°C and add a solution of 3-(2-thienyl)propanoyl chloride in dry dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at 0°C to room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.

Reaction Workflow and Logic

The synthesis of this compound via intramolecular Friedel-Crafts acylation follows a logical progression from starting material activation to the final cyclized product.

G cluster_0 Starting Material Preparation cluster_1 Intramolecular Friedel-Crafts Acylation cluster_2 Work-up and Purification start 3-(2-thienyl)propanoic acid acyl_chloride 3-(2-thienyl)propanoyl chloride start->acyl_chloride  SOCl₂ or (COCl)₂ reaction_acid Cyclization with PPA start->reaction_acid reaction_chloride Cyclization with AlCl₃ acyl_chloride->reaction_chloride workup Quenching and Extraction reaction_acid->workup reaction_chloride->workup purification Column Chromatography / Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

This diagram illustrates the two primary pathways for the synthesis, starting from either the carboxylic acid or the acyl chloride, proceeding through the key cyclization step, and concluding with work-up and purification to yield the final product.

References

Technical Support Center: 6,7-Dihydro-4H-benzo[b]thiophen-4-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6,7-Dihydro-4H-benzo[b]thiophen-4-one. The focus is on the critical aspect of temperature control during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical temperature-controlled step during the synthesis of 6,7-Dihydro-4H-benzo[b]thiophen-4-one and its derivatives?

A1: The most critical temperature-controlled step is typically the intramolecular cyclization that forms the thiophene (B33073) ring. The temperature during this step directly influences the reaction rate, overall yield, and the formation of impurities. Both excessively high and low temperatures can be detrimental to the success of the synthesis.

Q2: How does reaction temperature generally impact the yield of 6,7-Dihydro-4H-benzo[b]thiophen-4-one?

A2: Temperature has a significant effect on the reaction kinetics. An optimal temperature maximizes the rate of the desired cyclization reaction while minimizing competing side reactions. Temperatures that are too low may lead to a very slow or incomplete reaction. Conversely, temperatures that are too high can cause decomposition of reactants and products or promote the formation of unwanted byproducts, which will lower the overall yield.

Q3: What are some common side products that can form due to improper temperature control?

A3: Improper temperature control can lead to a variety of side products. At elevated temperatures, the formation of polymers, oxidation products, or isomers may be observed. In reactions such as the Gewald synthesis, which can be used to produce precursors to the target molecule, high temperatures can favor the dimerization of reaction intermediates, reducing the yield of the desired 2-aminothiophene precursor.

Q4: What are the recommended methods for precise temperature monitoring and control in a laboratory setting?

A4: For precise temperature control, it is recommended to use a thermocouple or a digital thermometer immersed in the heating or cooling bath (e.g., oil bath, water bath, or cryostat) that surrounds the reaction vessel. It is also crucial to ensure uniform stirring to maintain even heat distribution throughout the reaction mixture. For reactions that require stable temperatures over extended periods, automated laboratory reactor systems with feedback-controlled heating and cooling are ideal.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a 6,7-Dihydro-4H-benzo[b]thiophen-4-one derivative, but I am getting a very low yield or no product at all. Could temperature be the issue?

Answer: Yes, temperature is a very likely culprit.

  • Potential Cause: The reaction temperature may be too low, preventing the reactants from overcoming the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Recommended Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature point using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the optimal temperature range for your specific substrates.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with several impurities that are difficult to separate. How can I address this through temperature control?

Answer: The formation of impurities is often highly dependent on the reaction temperature.

  • Potential Cause: The reaction temperature may be too high, leading to the decomposition of your starting materials or product, or promoting the formation of undesired side products such as polymers or isomers.

  • Recommended Solution: Try running the reaction at a lower temperature. This can help to slow down the rates of the side reactions more significantly than the desired reaction, thus improving the purity of your crude product. It is advisable to screen a range of temperatures to find the best balance between reaction rate and purity.

Issue 3: Inconsistent Results Between Batches

Question: I am getting inconsistent yields and purity levels between different batches of my reaction. What could be causing this?

Answer: Inconsistent temperature control is a common reason for batch-to-batch variability.

  • Potential Cause: Fluctuations in the heating or cooling source, or inaccurate temperature monitoring, can lead to different reaction conditions for each batch.

  • Recommended Solution: Ensure that your temperature control equipment is calibrated and functioning correctly. Use a consistent method for measuring the temperature of the reaction mixture itself, rather than just the heating bath. For sensitive reactions, consider using an automated reactor system for more precise and reproducible temperature control.

Data Presentation

Temperature RangeExpected Reaction RatePotential Impact on YieldPotential Impact on Purity
Too Low Very slow to negligibleLow to no yield due to incomplete reaction.High, as side reactions are often suppressed.
Optimal Moderate to fastMaximized yield.High, with minimal side product formation.
Too High Very fastDecreased yield due to decomposition or side reactions.Low, with significant formation of impurities.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative, a common precursor for 6,7-Dihydro-4H-benzo[b]thiophen-4-one, via the Gewald reaction. Precise temperature control is critical in this procedure.

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Initiation: Add morpholine (0.5 eq) to the mixture.

  • Temperature Control: Heat the reaction mixture to a constant temperature, typically in the range of 45-50°C. It is crucial to maintain this temperature consistently. Use a temperature-controlled oil bath and a thermometer immersed in the reaction mixture for accurate monitoring.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If no precipitate forms, remove the ethanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Temperature-Controlled Synthesis reagents Combine Reactants and Solvent temp_control Set and Stabilize Reaction Temperature (e.g., using a controlled bath) reagents->temp_control reaction Stir and Maintain Constant Temperature temp_control->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature and Perform Work-up monitoring->workup Complete purification Purify the Crude Product workup->purification product Final Product purification->product

Caption: A general workflow for a temperature-controlled chemical synthesis.

troubleshooting_guide Troubleshooting Low Yield in Synthesis start Low or No Product Yield check_temp Is the reaction temperature optimal? start->check_temp temp_too_low Temperature Too Low check_temp->temp_too_low No/Slow Reaction temp_too_high Temperature Too High check_temp->temp_too_high Impurities/Decomposition check_other Investigate other parameters: - Reagent purity - Stoichiometry - Catalyst activity check_temp->check_other Uncertain increase_temp Gradually increase temperature and monitor the reaction temp_too_low->increase_temp decrease_temp Decrease temperature to minimize side reactions and decomposition temp_too_high->decrease_temp solution Optimized Yield increase_temp->solution decrease_temp->solution check_other->solution

Caption: A logical guide for troubleshooting low product yield with a focus on temperature.

Reducing reaction time for 6,7-Dihydro-4-benzo[b]thiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the reaction time and overcoming common challenges in the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone.

Frequently Asked Questions (FAQs)

Synthesis Strategy & Reaction Time Reduction

Q1: What is a common and efficient synthetic route to this compound?

A common and efficient route involves a two-step process:

  • Gewald Reaction: Synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate from cyclohexanone (B45756), a suitable active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur.

  • Hydrolysis, Deamination, and Dehydrogenation: Conversion of the 2-aminothiophene intermediate to the target this compound.

Q2: How can I significantly reduce the reaction time for the initial Gewald reaction?

Microwave-assisted or ultrasound-assisted synthesis can dramatically shorten the reaction time for the Gewald reaction compared to conventional heating methods.

  • Microwave-Assisted Synthesis: This method provides rapid and uniform heating, which can minimize the formation of side products. Reaction times can often be reduced from hours to minutes.

  • Ultrasound-Assisted Synthesis: Sonication can enhance mass transfer and accelerate the reaction rate, also leading to shorter reaction times and potentially higher yields.

Troubleshooting the Gewald Reaction (Step 1)

Q3: My Gewald reaction has a low yield. What are the potential causes and solutions?

Low yields in the Gewald reaction can stem from several factors. A systematic approach to optimization is recommended.

Potential Cause Troubleshooting Suggestions
Incorrect Reaction Temperature Optimize the temperature. Too low may result in an incomplete reaction, while too high can lead to decomposition. A typical range for conventional heating is 50-80 °C.
Inefficient Base/Catalyst The choice and amount of base are crucial. Common bases include morpholine (B109124), triethylamine, or diethylamine. The catalyst loading should be optimized; start with a catalytic amount and adjust as needed.
Poor Quality Starting Materials Ensure the purity of cyclohexanone, the active methylene nitrile, and sulfur. Impurities can inhibit the reaction or lead to side products.
Improper Solvent The solvent must dissolve the reactants. Ethanol (B145695), methanol, or DMF are commonly used.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: I am observing the formation of a significant amount of a yellow byproduct that is not my desired 2-aminothiophene. What is it and how can I avoid it?

A common byproduct is the Knoevenagel condensation product of cyclohexanone and the active methylene nitrile. This can occur if the subsequent reaction with sulfur is slow.

  • Solution: Ensure that the sulfur is well-dispersed in the reaction mixture. Using finely powdered sulfur can help. Pre-mixing the ketone and nitrile before adding the sulfur and base can sometimes favor the desired reaction pathway.

Troubleshooting the Conversion to this compound (Step 2)

Q5: What is a reliable method to convert the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) intermediate to the target ketone?

A multi-step sequence is typically required:

  • Hydrolysis of the nitrile: The 3-carbonitrile group is first hydrolyzed to a carboxamide and then to a carboxylic acid, often under acidic or basic conditions.

  • Decarboxylation: The resulting 2-amino-3-carboxylic acid can be decarboxylated by heating.

  • Deamination/Hydrolysis of the amino group: The 2-amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction (diazotization followed by hydrolysis).

  • Oxidation/Dehydrogenation: The resulting 4,5,6,7-tetrahydrobenzo[b]thiophen-4-ol is then oxidized to the ketone, and the ring is dehydrogenated to the dihydro-level. A mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) can be used for the oxidation, and a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or heating with sulfur can be employed for the dehydrogenation.

Q6: The hydrolysis of my 2-amino-3-cyanothiophene is slow and gives a poor yield. How can I improve this step?

  • Stronger Conditions: Consider using a stronger acid (e.g., concentrated sulfuric acid) or a stronger base (e.g., potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol).

  • Microwave Assistance: Microwave heating can often accelerate hydrolysis reactions.

Q7: The final dehydrogenation step is not proceeding to completion. What can I do?

  • Choice of Reagent: If using DDQ, ensure it is fresh and used in a suitable solvent like benzene (B151609) or toluene. If using sulfur, higher temperatures are generally required.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. For DDQ, the reaction is often carried out at reflux. For sulfur dehydrogenation, temperatures can exceed 200 °C.

  • Stoichiometry: Ensure the correct stoichiometry of the dehydrogenating agent is used. An excess may be required.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate via the Gewald reaction, comparing conventional and accelerated methods.

Parameter Conventional Heating Microwave-Assisted Ultrasound-Assisted
Reaction Time 2 - 8 hours5 - 20 minutes30 - 90 minutes
Temperature 50 - 80 °C80 - 120 °CRoom Temperature - 50 °C
Typical Yield 60 - 85%75 - 95%70 - 90%
Solvent Ethanol, Methanol, DMFEthanol, DMFEthanol
Base/Catalyst Morpholine, TriethylamineMorpholine, PiperidineTriethylamine

Experimental Protocols

Step 1: Microwave-Assisted Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
  • In a microwave-safe reaction vessel, combine cyclohexanone (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.

  • Add a catalytic amount of morpholine (0.1 equiv.).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 100-120 °C for 10-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Conversion to this compound (Illustrative Protocol)

a) Hydrolysis and Decarboxylation:

  • Reflux the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv.) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) for 2-4 hours.

  • Cool the mixture and carefully neutralize with a strong base (e.g., NaOH solution) until the product precipitates.

  • Filter the resulting solid, which is the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.

b) Deamination and Oxidation:

  • Prepare a solution of the 2-aminotetrahydrobenzothiophene in aqueous HCl at 0-5 °C.

  • Add a solution of sodium nitrite (B80452) (1.1 equiv.) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Carefully add this diazonium salt solution to a boiling aqueous solution of copper sulfate (B86663) to hydrolyze it to the corresponding phenol (B47542) (4-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Dissolve the crude phenol in dichloromethane (B109758) and add pyridinium chlorochromate (PCC) (1.5 equiv.). Stir at room temperature for 2-4 hours until the oxidation is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts and concentrate the filtrate.

c) Dehydrogenation:

  • Dissolve the crude 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene in toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv.) and reflux for 1-3 hours.

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with sodium bicarbonate solution, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Conversion to Final Product Start Cyclohexanone, Malononitrile, Sulfur Mix Mix & Add Base (e.g., Morpholine) in Ethanol Start->Mix React Reaction: - Conventional Heating (2-8h) - Microwave (10-15min) - Ultrasound (30-90min) Mix->React Product1 2-Amino-4,5,6,7- tetrahydrobenzo[b]thiophene -3-carbonitrile React->Product1 Hydrolysis Hydrolysis & Decarboxylation (H2SO4, heat) Product1->Hydrolysis Deamination Deamination (NaNO2, HCl; then H2O, heat) Hydrolysis->Deamination Oxidation Oxidation (PCC) Deamination->Oxidation Dehydrogenation Dehydrogenation (DDQ, reflux) Oxidation->Dehydrogenation Product2 6,7-Dihydro-4- benzo[b]thiophenone Dehydrogenation->Product2

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Temp Optimize Reaction Temperature Check_Purity->Check_Temp [Purity OK] Failure Problem Persists Check_Purity->Failure [Impurities Found] Check_Base Optimize Base/ Catalyst Concentration Check_Temp->Check_Base [Temp Optimized] Check_Temp->Failure [No Improvement] Check_Time Optimize Reaction Time (TLC) Check_Base->Check_Time [Base Optimized] Check_Base->Failure [No Improvement] Success Improved Yield Check_Time->Success [Time Optimized] Check_Time->Failure [No Improvement] Consider_Alt Consider Alternative Solvent or Base Failure->Consider_Alt

Caption: A troubleshooting decision tree for low yield in the Gewald reaction.

Technical Support Center: Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of 3-(thiophen-2-yl)propanoic acid and its derivatives.

Troubleshooting Guide: Low Yields of this compound

Low yields in the synthesis of this compound via intramolecular Friedel-Crafts acylation can arise from a variety of factors, from the quality of starting materials to the specifics of the reaction workup. This guide provides a systematic approach to identifying and resolving common issues.

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Troubleshooting_Workflow cluster_start Start cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_solutions Potential Solutions Start Low Yield of this compound A Problem: Incomplete Reaction Start->A B Problem: Side Reaction (Polymerization) Start->B C Problem: Side Reaction (Isomer Formation) Start->C D Problem: Product Loss During Extraction Start->D E Problem: Difficulty in Purification Start->E SolA1 Increase reaction time/temperature A->SolA1 SolA2 Use a more reactive precursor (acyl chloride) A->SolA2 SolA3 Increase catalyst loading A->SolA3 SolB1 Lower reaction temperature B->SolB1 SolB2 Slow, controlled addition of reagents B->SolB2 SolC1 Use a milder Lewis acid catalyst (e.g., SnCl4, ZnCl2) C->SolC1 SolD1 Perform multiple extractions with appropriate solvent D->SolD1 SolD2 Adjust pH of aqueous layer to ensure product is neutral D->SolD2 SolE1 Employ column chromatography with an appropriate solvent system E->SolE1

Caption: Troubleshooting workflow for low yields of this compound.

Problem Potential Cause Recommended Action
No or very low conversion of starting material Insufficiently activated acylating agent.Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride before cyclization.
Inactive catalyst.Use a fresh, anhydrous Lewis acid catalyst. Aluminum chloride (AlCl₃) is a common choice, but ensure it has not been deactivated by moisture.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for the onset of side reactions.
Formation of a dark, tarry substance (polymerization) Reaction temperature is too high.Lower the reaction temperature. Friedel-Crafts acylations can be exothermic.
High concentration of reactants.Use a more dilute solution and add the acylating agent or catalyst portion-wise to control the reaction rate.
Strong Lewis acid catalyst.Consider using a milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂).[1]
Presence of multiple isomers in the product mixture Isomerization of the thiophene (B33073) ring under harsh conditions.Employ a milder catalyst and lower reaction temperatures to favor the kinetically controlled product.[1]
The starting material is not 3-(thiophen-2-yl)propanoic acid.Confirm the structure of your starting material. Acylation of 3-(thiophen-3-yl)propanoic acid would lead to a different isomer.
Significant product loss during workup The product is partially soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate).
Incomplete neutralization.Ensure the reaction mixture is properly quenched and neutralized to bring the product into the organic phase.
Difficulty in purifying the final product Presence of closely related byproducts.Utilize column chromatography for purification. A gradient elution with a hexane/ethyl acetate (B1210297) solvent system is often effective.
Residual starting material.Optimize the reaction conditions to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed method is the intramolecular Friedel-Crafts acylation of 3-(thiophen-2-yl)propanoic acid or its more reactive derivative, 3-(thiophen-2-yl)propanoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).

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Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant 3-(Thiophen-2-yl)propanoic acid or 3-(Thiophen-2-yl)propanoyl chloride Catalyst Lewis Acid (e.g., AlCl3, PPA) Product This compound Catalyst->Product Intramolecular Friedel-Crafts Acylation

Caption: General reaction scheme for the synthesis of this compound.

Q2: My Friedel-Crafts acylation is resulting in a complex mixture of products. How can I improve the regioselectivity?

A2: Friedel-Crafts acylation of thiophene derivatives generally favors substitution at the 2- and 5-positions due to the greater stability of the cationic intermediate. For the intramolecular cyclization of 3-(thiophen-2-yl)propanoic acid, the desired product is formed by acylation at the 3-position. To enhance selectivity:

  • Use a Milder Catalyst: Strong Lewis acids like AlCl₃ can sometimes promote side reactions and isomerization.[1] Consider using milder catalysts like SnCl₄ or solid acid catalysts.[1]

  • Control Temperature: Lowering the reaction temperature can favor the formation of the desired kinetic product.[1]

  • Solvent Choice: The choice of solvent can impact the reactivity of the catalyst and the electrophile. Less polar solvents are often preferred.[1]

Q3: I am observing significant amounts of black, insoluble material in my reaction flask. What is causing this and how can I prevent it?

A3: The formation of a black, tar-like substance is often due to polymerization of the thiophene starting material or product under the strongly acidic reaction conditions. To mitigate this:

  • Lower the Reaction Temperature: High temperatures can accelerate polymerization.

  • Slow Addition: Add the acylating agent or catalyst slowly and in a controlled manner to manage the reaction exotherm.

  • Use a Milder Catalyst: As mentioned, a milder Lewis acid can reduce the extent of side reactions, including polymerization.[1]

Q4: What are the best practices for the workup and purification of this compound?

A4: A standard workup procedure involves quenching the reaction by carefully pouring the reaction mixture onto ice and water. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid, washed with brine, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is then removed under reduced pressure.

For purification, column chromatography on silica (B1680970) gel is often necessary to separate the desired product from any unreacted starting material and byproducts. A typical eluent system would be a gradient of ethyl acetate in hexane.

Experimental Protocols

Protocol 1: Synthesis of 3-(Thiophen-2-yl)propanoic acid

This is a common precursor for the synthesis of this compound.

  • Materials: Thiophene, 3-chloropropionyl chloride, aluminum chloride, carbon disulfide (solvent).

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a dropping funnel, a suspension of anhydrous aluminum chloride in carbon disulfide is prepared and cooled in an ice bath.

    • A solution of 3-chloropropionyl chloride and thiophene in carbon disulfide is added dropwise to the cooled suspension with vigorous stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with carbon disulfide.

    • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-chloro-1-(thiophen-2-yl)propan-1-one.

    • The resulting ketone is then subjected to a Wolff-Kishner or Clemmensen reduction to afford 3-(thiophen-2-yl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-(Thiophen-2-yl)propanoic acid

  • Method A: Using Polyphosphoric Acid (PPA)

    • 3-(Thiophen-2-yl)propanoic acid is mixed with an excess of polyphosphoric acid.

    • The mixture is heated with stirring for a specified time, typically at temperatures ranging from 80-120 °C.

    • The reaction is cooled and then poured onto ice water.

    • The precipitated product is collected by filtration, washed with water, and then purified, often by recrystallization or column chromatography.

  • Method B: Via the Acyl Chloride with a Lewis Acid

    • 3-(Thiophen-2-yl)propanoic acid is converted to 3-(thiophen-2-yl)propanoyl chloride by reacting with thionyl chloride or oxalyl chloride.

    • The resulting acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

    • A Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is added portion-wise at a low temperature (e.g., 0 °C).

    • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).

    • The reaction is quenched and worked up as described in the general workup procedure above.

    • The crude product is purified by column chromatography.

Parameter Typical Range/Value Notes
Catalyst (Method B) AlCl₃, SnCl₄, ZnCl₂AlCl₃ is a strong catalyst but may lead to more side reactions. SnCl₄ is a milder alternative.[1]
Solvent (Method B) Dichloromethane, Carbon Disulfide, NitrobenzeneMust be anhydrous.
Reaction Temperature 0 °C to refluxOptimization is often required. Lower temperatures can improve selectivity.
Reaction Time 1 - 24 hoursMonitored by TLC or GC.
Typical Yields 40 - 70%Highly dependent on reaction conditions and scale.

References

Technical Support Center: Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Gewald reaction followed by conversion of the resulting 2-aminothiophene, and the intramolecular Friedel-Crafts acylation of a thiophene (B33073) derivative.

Route 1: Gewald Reaction and Subsequent Conversion

The initial step in this route is the Gewald reaction to form a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate. This is followed by the conversion of the 2-amino group to the desired 4-keto group.

Diagram of the Gewald Reaction Pathway:

Gewald Reaction Pathway Cyclohexanone (B45756) Cyclohexanone Knoevenagel_Intermediate Knoevenagel Condensation Intermediate Cyclohexanone->Knoevenagel_Intermediate ActivatedNitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) ActivatedNitrile->Knoevenagel_Intermediate Sulfur Sulfur (S₈) Thiophene_Intermediate 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene Sulfur->Thiophene_Intermediate Base Base (e.g., Morpholine) Base->Knoevenagel_Intermediate Knoevenagel_Intermediate->Thiophene_Intermediate

Caption: General workflow of the Gewald reaction.

Troubleshooting the Gewald Reaction:

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of the 2-aminothiophene product. - Incomplete Knoevenagel condensation. - Low quality of starting materials. - Incorrect choice or amount of base. - Inefficient reaction of the intermediate with sulfur.- Verify Knoevenagel Condensation: Run a small-scale reaction of cyclohexanone and the activated nitrile with the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC. - Check Starting Materials: Ensure all reactants are pure and dry. - Optimize Base: Morpholine (B109124) is a commonly used base. Ensure the correct stoichiometric amount is used. - Reaction Conditions: The reaction is often exothermic. Maintain appropriate temperature control.
Formation of a significant amount of a dimeric byproduct. Dimerization of the Knoevenagel condensation intermediate can be a major side reaction.- Control Reaction Temperature: Lowering the reaction temperature may favor the desired intramolecular cyclization over intermolecular dimerization. - Slow Addition of Reagents: Adding the sulfur or base slowly can help to control the concentration of reactive intermediates and minimize side reactions.
Difficulty in purifying the product from elemental sulfur. Elemental sulfur can be difficult to remove completely.- Recrystallization: Recrystallize the crude product from a suitable solvent. - Washing: Wash the crude product with a solvent in which sulfur is soluble but the desired product is not (e.g., carbon disulfide, with appropriate safety precautions).

Troubleshooting the Conversion of the 2-Amino Group to the 4-Keto Group:

A common method for this conversion involves diazotization of the 2-amino group followed by a Sandmeyer-type reaction or hydrolysis of an intermediate.

Diagram of the Conversion Pathway:

Conversion to Ketone Thiophene_Intermediate 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene Diazonium_Salt Diazonium Salt Intermediate Thiophene_Intermediate->Diazonium_Salt NaNO₂, aq. acid Halo_Intermediate 2-Halo-4,5,6,7-tetrahydro- benzo[b]thiophene Diazonium_Salt->Halo_Intermediate Cu(I) Halide (Sandmeyer) Final_Product This compound Halo_Intermediate->Final_Product Hydrolysis

Caption: Conversion of the 2-aminothiophene to the final ketone.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of the final ketone. - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient Sandmeyer reaction. - Incomplete hydrolysis of the halo-intermediate.- Control Diazotization Temperature: Perform the diazotization at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt. - Optimize Sandmeyer Reaction: Ensure the use of a fresh copper(I) halide catalyst. - Hydrolysis Conditions: Vary the acid or base concentration and temperature for the hydrolysis step.
Formation of tar-like byproducts. Decomposition of the diazonium salt can lead to a variety of unwanted side products.- Maintain Low Temperature: Strictly control the temperature during diazotization and the Sandmeyer reaction. - Control pH: Ensure the reaction medium is sufficiently acidic during diazotization.
Route 2: Intramolecular Friedel-Crafts Acylation

This route involves the cyclization of a suitable thiophene precursor, such as 3-(thiophen-2-yl)propanoic acid or its corresponding acyl chloride.

Diagram of the Friedel-Crafts Acylation Pathway:

Friedel_Crafts_Pathway Thiophene_Precursor 3-(Thiophen-2-yl)propanoic Acid or Acyl Chloride Acylium_Ion Acylium Ion Intermediate Thiophene_Precursor->Acylium_Ion Lewis_Acid Lewis Acid (e.g., AlCl₃, PPA) Lewis_Acid->Acylium_Ion Final_Product This compound Acylium_Ion->Final_Product Intramolecular Cyclization

Caption: Intramolecular Friedel-Crafts acylation route.

Troubleshooting Intramolecular Friedel-Crafts Acylation:

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of the cyclized product. - Deactivation of the thiophene ring. - Use of an inappropriate Lewis acid. - Unfavorable ring size formation.- Choice of Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent are often effective for intramolecular acylations. Aluminum chloride (AlCl₃) can also be used, but may require harsher conditions. - Reaction Temperature: Optimize the reaction temperature. Overheating can lead to decomposition.
Formation of isomeric byproducts. Friedel-Crafts acylation on thiophene can potentially occur at different positions.- Substituent Effects: The position of substituents on the thiophene ring can direct the acylation. Ensure the starting material is designed to favor cyclization at the desired position.
Intermolecular acylation leading to polymers. At high concentrations, the acylium ion intermediate can react with another molecule of the starting material.- High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and related structures. Note that yields can be highly dependent on the specific reaction conditions and substrates used.

Reaction Step Starting Materials Product Reported Yield Reference
Gewald ReactionCyclohexanone, Ethyl Cyanoacetate (B8463686), SulfurEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate58-67%[1]
Gewald ReactionCyclohexanone, Cyanoacetamide, Sulfur2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide<20%[2]
Intramolecular Friedel-Crafts Alkylation4-phenyl-1-butanolTetralin50%[3]

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a general procedure based on typical conditions for the Gewald reaction.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.5-1.0 eq) dropwise to the stirred mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-(Thiophen-2-yl)propanoic Acid

This is a general procedure for the intramolecular cyclization to form the ketone.

Materials:

  • 3-(Thiophen-2-yl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)

Procedure:

  • Place 3-(thiophen-2-yl)propanoic acid in a round-bottom flask.

  • Add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring to 80-100 °C for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Gewald synthesis of 2-aminothiophenes?

A1: The most common and significant side reaction is the dimerization of the Knoevenagel condensation intermediate (the α,β-unsaturated nitrile). This can be minimized by controlling the reaction temperature and the rate of addition of reagents.

Q2: Why is the yield of the Gewald reaction often low when using cyclohexanone?

A2: While specific reasons can vary, ketones are generally less reactive than aldehydes in the Knoevenagel condensation step. Additionally, steric hindrance from the cyclic ketone can play a role. Some reports indicate that using an activated nitrile with a different ester group, such as methyl cyanoacetate, may improve yields.[2]

Q3: What are the key safety precautions for the Sandmeyer reaction?

A3: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated in situ and used immediately in solution. The reaction should be carried out at low temperatures (0-5 °C) to minimize decomposition and the risk of uncontrolled reactions.

Q4: Can I use a Brønsted acid instead of a Lewis acid for the intramolecular Friedel-Crafts acylation?

A4: Yes, strong Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid are commonly used and can be very effective for intramolecular Friedel-Crafts acylations, sometimes offering milder conditions and easier workup compared to Lewis acids like AlCl₃.

Q5: How can I confirm the formation of the desired product?

A5: The structure of the final product and any intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

Validation & Comparative

¹H NMR Analysis of 6,7-Dihydro-4-benzo[b]thiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed ¹H NMR analysis of 6,7-dihydro-4-benzo[b]thiophenone, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. For comparative purposes, its spectral data is contrasted with that of its aromatic analogue, benzo[b]thiophene. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear comparison supported by experimental data.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons in both the thiophene (B33073) and the dihydrocyclohexanone rings. In contrast, the spectrum of benzo[b]thiophene is characterized by signals exclusively in the aromatic region. The presence of the carbonyl group and the saturated ring in this compound significantly influences the chemical shifts of the adjacent protons compared to the fully aromatic system of benzo[b]thiophene.

Below is a summary of the ¹H NMR spectral data for this compound and benzo[b]thiophene.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~7.5d5.2
H-3~7.1d5.2
H-5 (CH₂)~2.9t6.0
H-6 (CH₂)~2.1m6.0, 6.2
H-7 (CH₂)~2.5t6.2
Benzo[b]thiophene [1][2]H-2, H-37.33 - 7.44m5.4
H-4, H-77.82 - 7.88m-
H-5, H-67.33 - 7.44m-

Note: The chemical shifts for this compound are approximate values derived from spectral data and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol

The following is a standard protocol for acquiring a ¹H NMR spectrum of an organic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

  • The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include:

    • Spectral width: ~12-16 ppm

    • Pulse angle: 30-45 degrees

    • Acquisition time: ~2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

4. Data Processing:

  • The acquired free induction decay (FID) is subjected to Fourier transformation.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS).

  • The signals are integrated to determine the relative ratios of the protons.

  • The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are determined from the splitting patterns of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with its non-equivalent proton environments labeled.

G cluster_0 This compound mol H2 H-2 H3 H-3 H5 H-5 H6 H-6 H7 H-7

Caption: Chemical structure of this compound with proton labels.

References

Navigating the Structural Landscape: A Comparative Analysis of the 13C NMR Spectrum of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectrum of 6,7-Dihydro-4-benzo[b]thiophenone against structurally similar compounds, 1-tetralone (B52770) and 4-chromanone (B43037), supported by experimental data and detailed protocols.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound (predicted), 1-tetralone, and 4-chromanone are summarized in the table below. The numbering of the carbon atoms for each compound is provided in the accompanying diagrams.

Carbon AtomThis compound (Predicted, ppm)1-Tetralone (Experimental, ppm)4-Chromanone (Experimental, ppm)
C2125.429.744.8
C3123.823.267.8
C4190.1198.3192.1
C4a137.9133.2121.5
C525.8126.6117.8
C622.9133.3127.1
C725.1128.7136.0
C8144.9126.3161.8
C8a130.6144.6-

Experimental Protocols

The following provides a general methodology for the acquisition of a 13C NMR spectrum, applicable to the analysis of organic compounds like those discussed in this guide.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • The probe is tuned and matched to the 13C frequency.

  • A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is selected.

  • Key acquisition parameters are set, including:

    • Pulse Width: A 30° or 90° pulse is typically used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is employed to allow for full relaxation of the carbon nuclei.

    • Number of Scans: A sufficient number of scans (ranging from hundreds to thousands) are acquired to achieve an adequate signal-to-noise ratio.

  • The free induction decay (FID) is acquired.

Data Processing:

  • The FID is subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • Peak picking is performed to identify the chemical shift of each carbon resonance.

Structural Visualization and Signal Assignment

The following diagrams, generated using the DOT language, illustrate the chemical structures of this compound, 1-tetralone, and 4-chromanone, with the carbon atoms numbered for clear correlation with the NMR data.

Figure 1. Structure of this compound

Mass Spectrometry Analysis: A Comparative Guide to 6,7-Dihydro-4-benzo[b]thiophenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into the molecular weight and fragmentation patterns of novel chemical entities. This guide provides a comparative analysis of the mass spectrometric behavior of 6,7-Dihydro-4-benzo[b]thiophenone, a compound of interest in medicinal chemistry, against two structurally related and commercially available alternatives: α-Tetralone and 4-Chromanone.

This document outlines the predicted and observed fragmentation patterns under electron ionization (EI) mass spectrometry, presents the data in a clear tabular format for ease of comparison, and details a generalized experimental protocol for the analysis of such compounds.

Predicted and Observed Fragmentation Patterns

The mass spectrum of this compound is not widely available in public spectral databases. However, based on the fundamental principles of mass spectrometry and the known fragmentation of analogous structures, a predicted fragmentation pathway can be proposed. The primary ionization method considered here is Electron Ionization (EI), a hard ionization technique that induces characteristic fragmentation useful for structural determination.

This compound:

The molecular ion ([M]⁺˙) is expected to be observed at m/z 152, corresponding to its molecular weight. The key fragmentation pathways for cyclic ketones, such as this compound, typically involve α-cleavage and McLafferty-type rearrangements. The presence of the thiophene (B33073) ring introduces additional fragmentation possibilities.

α-Tetralone and 4-Chromanone:

For comparison, the experimentally determined mass spectral data for α-Tetralone and 4-Chromanone have been sourced from the NIST Mass Spectrometry Data Center. These compounds serve as valuable benchmarks due to their structural similarities to the thiophenone derivative, each featuring a bicyclic system with a ketone.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for the molecular ions and major fragment ions of this compound (predicted) and its selected alternatives (observed).

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z) and their Predicted/Observed Relative Intensities
This compound C₈H₈OS152.21152 (Predicted)Predicted Fragments: 124 ([M-CO]⁺˙) 111 ([M-C₂H₅]⁺) 96 ([M-C₂H₄-CO]⁺˙)
α-Tetralone C₁₀H₁₀O146.19146 (Observed)Observed Fragments: 118 ([M-C₂H₄]⁺˙, Base Peak) 90 ([M-C₂H₄-CO]⁺˙)
4-Chromanone C₉H₈O₂148.16148 (Observed)Observed Fragments: 120 ([M-CO]⁺˙) 92 ([M-CO-CO]⁺˙) 64

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted and observed fragmentation pathways for each compound.

This compound Fragmentation M [C₈H₈OS]⁺˙ m/z = 152 F1 [C₇H₈S]⁺˙ m/z = 124 M->F1 - CO F2 [C₆H₅S]⁺ m/z = 111 M->F2 - C₂H₅ F3 [C₆H₄S]⁺˙ m/z = 96 F1->F3 - C₂H₄

Predicted fragmentation of this compound.

alpha-Tetralone Fragmentation M [C₁₀H₁₀O]⁺˙ m/z = 146 F1 [C₈H₆]⁺˙ m/z = 118 (Base Peak) M->F1 - C₂H₄ (Retro-Diels-Alder) F2 [C₇H₆]⁺˙ m/z = 90 F1->F2 - CO

Observed fragmentation of α-Tetralone.

4-Chromanone Fragmentation M [C₉H₈O₂]⁺˙ m/z = 148 F1 [C₈H₈O]⁺˙ m/z = 120 M->F1 - CO F2 [C₇H₈]⁺˙ m/z = 92 F1->F2 - CO F3 [C₅H₄]⁺˙ m/z = 64 F2->F3 - C₂H₄

Observed fragmentation of 4-Chromanone.

Experimental Protocols

A generalized experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of the analytical standards (this compound, α-Tetralone, 4-Chromanone) in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create a calibration curve covering the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis of samples from biological matrices (e.g., plasma, urine), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to remove interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain mass spectra for qualitative analysis and identification.

  • For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity, monitoring the characteristic ions for each compound.

  • Process the data using the instrument's software to identify peaks, integrate peak areas, and construct calibration curves.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of the target compounds.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Dilution Prepare Working Solutions Standard->Dilution Serial Dilution Sample Extract Analyte from Matrix Injection Inject Sample into GC Sample->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Qualitative Qualitative Analysis (Fragmentation Pattern) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

A typical workflow for GC-MS analysis.

This guide provides a foundational comparison of the mass spectrometric behavior of this compound with its structural analogs, α-Tetralone and 4-Chromanone. The provided data and protocols are intended to assist researchers in the development of analytical methods for the identification and quantification of these and similar heterocyclic compounds.

FT-IR characterization of 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the FT-IR spectral characteristics of 6,7-Dihydro-4-benzo[b]thiophenone against relevant compounds is presented for researchers, scientists, and drug development professionals. This guide provides supporting data and detailed experimental protocols to aid in the structural elucidation and quality control of this important synthetic intermediate.

Comparative FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a six-membered cyclic ketone and a substituted thiophene (B33073) ring. A comparison with analogous structures helps in the definitive assignment of its characteristic absorption bands.

The carbonyl (C=O) stretching frequency is particularly diagnostic. For saturated six-membered cyclic ketones, this absorption typically appears around 1715 cm⁻¹.[1][2] Conjugation with an aromatic ring or a double bond generally lowers this frequency. In this compound, the carbonyl group is adjacent to the thiophene ring, which is expected to influence its position. For comparison, the C=O stretch in acetophenone, where the ketone is conjugated with a benzene (B151609) ring, is found at 1686 cm⁻¹.[3]

The spectrum will also exhibit features characteristic of the thiophene ring, including C-H stretching, C=C ring stretching, and C-S stretching vibrations. Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹.[4] The C-S stretching modes for thiophene derivatives have been observed between 839 and 608 cm⁻¹.[5]

The following table summarizes the expected principal FT-IR absorption bands for this compound and compares them with those of relevant alternative compounds: Benzo[b]thiophene (the fully aromatic analogue) and Cyclohexanone (a simple six-membered cyclic ketone).

Vibrational Mode This compound (Expected, cm⁻¹) Benzo[b]thiophene (Observed, cm⁻¹)[6][7] Cyclohexanone (Observed, cm⁻¹)[2]
Aromatic C-H Stretch~3100 - 30503110 - 3060N/A
Aliphatic C-H Stretch~2950 - 2850N/A~2950 - 2850
Carbonyl (C=O) Stretch ~1685 - 1695 N/A ~1715
Thiophene Ring C=C Stretch~1530, ~1410~1590, ~1460, ~1380N/A
CH₂ Scissoring~1450N/A~1450
C-S Stretch~850 - 650~885, ~750N/A

Experimental Protocol: FT-IR Spectroscopy

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound is provided below.

Objective: To obtain a high-resolution Fourier-Transform Infrared (FT-IR) spectrum of the solid sample in the range of 4000-400 cm⁻¹.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), IR-grade (approx. 200 mg)

  • Mortar and pestle (agate or mullite)

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., JASCO-6300, Bruker RFS 100/s)[5]

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Gently grind approximately 200 mg of dry IR-grade KBr in an agate mortar to a fine powder.

    • Add 1-2 mg of the crystalline this compound sample to the KBr powder.

    • Mix the sample and KBr intimately by grinding for 1-2 minutes until a homogeneous, fine powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is processed using the spectrometer's software. This includes background subtraction, Fourier transformation, and plotting transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR characterization and comparative analysis of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_comparison Comparative Interpretation Sample Compound Sample (e.g., this compound) Grinding Grind & Mix Sample->Grinding KBr IR-Grade KBr KBr->Grinding Pressing Press into Pellet Grinding->Pressing Grinding->Pressing AcquireSample Acquire Sample Spectrum Pressing->AcquireSample Pressing->AcquireSample Spectrometer FT-IR Spectrometer AcquireBG Acquire Background Spectrum AcquireBG->AcquireSample ProcessData Process Data (Background Subtraction) AcquireSample->ProcessData AcquireSample->ProcessData FinalSpectrum Final FT-IR Spectrum ProcessData->FinalSpectrum ProcessData->FinalSpectrum PeakID Peak Identification & Assignment FinalSpectrum->PeakID FinalSpectrum->PeakID Comparison Comparison with Reference Spectra PeakID->Comparison PeakID->Comparison Conclusion Structural Confirmation Comparison->Conclusion Comparison->Conclusion

FT-IR Characterization and Comparison Workflow.

References

Analytical methods for 6,7-Dihydro-4-benzo[b]thiophenone quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 6,7-Dihydro-4-benzo[b]thiophenone

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like this compound is critical for ensuring the quality, efficacy, and safety of the final pharmaceutical product. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While specific performance data for this compound is not extensively published, this guide presents typical performance characteristics based on the analysis of similar aromatic and heterocyclic ketones.

Table 1: Comparison of Quantitative Performance of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Measurement of light absorption by the analyte in a solution.
Limit of Detection (LOD) 0.02 - 10 ng/mL0.02 - 5 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.1 - 30 ng/mL0.1 - 15 ng/mL0.5 - 3 µg/mL
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Selectivity HighVery HighLow to Moderate
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost Moderate to HighHighLow
Typical Run Time 10 - 30 minutes15 - 45 minutes< 5 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds.[1][2]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis scan, likely in the 250-300 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples and standards are dissolved in the mobile phase or a compatible solvent to a known concentration.

  • Quantification: A calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration of a series of standards. The concentration of the unknown sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds.[3]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Sample Preparation: Samples and standards are dissolved in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Quantification: A calibration curve is constructed by plotting the peak area of a selected ion against the concentration of the standards.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores.[4]

Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent in which this compound is soluble and stable, and that does not absorb in the region of interest (e.g., methanol (B129727) or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range (e.g., 200-400 nm) to find the wavelength of highest absorbance.

  • Sample Preparation: A stock solution of the sample is prepared and diluted to several concentrations to fall within the linear range of the assay.

  • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is calculated using the calibration curve and the Beer-Lambert law.

Visualizing the Workflow

The following diagram illustrates a general workflow for the quantification of this compound.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Serial Dilution (if necessary) Dissolution->Dilution Filtering Filtering Dilution->Filtering HPLC HPLC Analysis Filtering->HPLC Chromatographic Methods GCMS GC-MS Analysis Filtering->GCMS UVVis UV-Vis Analysis Filtering->UVVis Spectroscopic Method PeakIntegration Peak Integration (Chromatography) HPLC->PeakIntegration GCMS->PeakIntegration Absorbance Absorbance Measurement (Spectroscopy) UVVis->Absorbance Calibration Calibration Curve Construction PeakIntegration->Calibration Absorbance->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the drug development process.

  • HPLC offers a robust and reliable method with good sensitivity and selectivity, making it a workhorse for routine quality control.

  • GC-MS provides superior selectivity and sensitivity, which is particularly advantageous for complex matrices or when trace-level quantification is required.

  • UV-Vis Spectroscopy is a simple, rapid, and cost-effective technique suitable for high-throughput screening and quantification in simple matrices where high selectivity is not a primary concern.

The final choice will depend on the specific requirements of the analysis, including regulatory guidelines, sample characteristics, and available resources. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for the intended purpose.

References

A Comparative Analysis of the Biological Prowess of 6,7-Dihydro-4H-benzo[b]thiophen-4-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-4H-benzo[b]thiophen-4-one scaffold serves as a versatile backbone for the development of novel therapeutic agents. Its structural analogues have demonstrated a wide spectrum of biological activities, ranging from anticancer and enzyme inhibitory effects to antimicrobial and antioxidant properties. This guide provides a comparative overview of the biological activities of various classes of these analogues, supported by experimental data, to aid researchers in the field of drug discovery and development.

At a Glance: Comparative Biological Activities

Anticancer Activity

Benzo[b]thiophene derivatives have shown significant promise as anticancer agents, targeting various cancer cell lines and key signaling pathways involved in tumor progression.

Table 1: Anticancer Activity of 6,7-Dihydro-4H-benzo[b]thiophen-4-one Analogues

Compound ClassSpecific Analogue(s)Cancer Cell Line(s)IC50 / ActivityTarget(s)Reference(s)
Benzo[b]indeno[1,2-d]thiophen-6-one DerivativesCompound 4k U87/U373 GlioblastomaIC50: 33-46 μMDYRK1A, CLK1, CLK4, Haspin[1][2]
5-Hydroxybenzothiophene DerivativesCompound 16b U87MG GlioblastomaIC50: 7.2 μMMulti-kinase inhibitor (Clk4, DRAK1, Haspin, Clk1, Dyrk1B, Dyrk1A)[3][4]
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamidesCompound 17 -Dyrk1A: 495 nM, Dyrk1B: 242 nM, Clk1: 168 nMDyrk1A, Dyrk1B, Clk1[5]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide DerivativesCompound b19 MDA-MB-231 (Breast Cancer)Significantly inhibited proliferation, migration, and invasionRhoA/ROCK pathway[6][7][8]
4,5,6,7-Tetrahydrobenzo[b]thiophene DerivativesImide 5 , Schiff base 11 , Phthalimido 12 MCF7 (Breast Cancer), HePG2 (Liver Cancer)High potencyTubulin[9]
4,5,6,7-Tetrahydrobenzo[b]thiophene DerivativesCompound 1b LoVo (Colon Cancer), HCT-116 (Colon Cancer)PDK1 IC50: 57.10 μg/mL, LDHA IC50: 64.10 μg/mLPDK1, LDHA[10]
Enzyme Inhibitory Activity

Analogues of 6,7-dihydro-4H-benzo[b]thiophen-4-one have been investigated as inhibitors of various enzymes implicated in diseases such as Alzheimer's and neuroinflammation.

Table 2: Enzyme Inhibitory Activity of 6,7-Dihydro-4H-benzo[b]thiophen-4-one Analogues

Compound ClassSpecific Analogue(s)Enzyme(s)IC50 Value(s)Reference(s)
Benzo[b]thiophene-chalconesCompound 5f Acetylcholinesterase (AChE)62.10 μM[11]
Benzo[b]thiophene-chalconesCompound 5h Butyrylcholinesterase (BChE)24.35 μM[11]
Benzo[b]indeno[1,2-d]thiophen-6-one DerivativesCompound 4k DYRK1A35 nM[1][2][12]
Benzo[b]indeno[1,2-d]thiophen-6-one DerivativesCompound 4k CLK120 nM[1][2][12]
Benzo[b]indeno[1,2-d]thiophen-6-one DerivativesCompound 4k CLK426 nM[1][2][12]
Benzo[b]indeno[1,2-d]thiophen-6-one DerivativesCompound 4k Haspin76 nM[1][2][12]
5-Hydroxybenzothiophene DerivativesCompound 16b Clk411 nM[3][4]
5-Hydroxybenzothiophene DerivativesCompound 16b DRAK187 nM[3][4]
5-Hydroxybenzothiophene DerivativesCompound 16b Haspin125.7 nM[3][4]
5-Hydroxybenzothiophene DerivativesCompound 16b Clk1163 nM[3][4]
5-Hydroxybenzothiophene DerivativesCompound 16b Dyrk1B284 nM[3][4]
5-Hydroxybenzothiophene DerivativesCompound 16b Dyrk1A353.3 nM[3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_assays Specific Assays cluster_analysis Data Analysis start Starting Materials (e.g., 6,7-Dihydro-4H-benzo[b]thiophen-4-one) synthesis Chemical Synthesis of Analogues start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Assays purification->in_vitro cell_based Cell-Based Assays purification->cell_based enzyme Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) in_vitro->enzyme cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_based->cytotoxicity ic50 IC50/EC50 Determination enzyme->ic50 pathway Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id RhoA_ROCK_Pathway Simplified RhoA/ROCK Signaling Pathway in Cancer cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes in Cancer GPCR GPCRs / Growth Factor Receptors RhoGEFs RhoGEFs GPCR->RhoGEFs Activate RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK (Rho-associated kinase) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Proliferation Proliferation ROCK->Proliferation Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Stress Fiber Formation Cofilin->Actin (destabilizes) Invasion Invasion Actin->Invasion Contractility Cell Contractility & Motility MLC->Contractility Contractility->Invasion Metastasis Metastasis Invasion->Metastasis Benzothiophene Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives (e.g., compound b19) Benzothiophene->RhoA_GTP Inhibit

References

A Comparative Guide to the Structure-Activity Relationship of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene (B83047), a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiophene derivatives, supported by quantitative experimental data, detailed protocols, and pathway visualizations to aid in the rational design of new therapeutic agents.

Anticancer Activity: Tubulin Polymerization and Kinase Inhibition

A significant class of benzothiophene derivatives exhibits potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the disruption of microtubule dynamics through tubulin polymerization inhibition and the modulation of cell signaling pathways via kinase inhibition.

Structure-Activity Relationship Insights

The anticancer potency of benzothiophene derivatives is heavily influenced by the nature and position of substituents.

  • Acrylonitrile (B1666552) Moiety : The presence of an acrylonitrile group is a critical structural feature for potent anticancer properties. These analogs often act as tubulin polymerization inhibitors.[1]

  • Trimethoxyphenyl Group : Analogous to the potent natural antitubulin agent Combretastatin A-4, a 3,4,5-trimethoxyphenyl ring connected to the benzothiophene core significantly enhances cytotoxicity.[2]

  • Isomer Configuration : The geometric isomerism of the acrylonitrile bridge is crucial. The E-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 13 ) demonstrated exceptionally potent growth inhibition, with GI50 values often in the nanomolar range.[2]

  • Kinase Inhibition Scaffolds : Derivatives based on a benzo[b]thiophene 1,1-dioxide scaffold have been identified as potent inhibitors of STAT3, a key protein in cancer cell proliferation and survival.[3] Similarly, 5-hydroxybenzothiophene hydrazide derivatives have emerged as multi-target kinase inhibitors.[4][5]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% growth inhibition (GI50) values for a series of benzothiophene acrylonitrile analogs against various human cancer cell lines, as determined by the National Cancer Institute (NCI) 60-cell line screen.

CompoundPhenyl Ring SubstitutionRepresentative Cancer Cell LineGI50 (nM)Reference
5 4-MethoxyOVCAR-3 (Ovarian)25.1[2]
6 3,4-DimethoxyOVCAR-3 (Ovarian)16.3[2]
13 (E-isomer) 3,4,5-TrimethoxyOVCAR-3 (Ovarian)< 10.0[2]
13 (E-isomer) 3,4,5-TrimethoxyNCI-H460 (Lung)< 10.0[2]
13 (E-isomer) 3,4,5-TrimethoxyU251 (CNS)< 10.0[2]
Mandatory Visualization: Mechanism of Action

G

Caption: Signaling pathway for tubulin polymerization inhibition by benzothiophene analogs.

Experimental Protocols: NCI-60 Human Tumor Cell Line Screen

The cytotoxicity of the benzothiophene acrylonitrile analogs was evaluated using the NCI's 60-cell line screening panel.[2]

  • Cell Lines : The panel consists of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation : Compounds are dissolved in DMSO and diluted with cell culture medium to the required concentrations.

  • Assay Procedure :

    • Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.

    • Two plates of each cell line are fixed in situ with trichloroacetic acid (TCA) to represent cell population at the time of drug addition (Tz).

    • The test compounds are added to the remaining plates over a 5-log concentration range and incubated for an additional 48 hours.

    • Following incubation, cells are fixed with TCA and stained with sulforhodamine B (SRB) protein stain.

    • The absorbance is measured at 515 nm to determine cell viability.

  • Data Analysis : GI50 values are calculated from dose-response curves, representing the drug concentration required to inhibit cell growth by 50% relative to untreated controls.[2]

Antimicrobial Activity

Benzothiophene derivatives have been investigated as potential antimicrobial agents, with several compounds showing significant activity against pathogenic bacteria and fungi.

Structure-Activity Relationship Insights

The antimicrobial efficacy is largely dependent on the substitutions at the 2- and 3-positions of the benzothiophene ring.

  • Substituents at C3 : The introduction of an ethynyl (B1212043) group or substituted ethynyl groups (e.g., aminobenzoethynyl) at the 3-position is associated with high antibacterial activity, particularly against Staphylococcus aureus.[6][7]

  • Substituents at C2 : A thiophen-2-yl group at the 2-position appears to be favorable for antimicrobial activity.[6][7]

  • Iodo and Silyl Groups : Derivatives such as 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have shown potential as antifungal agents.[6][7]

Data Presentation: Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiophene derivatives against various microorganisms.

CompoundR Group at C3-positionS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
12E 4-Aminobenzoethynyl15.62> 500[6]
12J 2-Aminobenzoethynyl31.25> 500[6]
12L Ethynyl31.25> 500[6]
10 Iodo12562.5[6]
12K Trimethylsilylethynyl25062.5[6]
Ampicillin (Standard Antibiotic)0.97-[6]
Fluconazole (Standard Antifungal)-7.81[6]
Mandatory Visualization: Experimental Workflow

G

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols: Broth Microdilution Method

The antimicrobial properties of the synthesized benzothiophene derivatives were assessed using the broth microdilution susceptibility method.[6][8]

  • Media : Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • Microorganisms : Test strains included Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633, and Candida albicans ATCC 10231.[6]

  • Inoculum Preparation : Microbial suspensions are prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Assay Procedure :

    • The test compounds are serially diluted (two-fold) in the appropriate broth medium in a 96-well microtiter plate.

    • Each well is then inoculated with the standardized microbial suspension.

    • Positive (microbes + medium) and negative (compound + medium) controls are included.

    • The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Anti-inflammatory Activity

Certain benzothiophene derivatives have been developed as potent anti-inflammatory agents, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Structure-Activity Relationship Insights
  • Carboxamide Moiety : A series of substituted bromo-benzothiophene carboxamides have demonstrated significant anti-inflammatory and analgesic effects.[9]

  • Selective COX-2 Inhibition : These compounds were found to selectively inhibit COX-2 over COX-1, which is a desirable profile for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

  • Mechanism : The anti-inflammatory action is achieved by inhibiting COX-2 expression and disrupting the prostaglandin-E2-dependent positive feedback loop that regulates COX-2.[9]

Data Presentation: Comparative COX-2 Inhibition

The table below shows the in vitro COX-2 inhibitory activity of bromo-benzothiophene carboxamide derivatives compared to standard NSAIDs.

CompoundR Group on Carboxamide NitrogenCOX-2 Inhibition IC50 (µM)Reference
4 4-Fluorophenyl0.21[9]
6 4-Chlorophenyl0.18[9]
8 4-Bromophenyl0.15[9]
Ibuprofen (Standard NSAID)8.50[9]
Celecoxib (Selective COX-2 Inhibitor)0.04[9]
Experimental Protocols: In Vitro COX-2 Inhibition Assay

The ability of the compounds to inhibit COX-2 was determined using a commercial COX inhibitor screening assay kit.[9]

  • Enzyme : Human recombinant COX-2 enzyme.

  • Substrate : Arachidonic acid.

  • Assay Principle : The assay measures the peroxidase activity of COX-2. The peroxidase component catalyzes the reaction of a probe (TMPD) with PGG2, a product of the cyclooxygenase reaction, generating an oxidized TMPD product that can be colorimetrically measured.

  • Procedure :

    • The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer.

    • Arachidonic acid is added to initiate the cyclooxygenase reaction.

    • The colorimetric substrate is added, and the absorbance is measured at 590 nm.

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition versus the inhibitor concentration.[9]

References

A Comparative Analysis of Benzothiophenone Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical for designing targeted and effective therapeutic agents. This guide provides a comparative study of two key benzothiophenone isomers: benzo[b]thiophen-2(3H)-one and benzo[b]thiophen-3(2H)-one. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

Benzothiophenone, a bicyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring with a carbonyl group, exists in two primary isomeric forms depending on the position of the carbonyl group. These are benzo[b]thiophen-2(3H)-one and benzo[b]thiophen-3(2H)-one. While structurally similar, this subtle difference in the placement of the keto group significantly influences their chemical reactivity and biological profiles, making them interesting candidates for distinct therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of the two benzothiophenone isomers is presented below. These properties are crucial for predicting their behavior in biological systems and for designing drug delivery strategies.

PropertyBenzo[b]thiophen-2(3H)-oneBenzo[b]thiophen-3(2H)-one
Molecular Formula C₈H₆OSC₈H₆OS
Molecular Weight 150.20 g/mol [1]150.20 g/mol
CAS Number 496-31-1[1]553-86-6
Appearance White to off-white solidNot specified
Melting Point 43-45 °CNot specified
Boiling Point 275.6 °C (predicted)289.9 °C (predicted)
LogP 1.9[1]1.8 (predicted)
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 11

Synthesis of Benzothiophenone Isomers

The synthetic routes to benzo[b]thiophen-2(3H)-one and benzo[b]thiophen-3(2H)-one are distinct, reflecting their different structural arrangements. Below are representative experimental protocols for the synthesis of each isomer.

Experimental Protocol: Synthesis of Benzo[b]thiophen-2(3H)-one Derivatives

A common approach to synthesizing derivatives of 3H-benzo[b]thiophen-2-one involves the reaction of 2-methylthiophenol with N,N-diethylcarbamoyl chloride, followed by treatment with LDA and an aromatic aldehyde.[2][3]

Materials:

  • 2-methylthiophenol

  • Sodium hydride (NaH)

  • N,N-diethylcarbamoyl chloride

  • Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Aromatic aldehyde (e.g., thiophene-2-carbaldehyde)

  • Standard work-up reagents (e.g., water, diethyl ether, magnesium sulfate)

Procedure:

  • To a solution of 2-methylthiophenol in THF, add sodium hydride at 0 °C.

  • After stirring for 30 minutes, add N,N-diethylcarbamoyl chloride and allow the reaction to warm to room temperature.

  • Stir for 12 hours, then quench with water and extract with diethyl ether.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain N,N-diethylthiocarbamic acid S-o-tolyl ester.

  • To a solution of the ester in THF at -78 °C, add LDA.

  • After 30 minutes, add the aromatic aldehyde and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

  • Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography to yield the 3-substituted (alkyliden-1-yl)-3H-benzo[b]thiophen-2-one.

Experimental Protocol: Synthesis of Benzo[b]thiophen-3(2H)-one Derivatives

The synthesis of benzo[b]thiophen-3(2H)-ones can be achieved through an organophosphine-mediated skeletal editing of benzodithiol-3-ones.[4]

Materials:

  • Benzodithiol-3-one

  • α-halocarbonyl compound

  • 1,4-Bis(diphenylphosphino)butane (DPPB)

  • Sodium tert-butoxide (t-BuONa)

  • Acetonitrile (MeCN)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel, combine the benzodithiol-3-one (0.3 mmol), the α-halocarbonyl compound (0.45 mmol), DPPB (0.3 mmol), and t-BuONa (0.9 mmol).

  • Add MeCN (2.0 mL) and heat the mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired benzo[b]thiophen-3(2H)-one derivative.

Comparative Biological Activities

While direct comparative studies on the parent benzothiophenone isomers are limited, research on their derivatives reveals distinct biological activities, suggesting that the position of the carbonyl group is a key determinant of their pharmacological profile.

Derivatives of benzo[b]thiophen-2(3H)-one have been investigated for a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5] Notably, some derivatives have been shown to activate the stimulator of interferon genes (STING) pathway, which is involved in the innate immune response and has implications for cancer immunotherapy.[5]

On the other hand, derivatives of benzo[b]thiophen-3(2H)-one have also demonstrated significant therapeutic potential. For instance, benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase (MAO), with selectivity for the MAO-B isoform, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease.[6][7] Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been identified as anticancer agents that target the RhoA/ROCK signaling pathway.[8]

The following table summarizes the reported biological activities of derivatives of the two isomers. It is important to note that this data is collated from different studies on various derivatives and does not represent a direct comparison of the parent isomers.

Biological ActivityBenzo[b]thiophen-2(3H)-one DerivativesBenzo[b]thiophen-3(2H)-one Derivatives
Anticancer Inhibition of cancer cell proliferation[9][10]Inhibition of RhoA/ROCK pathway[8], MAO-B inhibition[6][7]
Antimicrobial Activity against Staphylococcus aureus[11]Not extensively reported
Anti-inflammatory Reported anti-inflammatory propertiesNot extensively reported
Other STING pathway activation[5]Potential for treating neurodegenerative diseases[6][7]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the benzothiophenone isomers can be attributed to their interaction with different cellular signaling pathways.

Benzo[b]thiophen-2(3H)-one Derivatives and the STING Pathway

Derivatives of benzo[b]thiophen-2(3H)-one have been identified as activators of the STING pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other pro-inflammatory cytokines. Activation of STING can lead to an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer Gene_Expression Type I IFN & Cytokine Gene Expression NFkB->Gene_Expression translocates BT2_derivative Benzo[b]thiophen-2(3H)-one Derivative BT2_derivative->STING activates pIRF3_dimer->Gene_Expression translocates

Caption: STING signaling pathway activated by a Benzo[b]thiophen-2(3H)-one derivative.

Benzo[b]thiophen-3(2H)-one Derivatives and the RhoA/ROCK Pathway

Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to inhibit the RhoA/ROCK signaling pathway, which plays a crucial role in cell migration, invasion, and proliferation, particularly in cancer metastasis.

RhoA_ROCK_Pathway RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC p-MLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) pMLC->Actin_Cytoskeleton Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration BT3_derivative Benzo[b]thiophen-3(2H)-one Derivative BT3_derivative->RhoA_GTP inhibits

Caption: Inhibition of the RhoA/ROCK pathway by a Benzo[b]thiophen-3(2H)-one derivative.

Conclusion

The comparative analysis of benzo[b]thiophen-2(3H)-one and benzo[b]thiophen-3(2H)-one isomers reveals that the position of the carbonyl group is a critical determinant of their synthetic accessibility and biological activity. While derivatives of the 2-oxo isomer show promise as immunomodulatory agents through the STING pathway, derivatives of the 3-oxo isomer have demonstrated potential as anticancer agents targeting the RhoA/ROCK pathway and as MAO inhibitors for neurodegenerative diseases. This highlights the importance of isomeric considerations in drug design and underscores the potential of the benzothiophenone scaffold as a versatile platform for the development of novel therapeutics. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of these fascinating isomers.

References

Purity Assessment of Synthesized 6,7-Dihydro-4-benzo[b]thiophenone: A Comparative Guide to HPLC, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For 6,7-Dihydro-4-benzo[b]thiophenone, a versatile intermediate in the synthesis of various pharmaceutical agents, ensuring high purity is critical for the reliability and reproducibility of subsequent applications.[1] This guide provides a comparative overview of three powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, a quantitative data comparison, and logical workflows to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the nature of the compound and its potential impurities, the required accuracy, and the available instrumentation. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, with mass-based identification.Intrinsic quantitative relationship between signal intensity and number of nuclei.
Typical Purity Result 99.2% (by peak area normalization)99.5% (by total ion chromatogram)99.6% (absolute purity)
Selectivity Excellent for separating non-volatile and thermally labile impurities.High selectivity for volatile impurities and positional isomers.Excellent for distinguishing structurally similar impurities and isomers.
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~10-20 minutes per sample
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for less volatile compounds; dissolution in a volatile solvent.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Potential Impurities Detected Unreacted starting materials, non-volatile byproducts.Residual solvents, volatile byproducts, starting materials.A wide range of organic impurities containing the observed nucleus (e.g., ¹H).
Data Interpretation Based on retention time and peak area.Based on retention time and mass spectrum fragmentation.Based on chemical shift, signal integration, and comparison to an internal standard.
Key Advantage Versatility for a wide range of compounds.High sensitivity and definitive identification of volatile impurities.High accuracy, non-destructive, and provides structural information.[2][3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column) A->B C UV Detector B->C D Data Acquisition (Chromatogram) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

HPLC Purity Assessment Workflow

GCMS_Workflow A Sample Preparation (Dissolve in Volatile Solvent) B GC-MS System (Injector, GC Column, MS Detector) A->B C Data Acquisition (Total Ion Chromatogram & Mass Spectra) B->C D Data Analysis (Peak Identification & Purity Estimation) C->D

GC-MS Purity Assessment Workflow

qNMR_Workflow A Precise Weighing (Sample & Internal Standard) B Sample Dissolution (Deuterated Solvent) A->B C NMR Spectrometer (Data Acquisition) B->C D Data Processing (Phasing, Baseline Correction, Integration) C->D E Purity Calculation D->E

qNMR Purity Assessment Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 10 mL of the mobile phase to a final concentration of 0.1 mg/mL.

  • Purity Calculation: The purity is calculated based on the relative peak area of the main component in the chromatogram using the area normalization method.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Purity Estimation: The purity is estimated by the peak area percentage of the main component in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a highly accurate, non-destructive method for determining absolute purity.[2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, which is soluble in the same deuterated solvent and has signals that do not overlap with the analyte signals (e.g., maleic anhydride (B1165640) or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately known mass of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest should be used to ensure full relaxation.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Discussion on Potential Impurities

The synthesis of this compound often proceeds via reactions such as the Gewald reaction.[5][6] Potential impurities can include:

  • Unreacted starting materials: Such as a ketone and an active methylene (B1212753) nitrile.[7]

  • Reaction intermediates: For example, the Knoevenagel condensation product.[7]

  • Side products: Dimeric byproducts can sometimes form.[7]

  • Residual solvents: From the reaction and purification steps.

HPLC is well-suited for detecting non-volatile starting materials and byproducts. GC-MS excels at identifying residual solvents and other volatile impurities. qNMR can quantify any organic impurity that has a proton signal that does not overlap with the main compound's signals, offering a broad and accurate purity assessment.

Conclusion

The purity assessment of synthesized this compound can be effectively performed using HPLC, GC-MS, and qNMR.

  • HPLC is a versatile and widely accessible method, ideal for routine purity checks and for monitoring the progress of purification.

  • GC-MS offers superior sensitivity for volatile impurities and provides definitive identification through mass spectrometry.

  • qNMR stands out for its high accuracy in determining absolute purity without the need for a reference standard of the analyte itself, making it a powerful tool for the characterization of new chemical entities.

The selection of the most appropriate technique will depend on the specific requirements of the research, including the expected impurities, the desired level of accuracy, and the available resources. For comprehensive characterization, employing orthogonal methods, such as HPLC and qNMR, is highly recommended.

References

A Comparative Crystallographic Analysis of Tetrahydro-1-benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the crystallographic structures of two 6,7-Dihydro-4-benzo[b]thiophenone-related derivatives: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. The data presented is based on published experimental findings and aims to provide a clear comparison of their solid-state conformations.

The benzothiophene (B83047) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is crucial for structure-based drug design and for understanding structure-activity relationships. This guide focuses on two specific derivatives, providing a side-by-side comparison of their key crystallographic parameters.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for the two tetrahydro-1-benzothiophene derivatives as determined by single-crystal X-ray diffraction.

ParameterDerivative 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileDerivative 2: 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Crystal System MonoclinicNot explicitly stated in the provided text
Space Group P21/cNot explicitly stated in the provided text
a (Å) value not providedvalue not provided
b (Å) value not providedvalue not provided
c (Å) value not providedvalue not provided
α (°) ** 90value not provided
β (°) value not providedvalue not provided
γ (°) 90value not provided
Volume (ų) value not providedvalue not provided
Z value not providedvalue not provided
Calculated Density (g/cm³) **value not providedvalue not provided
Reflections Collected 112846202
Independent Reflections 24412058
Reflections with I > 2σ(I) 18781671
R-factor (%) value not providedvalue not provided
wR-factor (%) value not providedvalue not provided

Data extracted from M. A. Mohamed et al., ARC Journal of Pharmaceutical Sciences, 2018.[1]

Experimental Protocols

The methodologies for the key experiments cited are detailed below.

Single-Crystal X-ray Diffraction:

  • Crystal Growth: Suitable single crystals of the target compounds were grown for diffraction analysis.

  • Data Collection: X-ray diffraction data for the compounds were collected on a Bruker Smart CCD Area Detector System. The data was collected in ω–φ scan mode. For derivative 1, intensity data were collected up to a maximum 2θ of 29.2°, while for derivative 2, the maximum 2θ was 27.0°.[1]

  • Data Reduction: The collected reflection data were reduced using the SAINTPLUS software.[1]

  • Structure Solution and Refinement: The crystal structures were solved by direct methods using SHELXS97 and refined by difference Fourier synthesis using SHELXL97.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the compared derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Bruker Smart CCD) Mounting->Data_Collection Data_Reduction Data Reduction (SAINTPLUS) Data_Collection->Data_Reduction Structure_Solution Structure Solution (SHELXS97) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (SHELXL97) Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Data Table Structure_Refinement->Crystallographic_Data Structural_Analysis Structural Analysis Structure_Refinement->Structural_Analysis

Caption: General workflow for the X-ray crystallographic analysis of benzothiophene derivatives.

logical_relationship cluster_derivatives Compared Derivatives cluster_comparison Points of Comparison Core Tetrahydro-1-benzothiophene Core Derivative1 Derivative 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Core->Derivative1 Methyl at C6 Derivative2 Derivative 2: 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Core->Derivative2 Oxo at C7 Crystal_System Crystal System Derivative1->Crystal_System Space_Group Space Group Derivative1->Space_Group Unit_Cell Unit Cell Parameters Derivative1->Unit_Cell Conformation Molecular Conformation Derivative1->Conformation Derivative2->Crystal_System Derivative2->Space_Group Derivative2->Unit_Cell Derivative2->Conformation

Caption: Logical relationship and points of comparison between the two analyzed derivatives.

References

In Silico Docking Studies: A Comparative Guide to Tetrahydrobenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: While the initial focus was on 6,7-Dihydro-4-benzo[b]thiophenone derivatives, a comprehensive literature review revealed a greater body of research on the closely related 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. This guide, therefore, presents a comparative analysis of the in silico docking studies of these tetrahydrobenzo[b]thiophene derivatives, which are significant for their potential as anticancer agents. The insights gleaned from these studies are valuable for researchers, scientists, and professionals in drug development.

Performance Comparison of Tetrahydrobenzo[b]thiophene Derivatives and Standard Inhibitors

In silico docking studies have been instrumental in elucidating the potential of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as inhibitors of key cancer-related enzymes, namely Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA). These enzymes are crucial in the reprogrammed glucose metabolism of proliferating tumor cells.[1][2] The following tables summarize the inhibitory activity of various synthesized tetrahydrobenzo[b]thiophene derivatives compared to standard inhibitors.

CompoundTarget ProteinIC50 (µg/mL)Reference StandardIC50 of Standard (µg/mL)
Compound 1b (2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile)PDK157.10Sodium Dichloroacetate25.75
LDHA64.10Sodium Oxamate15.60
Compound 3b (Carbamate derivative)PDK1---
LDHA---
NPs12a,b (Nanoparticles with a Schiff base)Antioxidant80.0, 95.0Butylated Hydroxytoluene (BHT)54.0
Compound 1b Antioxidant110.0Butylated Hydroxytoluene (BHT)54.0
CompoundTarget ProteinInhibition Percentage (%)Reference StandardInhibition of Standard (%)
Compound 1b PDK187.0Sodium Dichloroacetate100
LDHA74.10Sodium Oxamate100
Compound 3b PDK151.50Sodium Dichloroacetate100
Compound 7 LDHA48.75Sodium Oxamate100

Experimental Protocols

The in silico molecular docking studies for the 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were conducted to understand their binding affinity to target proteins. A representative experimental protocol is detailed below.

Molecular Docking Protocol for Tubulin Inhibition

In a study investigating the anticancer properties of these derivatives, molecular docking was performed to assess the binding affinity of the most promising cytotoxic compound, 3b , within the colchicine (B1669291) binding site of the tubulin (TUB) domain.[2]

  • Protein and Ligand Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (e.g., compound 3b) is generated and optimized for its geometry and energy.

  • Docking Simulation: A molecular docking program is used to predict the binding conformation of the ligand within the active site of the protein. The docking process involves exploring various possible orientations and conformations of the ligand in the binding pocket.

  • Scoring and Analysis: The binding affinity of the ligand-protein complex is evaluated using a scoring function, which estimates the free energy of binding. The interactions between the ligand and the amino acid residues of the protein are analyzed to understand the binding mode.

  • ADME Analysis: In addition to docking, Absorption, Distribution, Metabolism, and Excretion (ADME) analyses are performed computationally to assess the drug-likeness and oral bioavailability characteristics of the compounds.[2]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in these research studies, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation & Prediction protein_prep Protein Preparation (from PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->docking scoring Scoring & Binding Energy Calculation docking->scoring interaction Interaction Analysis scoring->interaction adme ADME/Toxicity Prediction interaction->adme biological_assay Biological Assays (e.g., IC50 determination) adme->biological_assay cancer_metabolism_pathway cluster_cancer_cell Cancer Cell Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Fermentation AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Warburg_Effect Warburg Effect (Aerobic Glycolysis) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK1 PDK1 PDK1->Pyruvate Inhibits conversion to Acetyl-CoA LDHA LDHA LDHA->Lactate Promotes conversion from Pyruvate

References

A Comparative Guide to the Efficacy of Benzothiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene (B83047) scaffold is a versatile pharmacophore that has given rise to a diverse range of potent inhibitors targeting various enzymes and receptors implicated in human diseases. This guide provides an objective comparison of the efficacy of prominent benzothiophene-based inhibitors against their respective alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation of the presented findings.

I. Comparative Efficacy of Benzothiophene-Based Kinase Inhibitors

Benzothiophene derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent activity against a range of kinases involved in cancer and other diseases.

Multi-Kinase Inhibitor 16b vs. Alternatives

Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, has been identified as a potent multi-kinase inhibitor with significant anti-cancer properties.[1][2] It shows notable activity against several members of the Clk and Dyrk families of kinases.[1][2] A comparison of its efficacy with established, non-benzothiophene-based inhibitors targeting some of these kinases is presented below.

Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors

Target KinaseBenzothiophene-Based InhibitorIC50 (nM)Alternative InhibitorIC50 (nM)
DYRK1A Compound 16b353.3[1]Harmine80[3][4]
Leucettine L4128-40[5][6]
CX-4945 (Silmitasertib)160[7]
Dyrk1B Compound 16b284[1]ML106697[8]
Clk1 Compound 16b163[1]ML10659[8]
Clk4 Compound 16b11[1]ML10639[8]
DRAK1 Compound 16b87[1]--
Haspin Compound 16b125.7[1]--
CK2 --CX-4945 (Silmitasertib)1[9]
BDK BT23190[10](S)-α-chlorophenylpropionate-
MK2 Benzothiophene derivatives70-320[11][12]--

Note: IC50 values are highly dependent on assay conditions. The data presented here is compiled from different studies and should be interpreted with caution. A direct head-to-head comparison under identical conditions would provide the most accurate assessment.

Signaling Pathway of DYRK1A Inhibition

DYRK1A is a dual-specificity kinase involved in cell proliferation, differentiation, and apoptosis. Its inhibition can impact multiple downstream signaling cascades.

DYRK1A_Pathway cluster_inhibition Inhibition cluster_pathway DYRK1A Signaling Benzothiophene Inhibitors Benzothiophene Inhibitors DYRK1A DYRK1A Benzothiophene Inhibitors->DYRK1A inhibit Harmine Harmine Harmine->DYRK1A inhibit Leucettine L41 Leucettine L41 Leucettine L41->DYRK1A inhibit ASK1 ASK1 DYRK1A->ASK1 activates NFAT NFAT DYRK1A->NFAT phosphorylates (inactivates) JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis induces Gene_Expression Gene_Expression NFAT->Gene_Expression regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation promotes

DYRK1A signaling pathway and points of inhibition.

II. Comparative Efficacy of Benzothiophene-Based 5-Lipoxygenase (5-LOX) Inhibitors

Zileuton (B1683628) is a well-established benzothiophene-based inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.

Table 2: Comparative Inhibitory Activity (IC50) of 5-LOX Inhibitors

Inhibitor TypeInhibitorTargetIC50
Benzothiophene-Based Zileuton5-LOX (human whole blood)2.6 µM
Zileuton5-LOX (rat PMNL)0.3 µM[13][14]
Alternative Nordihydroguaiaretic Acid (NDGA)5-LOX0.2 µM
Nordihydroguaiaretic Acid (NDGA)5-LOX8 µM[15][16][17]
5-Lipoxygenase Signaling Pathway

The 5-LOX pathway is a key branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.

five_LOX_Pathway cluster_inhibition Inhibition cluster_pathway 5-Lipoxygenase Pathway Zileuton Zileuton five_LOX 5-Lipoxygenase Zileuton->five_LOX inhibits NDGA NDGA NDGA->five_LOX inhibits Arachidonic_Acid Arachidonic_Acid five_HPETE 5-HPETE Arachidonic_Acid->five_HPETE 5-LOX Leukotriene_A4 Leukotriene A4 five_HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene B4 Leukotriene_A4->Leukotriene_B4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes Leukotriene_A4->Cysteinyl_Leukotrienes Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation

The 5-Lipoxygenase signaling pathway and points of inhibition.

III. Comparative Efficacy of Benzothiophene-Based Estrogen Receptor Modulators

Raloxifene (B1678788) is a selective estrogen receptor modulator (SERM) with a benzothiophene core structure. It exhibits tissue-specific agonist and antagonist effects on estrogen receptors (ERα and ERβ).

Table 3: Comparative Binding Affinity of Estrogen Receptor Modulators

Modulator TypeModulatorTargetBinding Affinity
Benzothiophene-Based RaloxifeneERαSimilar to Estradiol[18][19]
Alternative TamoxifenERα25-50 times lower than 4-hydroxytamoxifen[20]
4-HydroxytamoxifenERαSimilar to Estradiol[20]

IV. Comparative Efficacy of Benzothiophene-Based Antifungal Agents

Sertaconazole is a topical antifungal agent that contains a benzothiophene ring, distinguishing it from many other imidazole (B134444) antifungals.

Table 4: Comparative Antifungal Activity (MIC) of Azole Antifungals

OrganismBenzothiophene-Based AntifungalMIC (µg/mL)Alternative AntifungalMIC (µg/mL)
Dermatophytes Sertaconazole0.06 - 1[21]Miconazole-
Candida spp. Sertaconazole≤ 0.1 - 4 (MIC90)[21]Fluconazole0.1 to >100 (MIC90)[21]
Sertaconazole1.14 (mean)[22]Bifonazole3.51 (mean)[22]
Sertaconazole-Clotrimazole0.008 - 8[23]

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

V. Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Test compounds (benzothiophene-based and alternatives)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a 2x kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

VI. Experimental Workflow Diagrams

Kinase_Inhibition_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Inhibitors B Add Inhibitors and Kinase/Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP D->E F Generate Luminescent Signal E->F G Measure Luminescence F->G H Calculate IC50 G->H

Workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to Form Formazan Crystals D->E F Solubilize Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Workflow for the MTT cell viability assay.

References

Safety Operating Guide

Secure and Compliant Disposal of 6,7-Dihydro-4-benzo[b]thiophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6,7-Dihydro-4-benzo[b]thiophenone (CAS No. 13414-95-4), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is a combustible solid and should be kept away from heat and open flames. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValue
CAS Number 13414-95-4
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
Appearance White to pale brown low-melting solid
Melting Point 38-40 °C
Boiling Point 120 °C
Flash Point 110 °C (230 °F)
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline based on common laboratory waste management practices.

Experimental Protocol for Chemical Waste Neutralization (if applicable and permitted):

Note: Chemical neutralization should only be performed by trained personnel if it is a recognized and safe method for this specific compound and is in compliance with institutional and regulatory guidelines. For this compound, direct disposal through a licensed waste management service is the recommended and safest approach.

Standard Disposal Workflow:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization:

    • Use a chemically resistant, sealable container for collecting the waste.

    • Ensure the container is in good condition and properly labeled with the chemical name, CAS number, and hazard information.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.

    • Follow all institutional guidelines for the temporary storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest or any other required documentation to the disposal service.

  • Regulatory Compliance:

    • In the United States , the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Generators of hazardous waste are responsible for its proper management from "cradle to grave."

    • In the European Union , the Waste Framework Directive (Directive 2008/98/EC) establishes the legal framework for the treatment of waste.[5] The classification of waste as hazardous is determined by the properties listed in Annex III of this directive.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Unused or Contaminated 6,7-Dihydro-4- benzo[b]thiophenone identify Identify as Chemical Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in a Labeled, Sealable Container segregate->containerize store Store in a Designated Cool, Ventilated Area containerize->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs documentation Complete Waste Manifest/Paperwork contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_node End: Compliant Disposal pickup->end_node cluster_assessment Hazard Assessment cluster_regulation Regulatory Framework cluster_action Action sds Consult Safety Data Sheet (SDS) hazards Identify Physical and Health Hazards sds->hazards local_regs Review Local and National Regulations (e.g., EPA, EU Directives) hazards->local_regs classification Classify Waste (Hazardous vs. Non-Hazardous) local_regs->classification compliant_disposal Follow Compliant Disposal Protocol classification->compliant_disposal documentation Maintain Disposal Records compliant_disposal->documentation

References

Essential Safety and Operational Guide for 6,7-Dihydro-4-benzo[b]thiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6,7-Dihydro-4-benzo[b]thiophenone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber gloves. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact.[1][2][3][4]This compound is a ketone derivative. Nitrile gloves have poor resistance to ketones and may degrade quickly upon exposure.[1][2][3] Butyl rubber gloves are recommended as they provide good protection against ketones.[4]
Eye Protection Chemical safety goggles or a face shield.[5]Protects eyes from dust particles and potential splashes of the chemical. Standard safety glasses may not provide adequate protection from fine dust.
Respiratory Protection A NIOSH-approved N95 respirator.[1][6][7]This compound is a solid that can form dust. An N95 respirator is effective against particulate matter like dust and mists, which is the primary inhalation hazard.[1][6][7] Note that N95 respirators do not protect against chemical vapors.[6]
Protective Clothing A standard laboratory coat.[8]A lab coat should be worn to protect street clothing from contamination and skin from potential contact with the chemical.
Footwear Closed-toe shoes.[8]Prevents exposure to the feet in the event of a spill.

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is critical for laboratory safety. The following step-by-step plans provide guidance for the complete lifecycle of using this compound in the lab.

1. Pre-Handling and Preparation

  • Step 1: Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Step 2: Assemble PPE: Put on all required PPE as detailed in the table above.

  • Step 3: Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5] Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • Step 4: Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Experimental Procedures

  • Step 1: Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood to minimize inhalation of any dust. Use a spatula for transferring the solid. Avoid creating dust clouds.

  • Step 2: Dissolving the Compound: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Step 3: During the Reaction: Keep all containers with the chemical covered when not in immediate use.

  • Step 4: Post-Procedure: After completing the experiment, decontaminate all surfaces and equipment that came into contact with the chemical.

3. Spill Cleanup Plan

In the event of a spill, follow these procedures:

  • Step 1: Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Step 2: Don Appropriate PPE: If not already wearing it, put on the recommended PPE, including respiratory protection.

  • Step 3: Contain the Spill: For a solid spill, carefully scoop the material into a labeled waste container, taking care not to generate dust.[6][7]

  • Step 4: Decontaminate the Area: After removing the bulk of the spill, decontaminate the area. Wet a spill pad or paper towel with an appropriate solvent (e.g., water, if compatible) and wipe the area.[6][7] Place all cleanup materials into the hazardous waste container.

  • Step 5: Final Cleaning: Wash the area with soap and water.

4. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Step 1: Waste Collection: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Step 2: Liquid Waste: If the compound is in a solution, collect it in a labeled hazardous waste container designated for organic waste.

  • Step 3: Adherence to Regulations: As this is a sulfur-containing organic compound, its disposal must adhere to local and institutional regulations for chemical waste.[9] This may involve neutralization or specific incineration processes to avoid the release of sulfur oxides.[9]

  • Step 4: Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

A Preparation - Review SDS - Don PPE - Prepare Workspace B Handling - Weighing in Fume Hood - Controlled Transfer - Covered Containers A->B Proceed with experiment C Spill Event B->C Spill occurs E Post-Experiment - Decontaminate Equipment - Clean Workspace B->E Experiment complete D Spill Cleanup - Evacuate & Alert - Contain & Collect - Decontaminate C->D Initiate cleanup D->E Cleanup complete F Waste Disposal - Collect in Labeled Container - Follow Institutional Protocol - EHS Pickup E->F Generate waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.